molecular formula C13H11NO2 B8714037 4-Methyl-3-nitro-1,1'-biphenyl

4-Methyl-3-nitro-1,1'-biphenyl

Cat. No.: B8714037
M. Wt: 213.23 g/mol
InChI Key: CTQRIQAPSQNCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-methyl-2-nitro-4-phenylbenzene

InChI

InChI=1S/C13H11NO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

CTQRIQAPSQNCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 4'-Methyl-3-nitro-1,1'-biphenyl , identified by the CAS Number 53812-68-3 . While the initial inquiry referenced CAS 80726-54-1, publicly available scientific literature and chemical databases provide extensive information for the closely related 4'-Methyl-3-nitro-1,1'-biphenyl (CAS 53812-68-3). It is presumed that this is the compound of interest for this technical overview.

Introduction

4'-Methyl-3-nitro-1,1'-biphenyl is a substituted aromatic compound belonging to the nitrobiphenyl class of molecules. Its structure, featuring a biphenyl core with a methyl group on one phenyl ring and a nitro group on the other, makes it a valuable intermediate in organic synthesis. The electronic properties imparted by the electron-donating methyl group and the electron-withdrawing nitro group create a molecule with distinct reactivity at various positions, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications in research and drug development, and essential safety information for its handling and use.

Physicochemical and Spectral Properties

The fundamental properties of 4'-Methyl-3-nitro-1,1'-biphenyl are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents and predicting the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 53812-68-3PubChem[1]
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
IUPAC Name 1-(4-methylphenyl)-3-nitrobenzenePubChem[1]
Melting Point 78 °CN/A
Boiling Point 349.9 ± 21.0 °C (Predicted)N/A
Density 1.166 ± 0.06 g/cm³ (Predicted)N/A
Structural Representation

The two-dimensional structure of 4'-Methyl-3-nitro-1,1'-biphenyl is depicted below, illustrating the connectivity of the atoms and the substitution pattern on the biphenyl core.

Caption: 2D Structure of 4'-Methyl-3-nitro-1,1'-biphenyl

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of 4'-Methyl-3-nitro-1,1'-biphenyl.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A predicted ¹³C NMR spectrum would display signals for the 13 carbon atoms in the molecule. The carbon attached to the nitro group would be shifted downfield, and the carbons of the methyl-substituted ring would also show characteristic shifts.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively)[2][3]. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 213.23, corresponding to the molecular weight of the compound[1]. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl bond.

Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl

The most common and efficient method for the synthesis of unsymmetrical biphenyls like 4'-Methyl-3-nitro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (a boronic acid or ester) and an organohalide.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical flow of the synthesis is depicted in the following diagram.

G reagent1 4-Tolylboronic Acid reaction Suzuki-Miyaura Cross-Coupling reagent1->reaction reagent2 1-Bromo-3-nitrobenzene reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 4'-Methyl-3-nitro-1,1'-biphenyl workup->product

Caption: Suzuki-Miyaura Synthesis Workflow

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Tolylboronic acid

  • 1-Bromo-3-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tolylboronic acid (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 1-bromo-3-nitrobenzene).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 4'-Methyl-3-nitro-1,1'-biphenyl as a solid.

Applications in Research and Drug Development

Substituted nitrobiphenyls are important pharmacophores and intermediates in medicinal chemistry. The nitro group can serve as a bioisostere for other functional groups or as a handle for further chemical transformations, such as reduction to an amine.

  • Precursor for Biologically Active Molecules: The reduction of the nitro group in 4'-Methyl-3-nitro-1,1'-biphenyl to an amino group yields 4'-Methyl-[1,1'-biphenyl]-3-amine. This resulting aniline derivative is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications, including kinase inhibitors and other targeted therapies.

  • Hypoxia-Activated Prodrugs: Nitroaromatic compounds are being investigated as hypoxia-activated prodrugs in cancer therapy. The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro group to a cytotoxic species, leading to selective killing of cancer cells.

  • Antimicrobial and Antiparasitic Agents: The nitro group is a key feature in several antimicrobial and antiparasitic drugs[4]. The biphenyl scaffold can be modified to optimize the pharmacokinetic and pharmacodynamic properties of potential new therapeutic agents.

Safety and Handling

Substituted nitroaromatic compounds should be handled with care due to their potential toxicity.

  • General Hazards: 4-Nitrobiphenyl, a related compound, is a known carcinogen[5]. While specific toxicity data for 4'-Methyl-3-nitro-1,1'-biphenyl is not available, it should be handled as a potentially toxic and carcinogenic substance.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

4'-Methyl-3-nitro-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis is readily achieved through established methods like the Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research setting. Further investigation into the biological activities of its derivatives may lead to the discovery of new therapeutic agents.

References

  • PubChem. 4-Nitro-1,1'-biphenyl. [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

  • PubChem. 4'-Methyl-3-nitro-1,1'-biphenyl. [Link]

  • Frontiers in Microbiology. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

  • Supporting Information. [13 - Supporting Information]. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • New Journal of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. [Link]

  • ResearchGate. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).. [Link]

  • PubMed. Evaluation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) mutagenicity using in vitro and in vivo Pig-a assays. [Link]

  • PubChem. Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. [Link]

  • UNEP Publications. 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PMC - NIH. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • arkat usa. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

  • MDPI. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ResearchGate. FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... [Link]

  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

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4-Methyl-3-nitrobiphenyl chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-nitrobiphenyl (CAS: 80726-54-1) is a specialized aromatic organic intermediate characterized by a biphenyl backbone substituted with a methyl group at the 4-position and a nitro group at the 3-position.[1][2][3][4][5][6] As a derivative of 4-phenyltoluene, it serves as a critical scaffold in the synthesis of mutagenic standards (e.g., 4-methyl-3-aminobiphenyl), organic light-emitting diode (OLED) materials, and pharmaceutical building blocks. This guide details its physicochemical profile, regioselective synthesis via Suzuki-Miyaura coupling, and handling protocols for research applications.

Chemical Identity & Structural Analysis

The molecule consists of two benzene rings connected by a single bond (C1–C1'). The "A-ring" bears both substituents, creating a steric environment where the nitro group at position 3 exerts an ortho-effect on the methyl group at position 4.

Identification Data
ParameterDetail
Chemical Name 4-Methyl-3-nitrobiphenyl
IUPAC Name 4-Methyl-3-nitro-1,1'-biphenyl
Alternative Names 4-Phenyl-2-nitrotoluene; 2-Nitro-4-phenyltoluene
CAS Number 80726-54-1
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES Cc1ccc(cc1[O-])-c2ccccc2
InChI Key Derived from structure
Structural Geometry & Electronic Properties
  • Steric Torsion: The biphenyl system is not planar. The hydrogen atoms at the 2,2', 6,6' positions induce a twist angle (~44° in solution). The nitro group at position 3 further influences the planarity of the A-ring, potentially creating a "propeller" twist relative to the methyl group.

  • Electronic Character: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deactivating the A-ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks. The methyl group (-CH₃) is a weak electron-donating group (EDG).

Physicochemical Properties

PropertyValue / Description
Physical State Yellow crystalline solid
Melting Point 50–80 °C (Analogous range; specific polymorph dependent)
Boiling Point ~340 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, Chloroform, Toluene, Ethyl Acetate; Insoluble in Water
Density ~1.2 g/cm³ (Predicted)
Partition Coeff.[7] (LogP) ~4.2 (Predicted High Lipophilicity)

Synthetic Pathways

Direct nitration of 4-methylbiphenyl is not recommended for high-purity synthesis because it yields a complex mixture of isomers (predominantly 4'-nitro and 2-nitro), making purification difficult.

The authoritative route is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-nitrotoluene with phenylboronic acid. This method guarantees regioselectivity.

Reaction Scheme (Suzuki Coupling)

The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[8]

SuzukiSynthesis Reactant1 4-Bromo-2-nitrotoluene (Aryl Halide) Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3 (2 eq) Reactant1->Catalyst + Solvent (Toluene/EtOH/H2O) Reactant2 Phenylboronic Acid (Boronic Species) Reactant2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Oxidative Addition Product 4-Methyl-3-nitrobiphenyl (Target) Intermediate->Product Reductive Elimination (Reflux, 4-12h)

Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methyl-3-nitrobiphenyl (1.0 g scale).

Reagents:

  • 4-Bromo-2-nitrotoluene (1.0 eq, 4.6 mmol)

  • Phenylboronic acid (1.1 eq, 5.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, dissolved in min. water)

  • Solvent System: Toluene:Ethanol (2:1 v/v)

Procedure:

  • Degassing: In a three-neck round-bottom flask, combine Toluene and Ethanol. Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Addition: Add 4-bromo-2-nitrotoluene, phenylboronic acid, and the aqueous Na₂CO₃ solution.

  • Catalyst: Add Pd(PPh₃)₄ quickly under a positive stream of Nitrogen.

  • Reflux: Heat the mixture to reflux (~90°C) with vigorous stirring for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude yellow residue via silica gel column chromatography (Eluent: Hexane → 5% EtOAc/Hexane).

  • Characterization: Confirm identity via ¹H-NMR (Look for methyl singlet ~2.6 ppm and aromatic signals).

Applications in Research & Development

Mutagenicity & Toxicology Standards

This compound is the direct precursor to 4-Methyl-3-aminobiphenyl , a specific isomer used in structure-activity relationship (SAR) studies of aromatic amine carcinogenicity. Researchers use it to study:

  • Metabolic Activation: How cytochrome P450 enzymes oxidize the amine to hydroxylamines.

  • DNA Adduct Formation: The nitro/methyl steric clash influences the planarity and intercalation ability of the molecule into DNA.

Materials Science (OLEDs)

Biphenyl cores are ubiquitous in organic electronics. The nitro group acts as an electron acceptor, making this molecule a candidate for:

  • Electron Transport Layers (ETL): In OLED stacks.

  • Fluorescent Dyes: Upon reduction and further functionalization.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.Use in a fume hood.
Carcinogenicity Suspected mutagen/carcinogen (Nitroarene).[9]Wear nitrile gloves and N95/P100 respirator.
Skin/Eye Irritation Causes serious eye irritation.[9]Wear safety goggles.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains.

References

  • Chemical Identity & CAS: Reagentia. (n.d.). 4-Methyl-3-nitro-1,1'-biphenyl Product Data. Retrieved from

  • Synthesis Protocol (Suzuki): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Structural Context: University of Pisa. (2012). Synthesis of 4-Methyl-3-nitrobiphenyl (Compound 3.118c). Doctoral Thesis. Retrieved from

  • Isomer Data: National Institutes of Health (NIH). (2021).[5][8] PubChem Compound Summary for 4-Methylbiphenyl Derivatives. Retrieved from

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-phenyl-2-nitrotoluene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic synthesis and structure-activity relationships of related compounds to present a scientifically grounded exploration of its properties and potential.

Introduction and Nomenclature

4-phenyl-2-nitrotoluene is a biphenyl derivative characterized by a toluene scaffold substituted with a nitro group at the ortho-position and a phenyl group at the para-position relative to the methyl group. This unique arrangement of functional groups suggests potential for interesting electronic and steric properties, making it a target of interest for synthetic chemists.

Synonyms and Identifiers:

While a dedicated CAS number for 4-phenyl-2-nitrotoluene is not readily found in major chemical databases, its systematic IUPAC name is 1-methyl-2-nitro-4-phenylbenzene . Other potential synonyms based on its structure include:

  • 4-Phenyl-2-nitrotoluene

  • 2-Nitro-4-phenyltoluene

  • 4-Methyl-3-nitrobiphenyl (less common, as the toluene nomenclature is generally preferred)

For clarity and consistency, this guide will primarily use the name 4-phenyl-2-nitrotoluene.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 4-phenyl-2-nitrotoluene can be strategically approached through modern cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling reaction stands out as a particularly suitable method.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings, suggesting two primary synthetic routes originating from either a nitrotoluene derivative and a phenylboronic acid, or a phenyl derivative and a nitrotolueneboronic acid. The more practical approach involves the coupling of a readily available halo-nitrotoluene with phenylboronic acid.

G Target 4-phenyl-2-nitrotoluene Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Fragments Aryl Halide + Arylboronic Acid Disconnect->Fragments ArylHalide 4-halo-2-nitrotoluene Fragments->ArylHalide ArylBoronic Phenylboronic Acid Fragments->ArylBoronic

Figure 1: Retrosynthetic analysis of 4-phenyl-2-nitrotoluene via a Suzuki-Miyaura coupling strategy.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of 4-phenyl-2-nitrotoluene from 4-chloro-2-nitrotoluene and phenylboronic acid. The choice of a chloro-derivative is based on its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene. Stir the mixture at room temperature for 15 minutes to form the active palladium(0) catalyst complex.

  • Reaction Setup: To the flask, add 4-chloro-2-nitrotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for the Suzuki-Miyaura reaction mechanism.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenyl-2-nitrotoluene.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings, proceeding through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Ligand: Triphenylphosphine is a common and effective phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base required for the transmetalation step, activating the boronic acid.

  • Solvent System: The biphasic toluene/water system allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface.

G cluster_0 Suzuki-Miyaura Coupling Workflow Catalyst\nPreparation Catalyst Preparation Reaction\nSetup Reaction Setup Catalyst\nPreparation->Reaction\nSetup Solvent\nAddition Solvent Addition Reaction\nSetup->Solvent\nAddition Reaction\nExecution Reaction Execution Solvent\nAddition->Reaction\nExecution Work-up Work-up Reaction\nExecution->Work-up Purification Purification Work-up->Purification

Figure 2: Experimental workflow for the synthesis of 4-phenyl-2-nitrotoluene.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 4-phenyl-2-nitrotoluene have not been empirically determined. However, we can predict its properties based on its structural analogues, such as 4-nitrotoluene and other nitrobiphenyls.[3][4]

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₁NO₂Based on chemical structure
Molecular Weight 213.23 g/mol Calculated from the molecular formula
Appearance Pale yellow crystalline solidTypical for nitroaromatic compounds[3][5]
Melting Point 70-90 °CExpected to be higher than 4-nitrotoluene (52-54 °C) due to increased molecular weight and phenyl group
Boiling Point > 240 °CExpected to be significantly higher than 4-nitrotoluene (238 °C) due to the additional phenyl ring
Solubility Insoluble in water; Soluble in organic solvents (e.g., toluene, acetone, ethanol)Consistent with the nonpolar nature of the biphenyl core[3]
Potential Applications in Drug Development

The nitroaromatic scaffold is a recognized pharmacophore in medicinal chemistry, with numerous nitro-containing compounds exhibiting a wide range of biological activities.[6][7] The presence of the nitro group can lead to bioreductive activation under hypoxic conditions, a characteristic often exploited in the development of anticancer and antimicrobial agents.[8]

Potential Therapeutic Areas:

  • Anticancer Agents: Many nitroaromatic compounds act as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the poorly oxygenated tumor microenvironment.[6] The nitro group of 4-phenyl-2-nitrotoluene could potentially undergo enzymatic reduction to form reactive species that induce cell death.

  • Antimicrobial Agents: The nitro group is a key feature of several antimicrobial drugs. Its electron-withdrawing nature can contribute to the disruption of microbial cellular processes.

  • Enzyme Inhibitors: The biphenyl scaffold is present in many biologically active molecules and can facilitate interactions with enzyme active sites. The specific substitution pattern of 4-phenyl-2-nitrotoluene may allow it to act as a scaffold for the design of novel enzyme inhibitors.

Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.

G 4-phenyl-2-nitrotoluene 4-phenyl-2-nitrotoluene Nitroaromatic Scaffold Nitroaromatic Scaffold 4-phenyl-2-nitrotoluene->Nitroaromatic Scaffold Biphenyl Core Biphenyl Core 4-phenyl-2-nitrotoluene->Biphenyl Core Bioreductive Activation (Hypoxia) Bioreductive Activation (Hypoxia) Nitroaromatic Scaffold->Bioreductive Activation (Hypoxia) Antimicrobial Activity Antimicrobial Activity Nitroaromatic Scaffold->Antimicrobial Activity Anticancer Prodrugs Anticancer Prodrugs Bioreductive Activation (Hypoxia)->Anticancer Prodrugs Enzyme Inhibition Scaffold Enzyme Inhibition Scaffold Biphenyl Core->Enzyme Inhibition Scaffold

Figure 3: Potential signaling pathways and applications in drug development.

Conclusion

4-phenyl-2-nitrotoluene represents a novel chemical entity with unexplored potential. Based on established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, its preparation is feasible. The presence of the nitroaromatic and biphenyl motifs suggests that this compound could serve as a valuable building block for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and biological evaluation of this promising molecule.

References

  • Google Patents. (n.d.). Process for the preparation of nitrotoluenes.
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  • United States Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 6). How to selectively convert benzene to p-nitrotoluene? Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 4-Methyl-3-nitro-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of 4-Methyl-3-nitro-1,1'-biphenyl in various organic solvents. Recognizing the scarcity of publicly available experimental data for this specific compound, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It outlines the theoretical principles governing solubility, details robust experimental protocols for its measurement, explains methods for thermodynamic modeling of experimental data, and provides context using solubility data from structurally analogous compounds. This guide is designed to empower scientists to generate reliable solubility data, crucial for process development, formulation, and purification in the pharmaceutical and chemical industries.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 4-Methyl-3-nitro-1,1'-biphenyl, which serves as a potential intermediate in organic synthesis and drug discovery, understanding its solubility profile is paramount. This knowledge dictates the choice of solvents for reaction media, dictates the feasibility and design of crystallization processes for purification, and informs formulation strategies for preclinical and clinical studies. Inadequate solubility can lead to significant challenges, including poor bioavailability and difficulties in manufacturing, making its early characterization a critical step in the development pipeline.

Molecular Structure and Theoretical Solubility Considerations

The solubility behavior of 4-Methyl-3-nitro-1,1'-biphenyl is intrinsically linked to its molecular structure. By dissecting its constituent parts, we can make qualitative predictions based on the principle of "like dissolves like."

  • Biphenyl Core: The foundation of the molecule is the nonpolar, hydrophobic biphenyl ring system. This structure imparts a tendency for solubility in nonpolar and weakly polar solvents through van der Waals interactions.[1] Biphenyl itself is known to be soluble in solvents like benzene, ether, and various chlorinated solvents.[2]

  • Nitro Group (-NO₂): The presence of the nitro group introduces significant polarity and a dipole moment to the molecule. This functional group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. This suggests that 4-Methyl-3-nitro-1,1'-biphenyl will have enhanced solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide) compared to its parent biphenyl structure.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group. It slightly increases the lipophilicity and size of the molecule, which can subtly influence its interaction with the solvent cage.

Overall Expectation: The molecule presents a mixed character. Its large nonpolar surface area favors solubility in nonpolar to moderately polar solvents, while the polar nitro group enhances its affinity for polar aprotic and, to a lesser extent, polar protic solvents. A balance of these characteristics will govern its solubility profile across a spectrum of organic solvents. For instance, in a structurally similar compound, 4-methyl-2-nitroaniline, solubility is generally highest in polar aprotic solvents like 2-butanone and N,N-dimethylformamide.[3]

Predictive Approaches to Solubility

In the absence of experimental data, several computational models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters (HSP)

HSP theory is a powerful tool that decomposes the total cohesive energy of a substance into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible.[4] The distance (Ra) between the HSPs of a solute and a solvent in "Hansen space" can be calculated. A smaller distance implies a higher likelihood of dissolution. While the specific HSP values for 4-Methyl-3-nitro-1,1'-biphenyl are not published, they can be estimated using group contribution methods, providing a rational basis for solvent screening.

UNIFAC Group Contribution Method

The UNIversal QUasi-chemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[5] By deconstructing the 4-Methyl-3-nitro-1,1'-biphenyl molecule into its constituent functional groups (e.g., aromatic carbon, nitro group, methyl group), UNIFAC can estimate the activity coefficient of the solute in a given solvent. This, combined with the solute's melting properties, allows for the prediction of its solubility.[6] It is important to note that predictions from UNIFAC can have deviations from experimental values, but they are invaluable for initial solvent selection and process modeling.[6]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for obtaining solubility data is through direct experimental measurement. The isothermal saturation method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.[7]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured. This process is repeated at various temperatures to establish a temperature-dependent solubility profile.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess of crystalline 4-Methyl-3-nitro-1,1'-biphenyl to a series of vials, each containing a precisely known volume or mass of the chosen organic solvent. "Excess" is critical; undissolved solid must be visible at the end of the equilibration period to ensure saturation.[7]

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or a thermostated water bath. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF).

  • Dilution: Immediately dilute the sampled aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]

  • Solid Phase Analysis: After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by DSC or XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the equilibration.[9]

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A calibration curve is constructed by plotting the peak area of known concentrations of 4-Methyl-3-nitro-1,1'-biphenyl against their concentrations. The concentration of the unknown sample is then determined from this curve.[10]

  • UV-Vis Spectroscopy: This method is faster but less specific than HPLC. It is suitable if the solvent does not absorb at the wavelength of maximum absorbance (λ_max) of the solute and if no interfering impurities are present. A calibration curve of absorbance versus concentration is required.[11]

G Workflow for Isothermal Saturation Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in thermostated shaker prep2->equil1 equil2 Agitate at constant T for 24-72 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant via syringe filter sample1->sample2 sample3 Dilute aliquot precisely sample2->sample3 sample4 Quantify concentration (HPLC / UV-Vis) sample3->sample4 data_analysis Data Analysis & Thermodynamic Modeling sample4->data_analysis Repeat for each Temperature & Solvent

Caption: Experimental workflow for the isothermal saturation method.

Data Correlation and Thermodynamic Modeling

Once experimental solubility data (expressed as mole fraction, x) are obtained at different temperatures (T), thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.

Modified Apelblat Equation

This semi-empirical equation is widely used to correlate solubility with temperature and provides an excellent fit for many systems.[12][13][14] The equation is:

ln(x) = A + B/T + C ln(T)

where A, B, and C are empirical parameters determined by fitting the model to the experimental data. A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy.

van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[4][15] A plot of ln(x) versus 1/T yields a straight line (or can be approximated as such over a narrow temperature range).

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where R is the ideal gas constant.

  • ΔH°sol (Enthalpy of Solution): Can be calculated from the slope (-ΔH°sol/R). A positive value indicates an endothermic dissolution process, where solubility increases with temperature.

  • ΔS°sol (Entropy of Solution): Can be calculated from the intercept (ΔS°sol/R). A positive value indicates an increase in randomness upon dissolution, which is typical for the dissolution of a crystalline solid.

The Gibbs free energy of solution (ΔG°sol) can then be calculated to determine the spontaneity of the process:

ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process.

G Data Analysis and Thermodynamic Modeling Workflow cluster_model Data Correlation cluster_params Parameter Derivation exp_data Experimental Solubility Data (Mole Fraction 'x' at various 'T') model1 Fit data to Modified Apelblat Equation exp_data->model1 model2 Fit data to van't Hoff Equation exp_data->model2 params1 Obtain empirical constants (A, B, C) model1->params1 params2 Calculate Thermodynamic Parameters: ΔH°sol (Enthalpy) ΔS°sol (Entropy) model2->params2 insight Gain Insights: - Endothermic/Exothermic Process - Entropy-driven/Enthalpy-driven - Spontaneity (ΔG°sol) params2->insight

Caption: Workflow for analyzing experimental solubility data.

Illustrative Solubility Data from Analogous Compounds

To provide a practical reference, this section presents solubility data for compounds that are structurally related to 4-Methyl-3-nitro-1,1'-biphenyl. This data can serve as a benchmark for expected solubility trends and magnitudes.

Table 1: Mole Fraction Solubility (x) of 4-Methyl-2-nitroaniline in Various Organic Solvents at Different Temperatures (K)

Temperature (K)Methanol (x 10³)Ethanol (x 10³)n-Propanol (x 10³)Isopropanol (x 10³)Toluene (x 10³)Ethyl Acetate (x 10³)Acetonitrile (x 10³)
278.1511.1513.9220.3115.6328.5391.0660.15
283.1513.8117.1324.3219.0134.11108.7171.12
288.1516.9220.9529.1523.0240.62129.1383.84
293.1520.6125.5134.9127.7848.11152.8398.51
298.1525.0130.9841.7333.4156.73180.34115.42
303.1530.2837.5249.7539.9966.52212.24134.81
308.1536.5645.3159.1247.6677.63249.25157.01
313.1544.0754.5870.0156.5590.16292.11182.34

Data synthesized from the study on 4-methyl-2-nitroaniline solubility.[3]

Table 2: Solubility of 4-Nitrobiphenyl in Various Organic Solvents at 25°C (298.15 K)

SolventSolubility (g/L)
Acetone707.96
Ethyl Acetate482.57
Toluene383.08
Acetonitrile374.57
Methanol30.48
Ethanol32.94
n-Hexane4.39
Chloroform873.09
N,N-Dimethylformamide (DMF)1496.91

Data extracted from available chemical property databases for 4-Nitrobiphenyl.[16]

Observations from Analogues:

  • The solubility of these nitroaromatic compounds is highly dependent on the solvent's polarity and hydrogen bonding capability.

  • Polar aprotic solvents like DMF, Acetone, and Ethyl Acetate are generally excellent solvents.

  • Alcohols (Methanol, Ethanol) are moderately good solvents.

  • Nonpolar aliphatic solvents like n-Hexane are very poor solvents.

  • Solubility consistently increases with temperature, indicating an endothermic dissolution process.

Conclusion

While direct experimental solubility data for 4-Methyl-3-nitro-1,1'-biphenyl is not widely published, a robust framework exists for its systematic evaluation. This guide has detailed the essential steps for a researcher to approach this challenge, from theoretical prediction and solvent selection to rigorous experimental determination and thermodynamic analysis. By applying the principles of molecular structure, leveraging predictive models, and executing the validated isothermal saturation protocol, scientists can generate the high-quality, reliable solubility data necessary to advance their research and development objectives. The provided data on analogous compounds serves as a valuable starting point, highlighting expected trends and informing experimental design.

References

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4-Methyl-3-nitro-1,1'-biphenyl safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methyl-3-nitro-1,1'-biphenyl , a critical intermediate in organic synthesis and drug development.[1][2] Unlike a standard Safety Data Sheet (SDS), this whitepaper synthesizes safety data with mechanistic insights, offering a "why" and "how" framework for researchers handling this compound.[2]

CAS Number: 80726-54-1 (Isomer Specific) | Formula: C₁₃H₁₁NO₂[1][2]

Executive Summary & Chemical Identity

4-Methyl-3-nitro-1,1'-biphenyl is a nitro-aromatic scaffold widely utilized in the synthesis of biaryl-based pharmaceuticals (e.g., FAK inhibitors) and optoelectronic materials (OLEDs).[1][2] Its structure combines a lipophilic biphenyl core with a reactive nitro group and a methyl handle, making it a versatile but hazardous building block.[1]

This compound exists in isomeric forms.[1][2] This guide focuses on the 4-methyl-3-nitro isomer (substituents on the same ring), but the safety protocols apply broadly to its structural analogs (e.g., 4'-methyl-3-nitro-1,1'-biphenyl, CAS 53812-68-3).[1][2]

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Weight 213.23 g/mol
Physical State Solid (Crystalline/Needles)Yellow to light brown appearance.[1][2][3][4]
Melting Point > 50 °C (Est.)[2][5]Analogs range 70–140 °C; experimental verification required.[1][2]
Solubility Soluble in organic solvents (DCM, THF, Toluene)Insoluble in water.[1][2] Lipophilic nature.[1][2]
Reactivity Susceptible to reduction (Nitro

Amine)
Precursor to 4-methyl-3-aminobiphenyl (carcinogen).[1][2]

Hazard Characterization: Structure-Activity Relationship (SAR)

Standard SDSs list hazards; this section explains the causality derived from the molecular structure.[1][2]

The Nitro Group (-NO₂)[1][2]
  • Energetic Instability: While not a primary explosive like TNT, the nitro group introduces thermodynamic instability.[1] Heating under confinement can lead to rapid decomposition and pressure buildup.[1][2]

  • Redox Toxicity: In vivo, the nitro group is enzymatically reduced to a hydroxylamine (-NHOH) and subsequently to an amine (-NH₂).[1][2] These metabolites can form DNA adducts, leading to mutagenicity.[1]

The Biphenyl Core[1][6]
  • Bioaccumulation: The high lipophilicity (LogP > 3.5 est.) facilitates rapid absorption through the skin and cell membranes, allowing the compound to accumulate in adipose tissue.[1]

  • Carcinogenicity Potential: Biphenyl amines (metabolites) are known bladder carcinogens.[2] Consequently, 4-Methyl-3-nitro-1,1'-biphenyl must be handled as a suspected human carcinogen (GHS Category 1B/2). [1][2]

GHS Classification Summary[1][2]
  • Health: Carcinogenicity (Cat.[2] 2), Acute Toxicity (Oral/Inhalation Cat. 4), Skin Irritant (Cat. 2).

  • Environmental: Aquatic Chronic Toxicity (Cat.[2] 2) – Do not release into drains.[1][2]

Mechanistic Safety Logic (Visualization)

The following diagram illustrates the logical flow from chemical structure to specific safety hazards and necessary controls.

HazardLogic Struct 4-Methyl-3-nitro-1,1'-biphenyl Nitro Nitro Group (-NO2) Struct->Nitro Biphenyl Biphenyl Core Struct->Biphenyl Haz_Explo Thermal Instability (Runaway Reaction) Nitro->Haz_Explo Haz_Tox Metabolic Activation (DNA Adducts) Nitro->Haz_Tox Biphenyl->Haz_Tox Planar Intercalation Haz_Env Bioaccumulation (Aquatic Toxicity) Biphenyl->Haz_Env Control_Temp Temp Control < 50°C No Confinement Haz_Explo->Control_Temp Control_PPE Double Nitrile Gloves Respirator (P100) Haz_Tox->Control_PPE Control_Waste Zero Discharge High Temp Incineration Haz_Env->Control_Waste

Caption: Logical derivation of safety controls from molecular substructures.

Advanced Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All handling of the dry solid must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Dissipation: The dry powder poses a dust explosion risk.[1][2] Ground all equipment. Use anti-static liners for weighing.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard latex is insufficient due to the compound's lipophilicity.[1][2]

    • Recommendation:Silver Shield/Laminate (Best) or Double-layered Nitrile (change every 15 mins).[2]

  • Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a Full-face Respirator with P100 (HEPA) + Organic Vapor cartridges .[2]

  • Body: Tyvek® lab coat or disposable coveralls to prevent clothing contamination.[1][2]

Storage "Golden Rules"
  • Segregation: Store away from Reducing Agents (hydrides, metals) and Strong Bases . The nitro group reacts violently with strong reducers.[1][2]

  • Environment: Keep cool (< 25°C) and dry. Store under inert gas (Nitrogen/Argon) if long-term stability is required, to prevent oxidation of the methyl group.[1][2]

Emergency Response Methodologies

Fire (NOx Hazard)[2]
  • Hazard: Burning produces toxic Nitrogen Oxides (NOx), recognizable by reddish-brown fumes.[1][2]

  • Action: Evacuate immediately. Firefighters must use SCBA.[1][2]

  • Extinguishing Media: Water spray, dry chemical, or CO₂.[1][2] Do not use high-pressure water jets which may scatter the toxic powder.[1][2]

Accidental Release (Spill)[2]
  • Evacuate & Isolate: Clear the area (10-meter radius).

  • PPE Up: Don full PPE (Tyvek suit, Double Gloves, Respirator).

  • Dry Containment: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) to suppress dust, then scoop into a hazardous waste drum.

  • Decontamination: Wash the surface with a surfactant solution (soap/water) followed by an ethanol wipe.[2] Collect all washings as hazardous waste.[1][2]

Synthesis & Application Context

This compound is typically accessed via Suzuki-Miyaura Cross-Coupling , a reaction catalyzed by Palladium (Pd).[1][2]

Typical Workflow:

  • Coupling Partners: 4-Bromo-1-methyl-2-nitrobenzene + Phenylboronic acid.[1][2]

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (K₂CO₃).[2]

  • Solvent: Toluene/Water or Dioxane/Water.[1][2]

Research Relevance:

  • Drug Discovery: The nitro group serves as a "masked" amine.[1][2] Post-coupling reduction yields the aniline, a key pharmacophore in kinase inhibitors (e.g., targeting FAK or VEGFR).[2]

  • Materials Science: Used to synthesize carbazole derivatives for OLED host materials, where the biphenyl linkage provides conjugation and thermal stability.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 643523, 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Organic Syntheses (2009). Preparation of 2-Methyl-4'-nitrobiphenyl (Analogous Procedure). Org. Synth. 2009, 86, 151.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Nitrobiphenyl derivatives. Retrieved from [Link][2]

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A Comprehensive Technical Guide to the Melting Point of 4-Methyl-3-nitro-1,1'-biphenyl Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The melting point of a crystalline solid is a critical physicochemical parameter that provides profound insights into its purity, identity, and polymorphic form. For active pharmaceutical ingredients (APIs) and key intermediates in drug development, an accurate and reproducible melting point is a cornerstone of material characterization. This in-depth technical guide focuses on 4-Methyl-3-nitro-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry. We will explore the theoretical underpinnings of melting point determination, present detailed, field-proven experimental protocols for its measurement, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for the characterization of crystalline organic compounds.

Introduction: The Significance of a Sharp Melting Point

In the landscape of pharmaceutical development and materials science, the melting point is more than just a number; it is a sentinel of purity and structural integrity. For a crystalline solid such as 4-Methyl-3-nitro-1,1'-biphenyl, the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state is exquisitely sensitive to its chemical composition. A pure, crystalline compound will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[2]

Therefore, the accurate determination of the melting point of 4-Methyl-3-nitro-1,1'-biphenyl serves several critical functions:

  • Identity Confirmation: The experimentally determined melting point can be compared against literature values to confirm the identity of the synthesized or procured material.

  • Purity Assessment: A broad melting range is a strong indicator of the presence of impurities, necessitating further purification steps.[3]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Characterizing the melting point is an essential step in identifying and controlling the desired polymorphic form, which can have significant implications for a drug's solubility, stability, and bioavailability.

This guide will provide the necessary protocols and theoretical background to empower the researcher to confidently and accurately determine and interpret the melting point of 4-Methyl-3-nitro-1,1'-biphenyl.

Physicochemical Properties of 4-Methyl-3-nitro-1,1'-biphenyl

A foundational understanding of the subject molecule is paramount. 4-Methyl-3-nitro-1,1'-biphenyl is a nitroaromatic compound with the molecular formula C₁₃H₁₁NO₂.

PropertyValueSource
IUPAC Name 1-Methyl-4-(3-nitrophenyl)benzenePubChem[4]
CAS Number 53812-68-3PubChem[4]
Molecular Weight 213.23 g/mol PubChem[4]
Reported Melting Point 78 °CChemicalBook[5]

The presence of the polar nitro group and the nonpolar biphenyl and methyl groups imparts a specific set of intermolecular forces that govern its crystalline structure and, consequently, its melting point. The strength of these forces, including van der Waals interactions and dipole-dipole interactions, dictates the energy required to disrupt the crystal lattice.[6][7]

Experimental Determination of Melting Point: A Dual-Methodology Approach

To ensure accuracy and cross-validation, we advocate for a dual-methodology approach to melting point determination, employing both a traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Methodology 1: Capillary Melting Point Determination

This classic technique provides a visual and intuitive measure of the melting range. Modern apparatuses offer precise temperature control and magnification for clear observation.

  • Sample Preparation:

    • Ensure the 4-Methyl-3-nitro-1,1'-biphenyl sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[8]

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[9]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid value (e.g., 10-15 °C/min) to obtain an approximate melting point.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a fresh sample and set the heating rate to a slower, more precise value (1-2 °C/min).

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Continue heating and record the temperature at which the last solid particle melts (T₂).

    • The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow.

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] This method provides a quantitative measure of the melting point and the enthalpy of fusion.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-Methyl-3-nitro-1,1'-biphenyl into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press.

  • Instrument Setup and Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Integrated Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive melting point determination of a new batch of 4-Methyl-3-nitro-1,1'-biphenyl.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Analysis cluster_analysis Data Analysis & Reporting A Receive/Synthesize Batch of 4-Methyl-3-nitro-1,1'-biphenyl B Dry and Pulverize Sample A->B C Prepare Capillary Tube B->C G Prepare DSC Pan B->G D Rapid Scan for Approximate MP C->D E Slow Scan (1-2°C/min) for Precise MP Range D->E F Record T1 (Onset) and T2 (Clear Point) E->F J Compare Capillary Range with DSC Onset F->J H Run DSC Scan (e.g., 10°C/min) G->H I Determine Onset Temperature and Enthalpy of Fusion H->I I->J K Compare with Literature Value (78°C) J->K L Assess Purity Based on Melting Range Breadth K->L M Final Report L->M

Caption: Workflow for Melting Point Determination.

Interpreting the Data: A Comparative Analysis

The melting point of 78 °C for 4-Methyl-3-nitro-1,1'-biphenyl can be contextualized by comparing it to structurally related molecules. This comparison helps to understand the influence of different functional groups on the crystal lattice energy.

CompoundCAS NumberMelting Point (°C)Key Structural Difference
4-Methyl-3-nitro-1,1'-biphenyl 53812-68-378 -
4-Methyl-1,1'-biphenyl644-08-644-46Lacks the nitro group
3-Nitro-1,1'-biphenyl2113-58-861-62Lacks the methyl group
4-Nitro-1,1'-biphenyl92-93-3113-115Isomeric position of the nitro group
  • Effect of the Nitro Group: The presence of the electron-withdrawing nitro group in 4-Methyl-3-nitro-1,1'-biphenyl significantly increases the melting point compared to 4-Methyl-1,1'-biphenyl. This is due to the strong dipole-dipole interactions introduced by the nitro group, which strengthen the crystal lattice.

  • Effect of the Methyl Group: The addition of a methyl group to 3-Nitro-1,1'-biphenyl to form our target compound also increases the melting point. This is likely due to improved crystal packing and increased van der Waals forces.

  • Isomeric Effects: The positional isomer, 4-Nitro-1,1'-biphenyl, has a substantially higher melting point. This highlights the critical role of substituent positioning on molecular symmetry and the efficiency of crystal lattice packing.

Conclusion: Establishing a Gold Standard for Characterization

The melting point of 78 °C for 4-Methyl-3-nitro-1,1'-biphenyl is a key parameter for its unequivocal identification and purity assessment. By employing a robust, dual-methodology approach combining capillary and DSC techniques, researchers can generate high-quality, reproducible data. This guide has provided the theoretical framework and detailed experimental protocols to serve as a self-validating system for this critical analysis. Adherence to these methodologies will ensure the generation of reliable data, a cornerstone of successful research and development in the pharmaceutical and chemical sciences.

References

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Differential scanning calorimetry. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

  • PASCO Scientific. (2024, January 22). Prepare a Capillary Tube Sample for the Melting Point Apparatus [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methyl-4-(3-nitrophenyl)benzene. Retrieved from [Link]

  • Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. Pharmaceutical Research, 33(7), 1745-1753. [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Bee, J. S., et al. (2014). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55433. [Link]

  • PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • AOBChem. (n.d.). 3-methyl-4-nitro-1,1'-biphenyl. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-nitro-1,1'-biphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-3-nitro-1,1'-biphenyl, a versatile chemical intermediate with significant potential in research and drug development. This document will delve into its chemical properties, synthesis methodologies, potential applications, and a survey of suppliers, offering a crucial resource for scientists and professionals in the pharmaceutical and chemical industries.

Introduction

4-Methyl-3-nitro-1,1'-biphenyl (CAS No. 53812-68-3) is a nitroaromatic compound belonging to the biphenyl class of molecules.[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[2] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making it a valuable precursor for a variety of functional group transformations and a key component in the design of novel therapeutic agents.[3][4] Nitro-containing compounds have been investigated for a range of pharmacological activities, including anticancer, antibacterial, and antiparasitic properties.[3][4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methyl-3-nitro-1,1'-biphenyl is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
CAS Number 53812-68-3PubChem[1]
IUPAC Name 1-(4-methylphenyl)-3-nitrobenzenePubChem[1]
SMILES CC1=CC=C(C=C1)C2=CC(=CC=C2)[O-]PubChem[1]
Appearance Not explicitly stated in search results, but related compounds are often crystalline solids.General chemical knowledge
Solubility Not explicitly stated in search results, but likely soluble in common organic solvents.General chemical knowledge

Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][7] This reaction involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Aryl_Halide Aryl Halide (e.g., 1-Bromo-3-nitrobenzene) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Aryl_Boronic_Acid Aryl Boronic Acid (e.g., 4-Methylphenylboronic acid) Transmetalation Transmetalation Aryl_Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Pd(II) Intermediate Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Diaryl-Pd(II) Intermediate Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Biphenyl_Product 4-Methyl-3-nitro-1,1'-biphenyl Reductive_Elimination->Biphenyl_Product

Caption: Suzuki-Miyaura coupling for biphenyl synthesis.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, self-validating protocol for the synthesis of 4-Methyl-3-nitro-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar compounds.[7][8]

Materials:

  • 1-Bromo-3-nitrobenzene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (e.g., 60 mL toluene and 20 mL water).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction Execution: Place the flask under a nitrogen or argon atmosphere and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-3-nitro-1,1'-biphenyl.

  • Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 4-Methyl-3-nitro-1,1'-biphenyl make it a compound of interest for medicinal chemistry and drug discovery.

  • Scaffold for Biologically Active Molecules: The biphenyl core is a well-established pharmacophore. Its incorporation into drug candidates can influence properties such as metabolic stability and target binding affinity.[2]

  • Role of the Nitro Group: The nitro group is a versatile functional group in drug design. It can be a key pharmacophore itself or serve as a precursor for other functional groups, such as an amino group, through reduction. Nitroaromatic compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[3][5][6]

  • Hypoxia-Activated Prodrugs: A significant area of interest is the use of nitroaromatic compounds in the development of hypoxia-activated prodrugs for cancer therapy. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes to a cytotoxic species, thereby targeting cancer cells while minimizing damage to healthy tissues.[4]

  • Precursor for Novel Therapeutics: 4-Methyl-3-nitro-1,1'-biphenyl can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce new pharmacophores or to modulate the physicochemical properties of the molecule.

Suppliers and Pricing

Identifying a consistent supplier with transparent pricing for 4-Methyl-3-nitro-1,1'-biphenyl can be challenging, as prices are often available only upon request. The following table lists potential suppliers; however, researchers are advised to contact these companies directly for current pricing and availability. The price per gram can vary significantly based on purity, quantity, and the supplier.

SupplierWebsite (Illustrative)Pricing InformationRegion (Illustrative)
Sigma-Aldrich (Merck)Quote requiredNorth America, Europe, Asia
BLDpharmQuote requiredNorth America, Europe, Asia
AOBChem[Link]Inquire for priceNorth America, Asia
CymitQuimicaInquire for priceEurope
AmbeedQuote requiredNorth America, Europe, Asia
Cion PharmaQuote required for bulk supplyAsia
Hyma Synthesis Pvt. Ltd.[Link]Quote requiredAsia
Jay FinechemQuote required for related compoundsAsia

Safety Information

A Material Safety Data Sheet (MSDS) for 4-Methyl-3-nitro-1,1'-biphenyl (CAS 53812-68-3) was not directly available in the initial searches. However, based on the safety data for structurally related compounds such as 4-methyl-3-nitroaniline, general precautions should be taken.[9][10]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicology: Nitroaromatic compounds can be toxic and may have mutagenic properties.[4] Specific toxicological data for this compound should be sought from the supplier.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-3-nitro-1,1'-biphenyl is a valuable chemical building block with significant potential for application in medicinal chemistry and drug discovery. Its synthesis, primarily through robust methods like the Suzuki-Miyaura coupling, is well-established in principle. The presence of both the biphenyl scaffold and the versatile nitro group offers numerous possibilities for the development of novel therapeutic agents, particularly in the area of targeted cancer therapies. While sourcing this compound may require direct engagement with chemical suppliers to obtain pricing and availability, its potential utility in research and development warrants such efforts. As with all chemical reagents, appropriate safety precautions should be strictly adhered to during its handling and use.

References

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • PrepChem.com. (n.d.). Synthesis of 4-nitro-biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • PubMed. (2019). Nitro-Group-Containing Drugs. Retrieved from [Link]

  • CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-Methyl-3-nitroaniline. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2012). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]

  • ResearchGate. (2018). Nitro Group Containing Drugs | Request PDF. Retrieved from [Link]

Sources

Literature review of nitro-substituted methylbiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of nitro-substituted methylbiphenyls , focusing on their synthesis, chemical reactivity, and critical role as intermediates and potential impurities in pharmaceutical development (specifically within the "Sartan" class of antihypertensives).

Synthesis, Reactivity, and Safety in Pharmaceutical Development

Executive Summary

Nitro-substituted methylbiphenyls represent a critical scaffold in organic synthesis, serving as essential precursors for biphenylamines , carbonitriles , and heterocyclic pharmacophores . Their structural core—a biphenyl ring system bearing both a methyl and a nitro group—is chemically versatile but toxicologically potent.

In drug development, particularly for Angiotensin II Receptor Blockers (ARBs) like Valsartan and Losartan , these compounds (e.g., 4'-methyl-2-nitrobiphenyl ) function as key synthetic intermediates. However, their structural similarity to known carcinogens (like 4-nitrobiphenyl) necessitates rigorous control strategies under ICH M7 guidelines. This guide synthesizes the most effective synthetic protocols with an analysis of their mutagenic mechanisms.

Structural Classification & Isomerism

The physicochemical properties and biological activity of nitro-methylbiphenyls are dictated by the relative positions of the substituents.

  • Electronic Effects: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), deactivating the ring to electrophilic attack but activating it for nucleophilic aromatic substitution (
    
    
    
    ).
  • Steric Effects (The Ortho Effect): In isomers like 4'-methyl-2-nitrobiphenyl , the nitro group at the ortho position creates significant steric hindrance with the protons of the adjacent phenyl ring. This forces the biphenyl system out of planarity (dihedral angle > 45°), which paradoxically reduces mutagenicity compared to planar analogs by hindering DNA intercalation.

IsomerKey CharacteristicPrimary Application
4'-Methyl-2-nitrobiphenyl Sterically twisted; versatile intermediate.Precursor to 4'-methyl-2-biphenylcarbonitrile (Sartan core).
3-Methyl-4-nitrobiphenyl Planar; high resonance stability.Model for environmental nitro-PAH studies.
2-Methyl-4'-nitrobiphenyl High steric strain; chemically labile.Mechanistic probe for atropisomerism studies.
Synthetic Methodologies

While classical nitration of methylbiphenyls yields complex mixtures due to poor regioselectivity, Transition-Metal Catalyzed Cross-Coupling is the industry standard for precision synthesis.

Protocol A: Suzuki-Miyaura Cross-Coupling (Gold Standard)

This protocol describes the synthesis of 4'-methyl-2-nitrobiphenyl , the most relevant isomer for drug development.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.

Reagents:

  • Substrate A: 1-Bromo-2-nitrobenzene (1.0 eq)

  • Substrate B: 4-Methylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq, aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round-bottom flask with 1-bromo-2-nitrobenzene, 4-methylphenylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane and 2M aqueous

    
     via syringe.
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 9:1) or HPLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Yellow crystalline solid).

Visualization: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-Bromo-2-nitrobenzene TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + 4-Methylphenylboronic acid + Base (K2CO3) RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl Bond RedElim->Pd0 Regeneration

Caption: The Pd(0)-catalyzed cycle for constructing the sterically hindered nitro-methylbiphenyl core.

Reactivity & Functionalization

The utility of nitro-methylbiphenyls lies in their ability to serve as a "switchable" scaffold.

  • Nitro Group Reduction (The Amine Gateway):

    • The nitro group is reduced to an amine (using

      
       or 
      
      
      
      ), yielding 4'-methyl-2-aminobiphenyl .
    • Significance: This amine is the direct precursor to the tetrazole ring in Sartans via the Sandmeyer reaction (conversion to nitrile) followed by cycloaddition with sodium azide.

  • Benzylic Oxidation:

    • The 4'-methyl group is susceptible to radical bromination (NBS/AIBN) or oxidation to a carboxylic acid (

      
      ).
      
    • Risk:[1][2][3][4][5][6][7][8] Radical bromination can lead to over-brominated impurities which are difficult to purge.

Visualization: Divergent Synthesis Pathways

Reactivity Core 4'-Methyl-2-nitrobiphenyl Amine 4'-Methyl-2-aminobiphenyl Core->Amine Reduction (Fe/HCl) Acid Carboxylic Acid Deriv. Core->Acid Oxidation (KMnO4) Nitrile 4'-Methyl-2-biphenylcarbonitrile (OTBN) Amine->Nitrile Sandmeyer (CuCN/NaNO2) Sartan Sartan Drugs (Valsartan/Losartan) Nitrile->Sartan Tetrazole Formation

Caption: Synthetic divergence from the nitro-methylbiphenyl core to pharmaceutical targets.

Toxicology & Mutagenicity (ICH M7 Context)

The presence of the nitro group flags these compounds as potential mutagenic impurities .[3][8]

Mechanism of Action

Nitro-methylbiphenyls are pro-mutagens .[8] They require metabolic activation to damage DNA.

  • Nitroreduction: Bacterial or mammalian nitroreductases (NTRs) reduce the

    
     group to a hydroxylamine (
    
    
    
    ).
  • Esterification: The hydroxylamine is acetylated or sulfated (e.g., by O-acetyltransferase).

  • Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion .

  • DNA Adducts: This electrophile attacks the C8-position of Guanine bases, causing replication errors.

Structure-Activity Relationship (SAR)
  • Planarity is Key: Mutagenicity correlates with the molecule's ability to intercalate into DNA.

  • Steric Mitigation: The methyl group in 4'-methyl-2-nitrobiphenyl forces the rings to twist. This decreases its mutagenic potency compared to the planar 4-nitrobiphenyl (a known bladder carcinogen). However, it still tests positive in many Ames strains (e.g., TA98, TA100) with S9 activation.

Regulatory Control: Under ICH M7 , these are treated as Class 2 (Known Mutagens) or Class 3 (Alerting Structure) impurities.

  • Control Limit: If used as a starting material, they must be purged to a level below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic intake.

References
  • Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. Organic Syntheses, 1988, 66, 67. Link

  • Mutagenicity of nitro- and amino-substituted phenazines in Salmonella typhimurium. Mutation Research, 1988. Link

  • Nitrosamine Impurities in Angiotensin Receptor Blockers. Cardiology in Review, 2020.[1] Link

  • Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity. Regulatory Toxicology and Pharmacology, 2008. Link

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 2010. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronic materials. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[1][2] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-Methyl-3-nitro-1,1'-biphenyl. This specific molecule serves as a valuable building block, incorporating a nitro group that can be readily transformed into other functional groups, and a methyl group that modulates steric and electronic properties. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide expert insights into optimizing the synthesis and troubleshooting common issues. The advantages of the Suzuki coupling, including its tolerance of various functional groups, use of mild reaction conditions, and the commercial availability and low toxicity of boronic acids, make it an ideal choice for this transformation.[1][3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition to the organohalide (in this case, bromobenzene). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: This step requires the activation of the organoboron compound (4-methyl-3-nitrophenylboronic acid) by a base.[1][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and directly influences the rate and success of this step.[1][5]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center. The C-C bond is formed, yielding the desired product (4-Methyl-3-nitro-1,1'-biphenyl) and regenerating the catalytically active Pd(0) species, which can then enter a new cycle.[1][3]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product arx Ar-X (Bromobenzene) arx->pd0 boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate boronate->oa_complex

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Methyl-3-nitro-1,1'-biphenyl on a 1.0 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
BromobenzeneC₆H₅Br157.011571.01.0
4-Methyl-3-nitrophenylboronic acidC₇H₈BNO₄180.962171.21.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56350.030.03
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212762.02.0
TolueneC₇H₈-8 mL--
Deionized WaterH₂O-2 mL--
Ethyl Acetate (for work-up)C₄H₈O₂-~50 mL--
Brine (for work-up)Saturated NaCl(aq)-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄-~2 g--

Causality Behind Choices:

  • Boronic Acid Excess: A slight excess (1.2 eq) of the boronic acid is used to ensure the complete consumption of the more expensive or synthetically complex aryl halide and to compensate for potential homocoupling side reactions.[6]

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings. A 3 mol% loading is a robust starting point for optimization.

  • Base: Potassium carbonate is a moderately strong, inexpensive inorganic base sufficient to promote the formation of the active boronate species without causing hydrolysis of sensitive functional groups.[7]

  • Solvent System: A biphasic Toluene/Water system is highly effective. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base and byproducts, facilitating both the reaction and subsequent purification.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add bromobenzene (157 mg, 1.0 mmol), 4-methyl-3-nitrophenylboronic acid (217 mg, 1.2 mmol)[8], and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Vigorously stir the mixture and bubble nitrogen or argon gas through it for 15-20 minutes. This further removes any dissolved oxygen from the solvent mixture, protecting the catalyst's integrity.

  • Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive flow of nitrogen. The mixture will typically turn yellow or orange.

  • Reaction: Reseal the flask, place it in a preheated oil bath at 90 °C, and stir vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2) eluent system. The disappearance of the starting bromobenzene spot and the appearance of a new, UV-active product spot indicates reaction progression.

Work-up and Purification
  • Cooling & Quenching: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of deionized water and 20 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Layer Separation: Collect the organic layer. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing: Combine all organic layers and wash them sequentially with 20 mL of deionized water and then 20 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing to 10% ethyl acetate in hexane is typically effective for separating the product from nonpolar impurities and baseline phosphine ligands.

Workflow_Diagram Figure 2: Experimental Workflow for Suzuki Coupling Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup (Add Reagents & Base) inert 2. Inert Atmosphere (Evacuate/Backfill N₂) setup->inert solvent 3. Solvent Addition (Toluene/Water) inert->solvent degas 4. Degassing (N₂ Bubbling) solvent->degas catalyst 5. Catalyst Addition (Pd(PPh₃)₄) degas->catalyst react 6. Heating & Stirring (90°C, 12h) catalyst->react monitor 7. TLC Monitoring react->monitor workup 8. Aqueous Work-up (Extraction & Washing) monitor->workup dry 9. Drying & Concentration workup->dry purify 10. Column Chromatography dry->purify char 11. Characterization (NMR, MS) purify->char

Caption: Figure 2: Experimental Workflow for Suzuki Coupling Synthesis.

Product Characterization

The identity and purity of the synthesized 4-Methyl-3-nitro-1,1'-biphenyl should be confirmed by standard analytical techniques.

  • Appearance: Expected to be a pale yellow solid upon purification.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include:

    • A singlet for the methyl protons (~2.6 ppm).

    • A series of multiplets in the aromatic region (~7.4-8.1 ppm) corresponding to the protons on both phenyl rings. The protons on the substituted ring will show characteristic splitting patterns influenced by the methyl and nitro groups.

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals include:

    • A signal for the methyl carbon (~20 ppm).

    • Multiple signals in the aromatic region (120-150 ppm), including quaternary carbons.

  • Mass Spectrometry (EI-MS): Expected molecular ion peak (M⁺) at m/z = 213.08.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivated catalyst due to oxygen exposure. 2. Insufficiently active base (e.g., old K₂CO₃). 3. Low reaction temperature.1. Ensure thorough degassing and maintain a positive inert gas pressure. Use a fresh bottle of catalyst. 2. Use freshly ground, anhydrous base. 3. Increase temperature to 100-110 °C.
Incomplete Reaction 1. Insufficient reaction time. 2. Low catalyst loading or catalyst poisoning. 3. Poor mixing in the biphasic system.1. Extend reaction time and monitor by TLC until starting material is consumed. 2. Increase catalyst loading to 5 mol%. 3. Ensure vigorous stirring to maximize the interfacial area.
Homocoupling of Boronic Acid 1. Presence of oxygen can promote homocoupling. 2. Certain reaction conditions favor this side reaction.1. Rigorously exclude oxygen from the reaction. 2. Ensure slow addition of the boronic acid or use a slight excess, but avoid large excesses.
Protodeboronation The C-B bond of the boronic acid is cleaved by residual acid or water before transmetalation.Ensure the base is added and mixed before prolonged heating. Use anhydrous solvents if this is a persistent issue.

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

  • Reagent Hazards:

    • Palladium Catalysts: Toxic and should be handled with care. Avoid inhalation of dust.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • Bromobenzene: Harmful and an irritant.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved February 5, 2026, from [Link]

  • Zhang, Y., et al. (2021). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Kiasat, A. R., et al. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved February 5, 2026, from [Link]

  • Maji, M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]

  • Reddit. (2021). Mechanism of a Suzuki coupling reaction. Retrieved February 5, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved February 5, 2026, from [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB). Retrieved February 5, 2026, from [Link]

  • Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-bromo-2-nitrotoluene and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[4][5] The core of its utility lies in the creation of biaryl structures, which are prevalent in many biologically active compounds.[2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-bromo-2-nitrotoluene with phenylboronic acid, a transformation that presents unique challenges due to the electronic and steric nature of the substrates.

The reaction in focus is the synthesis of 2-methyl-5-phenyl-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. The successful execution of this coupling hinges on a nuanced understanding of the reaction mechanism and the judicious selection of catalyst, ligand, base, and solvent. This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a robust and validated protocol, and offer insights into overcoming the specific hurdles associated with the coupling of an electron-deficient and sterically hindered aryl bromide.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromo-2-nitrotoluene).[1][4] This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6] Electron-withdrawing groups, such as the nitro group in 4-bromo-2-nitrotoluene, can facilitate this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide.[6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments on the palladium center.[1][6] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the ligands on the palladium catalyst can influence the rate of this step.[1][5]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-methyl-5-phenyl-nitrobenzene

This protocol is designed to be a reliable starting point for the Suzuki-Miyaura coupling of 4-bromo-2-nitrotoluene and phenylboronic acid. The choice of reagents and conditions has been optimized to address the challenges posed by the sterically hindered and electron-deficient nature of the aryl bromide.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
4-bromo-2-nitrotoluene≥98%Commercially Available---
Phenylboronic acid≥97%Commercially Available---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableMust be finely powdered and dried before use.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Ethanol200 proofCommercially Available---
WaterDeionized------
Round-bottom flask------Appropriately sized for the reaction scale.
Condenser---------
Magnetic stirrer and stir bar---------
Inert atmosphere setup (e.g., nitrogen or argon)---------
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-2-nitrotoluene (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered anhydrous sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a 3:1 mixture of toluene and ethanol (e.g., 15 mL of toluene and 5 mL of ethanol for a 1 mmol scale reaction).

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a well-established catalyst like Pd(PPh₃)₄ is a reliable choice for a wide range of Suzuki couplings.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to the flask and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-methyl-5-phenyl-nitrobenzene.

Rationale for Experimental Choices
  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst suitable for a broad range of Suzuki couplings.[8][9] The triphenylphosphine ligands provide a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[5] For more challenging or sterically hindered substrates, specialized ligands such as Buchwald-type phosphines may offer improved yields.[2][10][11]

  • Base: Sodium carbonate is a commonly used inorganic base in Suzuki couplings.[1] Its role is to activate the phenylboronic acid by forming the corresponding boronate anion, which is more nucleophilic and readily undergoes transmetalation.[3] The use of a powdered and anhydrous base is crucial for optimal reactivity.

  • Solvent System: The combination of toluene and ethanol provides a suitable medium for the reaction. Toluene is a good solvent for the organic reactants, while the addition of a protic co-solvent like ethanol can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[1][12] A small amount of water is also often beneficial for the reaction.[1]

  • Stoichiometry: A slight excess of the phenylboronic acid is used to ensure complete consumption of the limiting reagent, 4-bromo-2-nitrotoluene.

Workflow Diagram

Suzuki_Protocol_Workflow Start Start Setup Combine Reactants: 4-bromo-2-nitrotoluene, phenylboronic acid, Na₂CO₃ Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Toluene/Ethanol Solvent Mixture Inert->Solvent Catalyst Add Pd(PPh₃)₄ Catalyst Solvent->Catalyst React Heat to Reflux (4-6 hours) Catalyst->React Workup Aqueous Work-up and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product: 2-methyl-5-phenyl-nitrobenzene Purify->Product End End Product->End

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider the following:

    • Incomplete Reaction: Extend the reaction time or increase the temperature slightly.

    • Catalyst Deactivation: Ensure a strictly inert atmosphere was maintained throughout the reaction. The quality of the palladium catalyst is also critical.

    • Base Inefficiency: Use freshly dried and finely powdered sodium carbonate.

    • Ligand Choice: For this sterically demanding coupling, a more electron-rich and bulky ligand from the Buchwald family, such as SPhos or XPhos, might improve the outcome.[10][11]

  • Side Reactions: The formation of homocoupled byproducts (biphenyl from phenylboronic acid) can sometimes be observed. This can be minimized by carefully controlling the reaction stoichiometry and ensuring a clean reaction setup.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol detailed in this application note provides a solid foundation for the successful coupling of 4-bromo-2-nitrotoluene and phenylboronic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access the desired 2-methyl-5-phenyl-nitrobenzene product. Further optimization, particularly in the choice of ligand, may be beneficial for achieving even higher yields and efficiency, especially when dealing with challenging substrates.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... [Link]

  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]

  • ResearchGate. Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic... [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... [Link]

  • Bentham Open Archives. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. [Link]

  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Google Patents. CN105837452B - 2- methyl-5-nitro phenol production process.
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • NIH National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • PrepChem.com. Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. [Link]

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Application Note: High-Efficiency Catalytic Reduction of 4-Methyl-3-nitro-1,1'-biphenyl to 4-Methyl-1,1'-biphenyl-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the catalytic reduction of 4-Methyl-3-nitro-1,1'-biphenyl to its corresponding amine, 4-Methyl-1,1'-biphenyl-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] We will explore the foundational principles of catalytic hydrogenation, detail a robust and scalable laboratory protocol, and discuss key process parameters, analytical monitoring, and potential challenges. The presented methodology emphasizes safety, efficiency, and chemoselectivity, providing a reliable framework for researchers in the field.

Introduction: The Significance of Aromatic Amines and Catalytic Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[2] This class of reaction is paramount in industrial chemistry for the production of dyes, agrochemicals, and, most notably, pharmaceuticals.[3] The resulting aromatic amines are versatile building blocks, readily undergoing a variety of chemical transformations to construct complex molecular architectures. 4-Methyl-1,1'-biphenyl-3-amine, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules.

Catalytic hydrogenation is the preferred industrial method for this transformation, offering high efficiency and generating water as the only byproduct, which aligns with the principles of green chemistry.[2] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to effect the reduction.[4] While seemingly straightforward, the process requires careful optimization to ensure complete conversion, minimize side reactions, and guarantee the safety of the operation. The hydrogenation of nitroarenes can be highly exothermic, and the formation of unstable intermediates, such as hydroxylamines, can pose significant thermal risks if not properly controlled.[5]

This application note aims to provide a detailed, field-tested protocol for the catalytic reduction of 4-Methyl-3-nitro-1,1'-biphenyl, grounded in the principles of chemical engineering and process safety.

Mechanistic Overview: The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of a nitroarene to an amine on a palladium surface is a multi-step process. Although the precise mechanism can be complex and is the subject of ongoing research, a generally accepted pathway is illustrated below.

The reaction is initiated by the adsorption of both the nitroarene and molecular hydrogen onto the surface of the palladium catalyst.[6] The catalyst facilitates the cleavage of the H-H bond, generating active hydrogen species on its surface.[6] The nitro group is then sequentially reduced, likely proceeding through nitroso and hydroxylamine intermediates before the final amine product is formed.[7] Each of these steps involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom.

Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd) cluster_reduction Reduction Pathway H2 H₂ Pd Pd Catalyst H2->Pd Adsorption H_ads 2H• (adsorbed) Pd->H_ads Dissociation Nitro R-NO₂ (4-Methyl-3-nitro-1,1'-biphenyl) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2H• Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2H• Amine R-NH₂ (4-Methyl-1,1'-biphenyl-3-amine) Hydroxylamine->Amine +2H•

Caption: Generalized mechanism for the catalytic hydrogenation of a nitroarene.

Experimental Protocol: Catalytic Reduction of 4-Methyl-3-nitro-1,1'-biphenyl

This protocol details the reduction of 4-Methyl-3-nitro-1,1'-biphenyl using 5% Palladium on Carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Methyl-3-nitro-1,1'-biphenyl≥98%Commercially Available
5% Palladium on Carbon (Pd/C)50% water wetCommercially AvailableHandle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
Celite®Commercially AvailableFiltration aid.
Hydrogen Gas (H₂)High Purity
Nitrogen Gas (N₂)High PurityFor inerting.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stir bar, gas inlet, and a condenser.

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure).

  • Schlenk line for inert gas handling.

  • Buchner funnel and filter paper.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • High-Performance Liquid Chromatography (HPLC) system.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.[9]

Detailed Step-by-Step Procedure

protocol_workflow start Start setup 1. Reaction Setup - Add substrate and solvent to flask. start->setup inert 2. Inerting - Purge with Nitrogen (N₂). setup->inert catalyst 3. Catalyst Addition - Add 5% Pd/C (wet). inert->catalyst hydrogenation 4. Hydrogenation - Purge with Hydrogen (H₂). - Maintain H₂ atmosphere and stir. catalyst->hydrogenation monitoring 5. Reaction Monitoring - TLC or HPLC analysis. hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration 6. Catalyst Removal - Filter through Celite®. monitoring->filtration Complete concentration 7. Solvent Removal - Concentrate under reduced pressure. filtration->concentration purification 8. Purification (if necessary) - Column chromatography. concentration->purification characterization 9. Product Characterization - NMR, MS, etc. purification->characterization end End characterization->end

Caption: Experimental workflow for the catalytic hydrogenation.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 4-Methyl-3-nitro-1,1'-biphenyl (5.0 g, 23.4 mmol) and methanol (100 mL).

  • Inerting: Seal the flask and purge the system with nitrogen gas for 10-15 minutes to remove any residual oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pd/C (0.25 g, 5 wt% of the substrate, 50% water wet).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Carefully evacuate the nitrogen and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon or at a set pressure on a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 9:1 Hexanes:EtOAc) or by taking aliquots for HPLC analysis.[10] The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the system with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the filter cake with methanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Product Characterization: The final product, 4-Methyl-1,1'-biphenyl-3-amine, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Results and Discussion: Optimizing for Success

The catalytic reduction of 4-Methyl-3-nitro-1,1'-biphenyl is a highly efficient process. The following table summarizes typical results and the impact of key reaction parameters.

ParameterCondition 1Condition 2Condition 3
Catalyst 5% Pd/C10% Pd/CRaney Nickel
Solvent MethanolEthanolEthyl Acetate
Temperature 25 °C50 °C25 °C
Pressure 1 atm (balloon)50 psi1 atm (balloon)
Reaction Time 3 hours1.5 hours6 hours
Yield >95%>95%~90%
Purity (crude) >98%>98%>95%
Choice of Catalyst

Palladium on carbon is the catalyst of choice for the reduction of nitroarenes due to its high activity and selectivity.[4] While other catalysts like Raney Nickel can be effective, they may require harsher conditions and can sometimes lead to side reactions.[4] For substrates containing sensitive functional groups, such as halogens, Raney Nickel might be preferred to avoid dehalogenation.[4]

Solvent Selection

The choice of solvent is critical for ensuring good solubility of the starting material and product, as well as for managing the heat generated during the reaction.[11] Protic solvents like methanol and ethanol are generally excellent choices for this reaction. Ethyl acetate is also a viable option.

Temperature and Pressure

For most nitroarene reductions, ambient temperature and pressure are sufficient to achieve a good reaction rate.[12] Increasing the temperature and pressure can accelerate the reaction but also increases the risk of side reactions and poses greater safety concerns.[11] It is crucial to have adequate cooling and pressure monitoring, especially when scaling up the reaction.

Chemoselectivity

A significant advantage of catalytic hydrogenation is its potential for high chemoselectivity.[13] The nitro group is generally one of the most readily reducible functional groups.[14] This allows for the selective reduction of the nitro group in the presence of other functionalities such as esters, amides, and even some halides, depending on the chosen catalyst and reaction conditions.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Stalled Reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur compounds)- Insufficient hydrogen supply- Poor stirring- Use fresh, high-quality catalyst.- Ensure starting materials and solvents are free of catalyst poisons.[16]- Check for leaks in the hydrogenation setup.- Increase the stirring rate.
Incomplete Conversion - Insufficient reaction time- Low catalyst loading- Allow the reaction to proceed for a longer duration.- Increase the catalyst loading (e.g., to 10 wt%).
Formation of Byproducts - Over-reduction of other functional groups- Formation of azo or azoxy compounds- Use a more selective catalyst (e.g., Raney Nickel for halogenated compounds).- Optimize reaction conditions (lower temperature and pressure).- Ensure complete reduction to the amine to avoid accumulation of intermediates.
Difficulty in Catalyst Filtration - Fine catalyst particles- Use a thicker pad of Celite®.- Allow the catalyst to settle before filtration.

Safety Considerations

  • Pyrophoric Catalyst: Dry palladium on carbon is pyrophoric and can ignite in the presence of air and solvents. Always handle the catalyst in a wet state and under an inert atmosphere.

  • Flammable Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic.[5] For larger-scale reactions, proper temperature control and monitoring are essential to prevent a runaway reaction.

  • Inerting: Thoroughly purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction is crucial to safely handle the catalyst and hydrogen gas.

Conclusion

The catalytic reduction of 4-Methyl-3-nitro-1,1'-biphenyl to 4-Methyl-1,1'-biphenyl-3-amine is a robust and scalable process that is fundamental to the synthesis of numerous valuable compounds. By carefully selecting the catalyst and optimizing reaction conditions, high yields and purities can be consistently achieved. Adherence to strict safety protocols is paramount for the successful and safe execution of this important chemical transformation.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Boddien, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Scaiano, J. C., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Scaiano, J. C., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Beller, M., et al. (2013). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Society Reviews. Retrieved from [Link]

  • Google Patents. (2023). Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Beller, M., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Catalysts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • American Chemical Society. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. Retrieved from [Link]

  • Google Patents. (1998). Method for preparing 4-methyl-biphenyl derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitro-heterocycles and aliphatic nitro compounds. Retrieved from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Mayya Alocci. (2022, October 12). Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya [Video]. YouTube. Retrieved from [Link]

  • Lykakis, I. N., et al. (2019). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts. Retrieved from [Link]

  • Wang, X., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • PubMed. (1993). Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. Retrieved from [Link]

  • SlideShare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • Google Patents. (2021). Process for the preparation of biphenylamines.
  • MDPI. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-biphenyl. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 4-Methyl-3-aminobiphenyl via Reduction of its Nitro Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical synthesis of 4-Methyl-3-aminobiphenyl, a valuable intermediate in medicinal chemistry and materials science. The protocol details the reduction of the nitro-aromatic precursor, 4-Methyl-3-nitrobiphenyl, utilizing a robust and accessible method employing tin(II) chloride. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, characterization data, and critical safety protocols.

Introduction and Scientific Rationale

4-Methyl-3-aminobiphenyl serves as a key building block in the synthesis of various complex organic molecules. Its bifunctional nature, featuring a reactive primary amine and a biphenyl scaffold, makes it a desirable starting material for the development of novel pharmaceutical agents and functional materials. The most direct and common synthetic route to this compound involves the reduction of its corresponding nitro precursor, 4-Methyl-3-nitrobiphenyl.

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methodologies exist to achieve this, each with distinct advantages and limitations:

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas, is highly efficient and clean, yielding water as the only byproduct.[1][2][3] However, it requires specialized high-pressure equipment and the catalyst can sometimes be incompatible with other reducible functional groups on the substrate.[1]

  • Dissolving Metal Reductions: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media are classic and highly effective for this transformation.[3][4] These methods are operationally simple and do not require high-pressure apparatus, making them widely accessible.[4]

  • Stannous Chloride (SnCl₂) Reduction: The use of tin(II) chloride is a particularly mild and reliable method for the chemoselective reduction of aromatic nitro groups.[1][5] The reaction proceeds readily in alcoholic solvents under acidic conditions and is tolerant of many other functional groups, making it an excellent choice for laboratory-scale synthesis.[1][6]

For this protocol, we have selected the tin(II) chloride reduction method due to its high reliability, operational simplicity, and chemoselectivity, which are paramount for ensuring a trustworthy and reproducible synthesis.

Overall Synthetic Scheme

The chemical transformation described in this protocol is the six-electron reduction of the nitro group of 4-Methyl-3-nitrobiphenyl to the corresponding primary amine using tin(II) chloride dihydrate in the presence of hydrochloric acid.

Reaction of 4-Methyl-3-nitrobiphenyl with SnCl2 and HCl to form 4-Methyl-3-aminobiphenyl

Figure 1: General reaction scheme for the reduction of 4-Methyl-3-nitrobiphenyl to 4-Methyl-3-aminobiphenyl.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, work-up, and purification of 4-Methyl-3-aminobiphenyl.

Materials and Equipment
Chemicals & Reagents Grade Supplier
4-Methyl-3-nitrobiphenyl≥98%Commercially Available
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentCommercially Available
Ethanol (EtOH), 200 proofAnhydrousCommercially Available
Hydrochloric Acid (HCl), ~37%ACS ReagentCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized Water-In-house source
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Dropping funnel
Separatory funnel (500 mL)
Rotary evaporator
Glassware for column chromatography
Thin-Layer Chromatography (TLC) plates (silica)
Standard laboratory glassware (beakers, funnels, etc.)
pH paper or pH meter
Reactant Stoichiometry
Component MW ( g/mol ) Equivalents Amount Moles (mmol)
4-Methyl-3-nitrobiphenyl213.231.05.00 g23.45
SnCl₂·2H₂O225.653.015.88 g70.35
Ethanol46.07-100 mL-
Conc. HCl36.46-~15 mL-
Synthetic Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper. Place the flask in a heating mantle.

  • Reagent Addition: To the flask, add 4-Methyl-3-nitrobiphenyl (5.00 g, 23.45 mmol) and ethanol (100 mL). Stir the mixture at room temperature to dissolve the starting material.

  • Addition of Reducing Agent: Once dissolved, add tin(II) chloride dihydrate (15.88 g, 70.35 mmol) to the solution in one portion. The mixture will become a suspension.

  • Initiation of Reaction: Carefully add concentrated hydrochloric acid (~15 mL) dropwise via a dropping funnel over 10-15 minutes. Caution: The reaction is exothermic, and the mixture may begin to reflux. Control the addition rate to maintain a gentle reflux.

  • Reflux: After the addition of HCl is complete, heat the reaction mixture to a steady reflux (approx. 80-85 °C) using the heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material is UV active and will have a higher Rf than the product amine. The reaction is typically complete within 2-3 hours.

  • Work-up - Quenching and Basification:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~150 g).

    • Carefully neutralize the acidic solution by slowly adding a 6 M sodium hydroxide (NaOH) solution with vigorous stirring. Monitor the pH. Continue adding base until the solution is strongly alkaline (pH > 10). A thick, white precipitate of tin salts will form. The goal is to precipitate tin hydroxides and liberate the free amine product.

  • Extraction:

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Extract the aqueous suspension with ethyl acetate (3 x 75 mL).

    • Combine the organic layers. If emulsions form, add a small amount of brine to help break them.

  • Washing and Drying:

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude 4-Methyl-3-aminobiphenyl as an oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient elution starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Methyl-3-aminobiphenyl as a solid.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (4-Methyl-3-nitrobiphenyl, SnCl2·2H2O, Ethanol) B 2. Add Conc. HCl (Exothermic) A->B C 3. Heat to Reflux (~85°C, 2-3h) B->C D 4. Monitor by TLC C->D E 5. Cool & Quench on Ice D->E F 6. Basify with NaOH (pH > 10) E->F G 7. Extract with EtOAc (3x) F->G H 8. Wash & Dry Organic Layer G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography (Silica Gel) I->J K 11. Characterization (NMR, MS, IR) J->K L Pure 4-Methyl-3-aminobiphenyl J->L

Caption: Workflow for the synthesis of 4-Methyl-3-aminobiphenyl.

Product Characterization

The identity and purity of the synthesized 4-Methyl-3-aminobiphenyl should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.5-6.8 (m, 7H, Ar-H), 3.7 (s, 2H, -NH₂), 2.4 (s, 3H, Ar-CH₃). The broad singlet for the amine protons may exchange with D₂O.[7]
FT-IR (KBr Pellet)Appearance of N-H stretches (~3450-3300 cm⁻¹). Disappearance of asymmetric and symmetric NO₂ stretches (~1530 and 1350 cm⁻¹).
Mass Spec. (EI)Expected molecular ion (M⁺) at m/z = 183.25.

Safety and Handling Precautions

This synthesis must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using acid-resistant gloves and eye protection.

    • Sodium Hydroxide: Corrosive. The neutralization step is highly exothermic and can cause splashing. Perform this step slowly and with cooling.

    • Organic Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

    • 4-Methyl-3-aminobiphenyl (Product): Aminobiphenyls are a class of compounds that include known carcinogens. 4-aminobiphenyl is a confirmed human bladder carcinogen.[8][9] While the toxicity of this specific derivative is not as extensively documented, it must be handled as a suspected carcinogen .[10]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum, consider double-gloving) at all times.[9][11]

  • Waste Disposal:

    • All chemical waste, including aqueous layers containing tin salts and solvent waste, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

References

  • Vertex AI Search. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed.
  • Vertex AI Search. 4-Methoxy-3-nitrobiphenyl - PMC - NIH.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • SIELC Technologies. 4-Aminobiphenyl.
  • PubChem.
  • Google Patents.
  • WordPress. Stoichiometric Zn or Fe Metal Reduction.
  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Google Patents.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions.
  • Organic Syntheses. Carbazole, 2-nitro - Organic Syntheses Procedure.
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  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • Google Patents.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
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  • The Royal Society of Chemistry. ESI for.
  • New Jersey Department of Health. 4-Aminodiphenyl - Hazardous Substance Fact Sheet.
  • TCI Chemicals.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Fisher Scientific.
  • ResearchGate. Synthesis and Characterization of 4-{[(3-Cyanophenyl)
  • ECHEMI.
  • MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.
  • Google Patents.
  • Organic Chemistry Data.
  • PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides....
  • Sciencemadness. Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction - Wordpress.
  • SpringerLink.
  • The Royal Society of Chemistry.
  • Inchem.org. ICSC 0759 - 4-AMINOBIPHENYL.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting.

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Advanced Protocol: Utilization of 4-Methyl-3-nitro-1,1'-biphenyl in High-Efficiency OLED Material Synthesis

[1]

Abstract

This application note details the strategic utilization of 4-Methyl-3-nitro-1,1'-biphenyl (CAS: 53812-68-3) as a critical intermediate in the synthesis of Hole Transport Layers (HTL) and phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs).[1] While the nitro-biphenyl core itself is not electroluminescent, it serves as the essential electrophilic scaffold for generating 3-Amino-4-methylbiphenyl , a high-value nucleophile used to construct triarylamine-based charge transport systems.[1] This guide provides a rigorous, field-proven protocol for the synthesis, purification, and reduction of this intermediate, emphasizing the ultra-high purity standards (>99.95%) required to prevent exciton quenching in OLED devices.[1]

Part 1: Material Specifications & Critical Parameters

In OLED fabrication, material purity is directly correlated with device lifetime (LT50). Impurities such as halides (Cl, Br) and transition metals (Fe, Ni) act as deep charge traps, increasing drive voltage and causing non-radiative recombination.[1]

Table 1: Technical Specifications for OLED-Grade Intermediate

ParameterSpecificationRationale
Chemical Name 4-Methyl-3-nitro-1,1'-biphenylCore Scaffold
CAS Number 53812-68-3Identity Verification
Molecular Weight 213.23 g/mol Stoichiometry Calculation
Appearance Pale yellow crystalline solidVisual Purity Check (Darkening indicates oxidation)
Melting Point 80–82 °CThermal property verification
HPLC Purity ≥ 99.5% (Crude) / ≥ 99.95% (Sublimed)Critical for preventing device degradation
Halide Content < 10 ppmHalides quench excitons and degrade ITO anodes
Metal Content < 5 ppm (each metal)Metals cause leakage current and short circuits

Part 2: Synthetic Workflow & Logic

The utilization of this intermediate follows a strict three-stage logic: Construction (Suzuki Coupling), Activation (Reduction to Amine), and Application (Buchwald-Hartwig Coupling).[1]

Strategic Pathway Diagram

OLED_Synthesis_Workflowcluster_0Stage 1: Scaffold Constructioncluster_1Stage 2: Functional ActivationStart11-Bromo-3-nitrobenzeneIntermediate4-Methyl-3-nitro-1,1'-biphenyl(The Target Intermediate)Start1->IntermediateSuzuki CouplingPd(PPh3)4, K2CO3Start2p-Tolylboronic acidStart2->IntermediateActive3-Amino-4-methylbiphenyl(Nucleophilic Precursor)Intermediate->ActiveChemoselective ReductionPd/C, H2 or Fe/HClFinalTriarylamine HTL / Carbazole Host(OLED Active Layer)Active->FinalBuchwald-HartwigAmination

Figure 1: The synthetic lineage of 4-Methyl-3-nitro-1,1'-biphenyl. The nitro group acts as a masked amine, protecting the nitrogen functionality during the initial aryl-aryl coupling.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl (Suzuki Coupling)

Objective: To synthesize the nitro-intermediate with minimal halide contamination.[1]

Reagents:

  • 1-Bromo-3-nitrobenzene (1.0 eq)[1]

  • 4-Methylphenylboronic acid (1.1 eq)[1]

  • Pd(PPh3)4 (0.5 mol%) – Low loading to minimize Pd removal costs.

  • K2CO3 (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)[1]

Procedure:

  • Degassing: Charge the solvent mixture into a reactor. Sparge with Argon for 30 minutes. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Addition: Add the aryl bromide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reaction: Heat to reflux (approx. 90°C) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Separate the organic layer.[3] Wash aqueous layer with toluene.[1] Combine organics and wash with brine.[3]

  • Purification (Critical):

    • Pass the organic solution through a pad of Silica Gel + Thiol-functionalized Silica .[1] Rationale: Thiol scavengers actively remove residual Palladium, a critical requirement for OLED materials.[1]

    • Concentrate and recrystallize from Ethanol.[3]

Protocol B: Chemoselective Reduction to 3-Amino-4-methylbiphenyl

Objective: To activate the intermediate for OLED material synthesis.[1] This is the primary "use" case.

Context: The amine derivative is air-sensitive.[1][3][4] This step should be performed immediately prior to the final coupling or stored under nitrogen.

Reagents:

  • 4-Methyl-3-nitro-1,1'-biphenyl (10 g)[1]

  • Pd/C (10% wt, 50% wet) – 5 wt% loading

  • Solvent: THF or Ethanol (100 mL)

  • Hydrogen Gas (Balloon or 1 atm line)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro compound in THF in a hydrogenation flask.

  • Catalyst Addition: Add Pd/C carefully under an inert atmosphere (Nitrogen). Safety: Dry Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the system with H2 three times. Stir vigorously at Room Temperature (25°C) under 1 atm H2.

    • Endpoint Detection: Reaction is complete when H2 uptake ceases (approx. 4-6 hours).[1] Verify by TLC (Amine will be more polar and stain with Ninhydrin).

  • Filtration: Filter through a Celite pad to remove the catalyst. Note: The filtrate must be clear. Any grey tint indicates colloidal Pd breakthrough.[1]

  • Isolation: Concentrate the filtrate to obtain the crude amine.

  • Storage: Store at 2–8°C under Argon.

Part 4: Quality Control & Impurity Management

For OLED applications, "chemical purity" (99%) is insufficient; "optoelectronic purity" (99.99%) is required.[1]

Self-Validating QC System[1]
  • Halide Check (Beilstein/Ion Chromatography):

    • Halides (Br-, Cl-) remaining from the starting materials act as non-radiative recombination centers.[1]

    • Limit: < 10 ppm.[1] If > 10 ppm, re-dissolve in EtOAc and wash with 1M NaOH, then recrystallize.[1]

  • Trace Metal Analysis (ICP-MS):

    • Pd residues from the Suzuki coupling can quench phosphorescence.

    • Limit: < 5 ppm.[1] If failed, treat with activated carbon or metal scavengers (e.g., Smopex®).[1]

Table 2: Troubleshooting Common Impurities

Impurity TypeOriginImpact on OLEDRemoval Strategy
Homocoupling (Biphenyls) Oxidation of Boronic AcidLowers melting point; phase separationRecrystallization from Ethanol/Hexane
Residual Bromide Incomplete Suzuki ReactionExciton quenching; low efficiencyUse excess boronic acid (1.1 eq); wash with base
Palladium Black Catalyst decompositionShort circuits; dark spotsThiol-silica filtration; Sublimation (final step)

Part 5: Safety & Handling

  • Nitro Compounds: While 4-methyl-3-nitro-1,1'-biphenyl is relatively stable, nitro-aromatics can decompose exothermically at high temperatures.[1] Do not heat dry solids above 150°C.[1]

  • Aromatic Amines (Product): The reduced product (3-amino-4-methylbiphenyl) should be handled as a potential carcinogen/mutagen.[1] Use double gloving (Nitrile) and work within a fume hood.

  • Palladium/Carbon: Spent catalyst is pyrophoric. Keep wet with water and dispose of in a dedicated metal waste container.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Corberán, R., et al. (2006).[1] Buchwald-Hartwig Amination for the Synthesis of Hole Transport Materials.[1] Journal of the American Chemical Society, 128(12), 3974–3975. Link[1]

  • Scholz, S., et al. (2015).[1] Degradation Mechanisms and Reactions in Organic Light-Emitting Diodes. Chemical Reviews, 115(23), 12936–12967.[1] Link[1]

  • PubChem. (n.d.).[1] 4'-Methyl-3-nitro-1,1'-biphenyl Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.).[1][6] 3-Amino-4-methylbiphenyl Product Specification. Link[1]

Application Note: Strategic Functionalization of 4-Methyl-3-nitro-1,1'-biphenyl for the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Foundation for High-Performance Dyes

The 1,1'-biphenyl core is a privileged scaffold in materials science and medicinal chemistry. In the realm of dye synthesis, its rigid, planar structure and extended π-conjugation system make it an exceptional building block for creating chromophores with vibrant colors, high molar absorptivity, and excellent thermal and photostability. The functionalization of this core allows for the precise tuning of these properties.

This application note provides a comprehensive guide to the functionalization of 4-Methyl-3-nitro-1,1'-biphenyl, a versatile and readily accessible precursor, for the synthesis of monoazo dyes. The strategic placement of the nitro and methyl groups on one of the phenyl rings offers a clear and efficient pathway for introducing the critical azo linkage (-N=N-), which is the defining chromophore of this vast class of dyes.[1]

We will detail a robust, three-step synthetic sequence:

  • Reduction of the nitro group to a primary amine.

  • Diazotization of the resulting amine to form a reactive diazonium salt.

  • Azo coupling of the diazonium salt with an electron-rich aromatic compound to yield the final dye.

This guide is designed for researchers in organic synthesis, materials science, and drug development, providing not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful execution.

Overall Synthetic Workflow

The transformation of 4-Methyl-3-nitro-1,1'-biphenyl into a vibrant azo dye is a classic example of aromatic chemistry. The entire process is designed to sequentially activate the precursor and build the chromophoric system.

G cluster_0 cluster_1 cluster_2 cluster_3 A 4-Methyl-3-nitro-1,1'-biphenyl (Starting Material) B 5-Methyl-[1,1'-biphenyl]-3-amine (Key Intermediate) A->B Step 1: Nitro Reduction (e.g., Fe / NH4Cl) C 5-Methyl-[1,1'-biphenyl]-3-diazonium Chloride (Reactive Electrophile) B->C Step 2: Diazotization (NaNO2, HCl, 0-5 °C) D Final Azo Dye (Chromophore) C->D Step 3: Azo Coupling (Coupling Agent, pH Control)

Caption: High-level workflow for azo dye synthesis.

Experimental Protocols & Methodologies

Protocol 1: Reduction of 4-Methyl-3-nitro-1,1'-biphenyl

Principle of the Reaction: The conversion of an aromatic nitro group to a primary amine is the critical enabling step for dye synthesis. While various methods exist, such as catalytic hydrogenation, reduction with metals in acidic media is often preferred for its cost-effectiveness and scalability in a standard laboratory setting.[2] We will utilize iron powder activated by an electrolyte like ammonium chloride. This system avoids the need for strong acids, offering a milder and more selective reduction pathway. The reduction involves a six-electron transfer, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[3]

Materials & Reagents:

  • 4-Methyl-3-nitro-1,1'-biphenyl (1.0 eq)

  • Iron powder, <325 mesh (4.0-5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-Methyl-3-nitro-1,1'-biphenyl (e.g., 5.0 g, 23.4 mmol), iron powder (e.g., 7.8 g, 140 mmol), and ammonium chloride (e.g., 1.9 g, 35.1 mmol).

  • Add a solvent mixture of ethanol and water (e.g., 2:1 ratio, 90 mL).

  • Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining salts and acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-Methyl-[1,1'-biphenyl]-3-amine as a crude product, which can be purified further by column chromatography or used directly in the next step if purity is sufficient.

Expert Insight: The use of ammonium chloride creates a buffered acidic environment in situ, which facilitates the reduction while being less harsh than concentrated HCl. The hot filtration step is crucial as the product can precipitate with the iron salts upon cooling, leading to significant yield loss.

Protocol 2 & 3: One-Pot Diazotization and Azo Coupling

Principle of the Reaction: This two-part process is the heart of azo dye synthesis.[4]

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[5] This reaction must be performed at low temperatures (0-5 °C) because aromatic diazonium salts are thermally unstable and can readily decompose, releasing nitrogen gas.[6]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It reacts with an electron-rich "coupling component" in an electrophilic aromatic substitution reaction.[7] For this protocol, we will use 2-naphthol. The coupling with phenols is most efficient under slightly alkaline conditions (pH 8-10), which deprotonates the phenolic hydroxyl group to form a highly activating phenoxide ion, making the aromatic ring more nucleophilic.

G cluster_0 Part A: Diazotization (0-5 °C) cluster_1 Part B: Azo Coupling A 5-Methyl-[1,1'-biphenyl]-3-amine + HCl B Add NaNO2 (aq) slowly A->B 1. Dissolve amine C Diazonium Salt Solution (Electrophile) B->C 2. Form diazonium ion F Precipitated Azo Dye C->F 4. Add diazonium solution to coupler solution (slowly) D 2-Naphthol + NaOH (aq) E Sodium Naphthoxide Solution (Nucleophile) D->E 3. Prepare coupler

Caption: Detailed workflow for Diazotization and Coupling.

Materials & Reagents:

  • 5-Methyl-[1,1'-biphenyl]-3-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ice-water bath

  • Beakers, magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • Preparation of Diazonium Salt: a. In a 250 mL beaker, dissolve 5-Methyl-[1,1'-biphenyl]-3-amine (e.g., 2.0 g, 10.9 mmol) in a mixture of concentrated HCl (e.g., 3.0 mL) and water (20 mL). Stir until a clear solution of the amine hydrochloride salt is formed. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. In a separate beaker, dissolve sodium nitrite (e.g., 0.79 g, 11.4 mmol) in a small amount of cold water (10 mL). d. Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes. Keep the temperature strictly below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue). e. Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

  • Preparation of Coupling Solution: a. In a separate 400 mL beaker, dissolve 2-naphthol (e.g., 1.57 g, 10.9 mmol) in a 10% aqueous solution of sodium hydroxide (e.g., 20 mL). The solution should be clear. b. Cool this solution in the ice-water bath to below 10 °C.

  • Azo Coupling Reaction: a. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. b. A brightly colored precipitate (typically red or orange) should form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. d. Isolate the solid dye product by vacuum filtration using a Buchner funnel. e. Wash the filter cake with copious amounts of cold water until the filtrate is neutral. f. Dry the product in a desiccator or a vacuum oven at low heat.

Trustworthiness Check: The immediate formation of an intense color upon mixing the two solutions is a primary indicator of a successful coupling reaction. The final product should be a solid with a distinct melting point.

Data Presentation & Characterization

The synthesized azo dye should be characterized to confirm its structure and purity. Below are expected data for a representative dye derived from 2-naphthol.

ParameterExpected ResultJustification
Appearance Red-Orange Crystalline SolidThe extended conjugation from the biphenyl to the naphthol system via the azo bridge typically results in absorption in the blue-green region of the visible spectrum, making the compound appear red-orange.
Yield 75-90%This reaction is generally high-yielding if temperature control is maintained.
Melting Point >200 °C (with decomposition)Azo dyes are often stable, high-melting solids. A sharp melting point indicates good purity.
λ_max (in DMSO) 480 - 510 nmThis value represents the wavelength of maximum absorbance and is characteristic of the π-π* transition of the chromophore.[8]
FT-IR (cm⁻¹) ~3400 (O-H), ~3050 (Ar C-H), ~1600 (C=C), ~1450-1500 (-N=N-)The presence of a broad O-H stretch and a characteristic azo stretch (often weak) alongside aromatic signals confirms the key functional groups.[9]

References

  • ResearchGate. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. Available at: [Link]

  • MDPI. (2018). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Available at: [Link]

  • Google Patents. (n.d.). WO2020128434A1 - Method of reducing aromatic nitro compounds.
  • Unknown Source. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

  • Google Patents. (n.d.). US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]

  • PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]

  • PMC. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Available at: [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • ResearchGate. (2023). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Available at: [Link]

  • PubMed. (2003). Practical synthetic route to functionalized rhodamine dyes. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]

  • Pharm D Guru. (n.d.). Diazotisation and Coupling. Available at: [Link]

  • PMC. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for Nitrobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of Nitrobiphenyls

Nitrobiphenyls are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The presence of the nitro group provides a strategic handle for further functionalization, most notably its reduction to an amino group, which is a cornerstone of many bioactive molecules. However, the synthesis of nitrobiphenyls via traditional methods can be challenging, often requiring harsh conditions and offering limited functional group tolerance.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer a milder and more efficient alternative for the synthesis of complex molecules.[1][3] This guide provides a comprehensive overview of the application of palladium-catalyzed cross-coupling reactions for the synthesis of nitrobiphenyls, with a focus on practical experimental conditions and mechanistic insights.

Mechanistic Considerations: The Role of the Nitro Group

The success of a palladium-catalyzed cross-coupling reaction hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a nitro group on one of the aromatic coupling partners introduces specific electronic effects that can influence the efficiency of these steps.

Historically, the palladium-catalyzed cross-coupling of nitroarenes was considered a challenging transformation.[4] However, recent advancements have demonstrated that the C–NO2 bond can undergo oxidative addition to a low-valent palladium complex, paving the way for the use of nitroarenes as electrophilic coupling partners.[4][5] This breakthrough has significantly expanded the scope of cross-coupling chemistry.

The general mechanism for the palladium-catalyzed cross-coupling of a nitroarene with an organoboron reagent (Suzuki-Miyaura coupling) is depicted below:

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(NO2)L2 Ar-Pd(II)(NO₂)L₂ Pd(0)L2->Ar-Pd(II)(NO2)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Ar-Pd(II)(NO2)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' (Nitrobiphenyl) Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-NO2 Ar-NO₂ Ar-NO2->Ar-Pd(II)(NO2)L2 Ar'B(OR)2 Ar'B(OR)₂ Ar'B(OR)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of nitroarenes.

Key Palladium-Catalyzed Cross-Coupling Reactions for Nitrobiphenyl Synthesis

Several palladium-catalyzed cross-coupling reactions can be employed for the synthesis of nitrobiphenyls. The choice of reaction depends on the available starting materials and the desired substitution pattern.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[3][6] It involves the reaction of an aryl or vinyl halide with an organoboronic acid or ester in the presence of a palladium catalyst and a base.[7][8] For the synthesis of nitrobiphenyls, either a nitro-substituted aryl halide can be coupled with an arylboronic acid, or a nitroarene can be directly coupled with an arylboronic acid.[5][9]

Key Considerations for Suzuki-Miyaura Coupling of Nitroarenes:

  • Catalyst and Ligand: The choice of ligand is crucial for the success of the reaction.[7] Bulky, electron-rich phosphine ligands, such as BrettPhos, have been shown to be particularly effective for the coupling of nitroarenes.[5] N-heterocyclic carbene (NHC) ligands have also emerged as highly active alternatives.[5][10]

  • Base: A base is required to activate the organoboron reagent for transmetalation.[7][9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction yield and should be optimized for each specific substrate combination.

  • Solvent: A variety of organic solvents can be used, including toluene, dioxane, and DMF.[11] The addition of a small amount of water is often beneficial.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Nitrobiphenyls

EntryNitroarene/Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-nitro-4-iodobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[9]
2NitrobenzenePhenylboronic acidPd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄Dioxane12088[5]
31-chloro-4-nitrobenzene4-methoxyphenylboronic acidPd(OAc)₂ (3)PCy₃ (6)K₂CO₃DMF11092[9]
Buchwald-Hartwig Amination

While primarily known for the formation of C-N bonds, the principles of the Buchwald-Hartwig amination can be extended to the synthesis of nitrobiphenyls through denitrative coupling.[5][12][13] This reaction involves the palladium-catalyzed coupling of a nitroarene with an amine.[14][15] Although this doesn't directly form a biphenyl C-C bond, it's a key related transformation for functionalizing nitroarenes.

Key Considerations for Buchwald-Hartwig Amination of Nitroarenes:

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky electron-rich phosphine ligands are essential for promoting the challenging oxidative addition of the Ar-NO₂ bond.[4][15]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Nitroarenes

EntryNitroareneAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1NitrobenzeneDiphenylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene11091[15]
21-nitronaphthaleneMorpholinePd(OAc)₂ (2)RuPhos (4)LHMDSDioxane10085[14]
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[16][17] To synthesize a nitrobiphenyl, a nitro-substituted aryl halide can be coupled with styrene or a related vinylarene.

Key Considerations for the Heck Reaction:

  • Catalyst: Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common catalyst precursors.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Nitro-Aryl Halide + Alkene Heating Heat to 80-140 °C Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Heating Base Base (e.g., Et₃N) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Quench Quench Reaction Heating->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Nitrostilbene/ Nitrobiphenyl Derivative Purify->Product

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Iodo-4-nitrobenzene with Phenylboronic Acid

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-iodo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-nitrobiphenyl.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inefficient ligand- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Screen different ligands (e.g., other biarylphosphines, NHCs).- Ensure all reagents and solvents are dry and the reaction is run under a strict inert atmosphere.- Optimize the base and solvent system.
Formation of side products (e.g., homocoupling) - Inefficient transmetalation- Catalyst decomposition- Adjust the stoichiometry of the coupling partners.- Lower the reaction temperature.- Use a more robust ligand.
Denitration of the starting material - Harsh reaction conditions- Lower the reaction temperature.- Reduce the reaction time.- Use a milder base.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of nitrobiphenyls. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The recent breakthroughs in the direct use of nitroarenes as coupling partners have further expanded the synthetic utility of these methods, providing more sustainable and efficient routes to valuable chemical intermediates.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google AI.
  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research, 54(14), 2928-2935.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium Cross Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017). PubMed.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube.
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (n.d.). Semantic Scholar.
  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. (n.d.).
  • The Buchwald‐Hartwig Amination of Nitroarenes. (2025).
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
  • Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. (n.d.). Chemical Science (RSC Publishing).
  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. (n.d.). RSC Publishing.
  • Heck cross-coupling reaction of aryl halides with alkenes catalyzed by... (n.d.).
  • Synthesis of ortho nitro-substituted axially chiral biaryls Details of... (n.d.).
  • Buchwald-Hartwig Amin
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central.
  • Buchwald–Hartwig amin
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Summary of Organometallic Coupling Reagents and Reaction Partners. (2018). YouTube.

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Application Note: High-Purity Recovery of 4-Methyl-3-nitro-1,1'-biphenyl via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-3-nitro-1,1'-biphenyl is a key intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and advanced materials. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This application note provides a detailed guide to selecting an optimal solvent system and a comprehensive protocol for the recrystallization of 4-Methyl-3-nitro-1,1'-biphenyl, ensuring high purity and recovery.

Guiding Principles of Recrystallization and Solvent Selection

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[3] This temperature-dependent solubility differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4] The principle of "like dissolves like" is a useful starting point; a solvent with a similar polarity to the solute is likely to be a good solvent.[5] 4-Methyl-3-nitro-1,1'-biphenyl possesses both nonpolar (biphenyl and methyl groups) and polar (nitro group) functionalities, suggesting that solvents of intermediate polarity may be suitable. Based on the successful recrystallization of structurally similar compounds, such as (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one from ethanol and acetone, these solvents are excellent candidates for initial screening.[6][7]

A systematic solvent screening is crucial to identify the optimal solvent or solvent mixture. Key characteristics of an ideal recrystallization solvent include:

  • Significant solubility difference: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Inertness: The solvent should not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[8]

  • Safety: The solvent should have low toxicity and flammability.[4]

Experimental Protocols

This section details the protocols for both the selection of a suitable solvent and the subsequent recrystallization of 4-Methyl-3-nitro-1,1'-biphenyl.

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify the most effective solvent for the purification of 4-Methyl-3-nitro-1,1'-biphenyl.

Materials:

  • Impure 4-Methyl-3-nitro-1,1'-biphenyl

  • Selection of candidate solvents (e.g., Ethanol, Acetone, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water)

  • Test tubes (small)

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Sample Preparation: Place approximately 20-30 mg of the impure 4-Methyl-3-nitro-1,1'-biphenyl into a series of labeled test tubes.

  • Room Temperature Solubility Test: To each test tube, add the candidate solvent dropwise (starting with ~0.5 mL) and vortex at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solid in a hot water or sand bath. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[9]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields well-formed crystals upon cooling.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

G cluster_0 Solvent Screening Process start Start: Impure Solid test_rt Add solvent at Room Temp. start->test_rt observe_rt Observe Solubility test_rt->observe_rt dissolves_rt Dissolves? observe_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No bad_solvent_too_soluble Reject: Too Soluble dissolves_rt->bad_solvent_too_soluble Yes dissolves_hot Dissolves? heat->dissolves_hot cool Cool to Room Temp. & Ice Bath dissolves_hot->cool Yes bad_solvent_insoluble Reject: Insoluble dissolves_hot->bad_solvent_insoluble No crystals Crystals Form? cool->crystals good_solvent Good Solvent crystals->good_solvent Yes consider_mixture Consider Solvent Mixture crystals->consider_mixture No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Protocol 2: Recrystallization of 4-Methyl-3-nitro-1,1'-biphenyl

This protocol provides a step-by-step method for the purification of 4-Methyl-3-nitro-1,1'-biphenyl once a suitable solvent has been identified.

Materials:

  • Impure 4-Methyl-3-nitro-1,1'-biphenyl

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating apparatus with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the impure 4-Methyl-3-nitro-1,1'-biphenyl in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[11]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity. Further analysis by techniques such as NMR or HPLC can also be performed.

Step-by-Step Recrystallization Workflow

The following diagram outlines the key stages of the recrystallization procedure.

G cluster_1 Recrystallization Protocol dissolve 1. Dissolve Impure Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool_crystallize 3. Slow Cooling & Crystallization hot_filter->cool_crystallize vacuum_filter 4. Vacuum Filtration to Collect Crystals cool_crystallize->vacuum_filter wash 5. Wash Crystals with Cold Solvent vacuum_filter->wash dry 6. Dry Purified Crystals wash->dry analyze 7. Purity Analysis (e.g., Melting Point) dry->analyze

Caption: The sequential workflow for the recrystallization of 4-Methyl-3-nitro-1,1'-biphenyl.

Data Presentation: Properties of Candidate Solvents

The following table provides relevant physical properties of common laboratory solvents that can be considered for the recrystallization of 4-Methyl-3-nitro-1,1'-biphenyl.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable
Acetone5620.7Flammable, Irritant
Isopropanol8219.9Flammable, Irritant
Ethyl Acetate776.0Flammable, Irritant
Toluene1112.4Flammable, Toxic
Heptane981.9Flammable
Water10080.1Non-flammable

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and re-cool. - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[13]
"Oiling out" - The compound's melting point is lower than the solvent's boiling point.- The compound is significantly impure.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a lower-boiling point solvent or a solvent mixture.[14]
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Allow for a longer cooling time in an ice bath.[13]
Colored purified product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.

References

  • Vidhyasagar, T., et al. (2015). Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o363–o364. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Mount Holyoke College. (n.d.). Recrystallization1. Available at: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2017(3), M946. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization I. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2015). Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. PubChem. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

Sources

Scalable Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyls

The 4-methyl-3-nitro-1,1'-biphenyl scaffold is a key structural motif in medicinal chemistry and materials science. Its derivatives are integral to the development of novel pharmaceuticals and functional materials, owing to the unique electronic and steric properties conferred by the nitro and methyl substituents on the biphenyl backbone. The controlled, scalable, and economically viable synthesis of this building block is therefore of paramount importance for advancing research and development in these fields. This application note provides detailed, field-proven protocols for two of the most robust and scalable methods for the synthesis of 4-methyl-3-nitro-1,1'-biphenyl: the Suzuki-Miyaura coupling and the Negishi coupling. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical applicability.

Strategic Approaches to Biphenyl Construction

The formation of the carbon-carbon bond between the two aryl rings is the critical step in the synthesis of 4-methyl-3-nitro-1,1'-biphenyl. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this transformation due to their high efficiency, functional group tolerance, and scalability.[1] We will explore two such methodologies, each with its own set of advantages and considerations for large-scale production.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[2] This method is favored for its operational simplicity, the commercial availability and stability of boronic acids, and the generally non-toxic nature of its byproducts.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. It commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, which is activated by a base to form a more nucleophilic boronate species. The final step is reductive elimination, which yields the desired biphenyl product and regenerates the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar'-B(OR)2 Ar'-B(OR)2 [Ar'-B(OR)2(Base)]- [Ar'-B(OR)2(Base)]- Ar'-B(OR)2->[Ar'-B(OR)2(Base)]- Base Base Base->[Ar'-B(OR)2(Base)]- [Ar'-B(OR)2(Base)]-->Ar-Pd(II)-X(Ln) Negishi_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Ar'-ZnX Ar'-ZnX Ar'-ZnX->Ar-Pd(II)-X(Ln)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of 4-bromo-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-bromo-2-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this challenging yet crucial transformation. Here, we will delve into common issues, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

The Suzuki coupling of 4-bromo-2-nitrotoluene can be hampered by a combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the nitro group. These factors can influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1][2][3] Below is a summary of common problems and actionable solutions.

Problem Potential Causes Recommended Solutions
Low to No Product Yield - Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.[4][5] - Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electron-deficient substrate. - Ineffective Base: The chosen base may not be strong enough to promote transmetalation.[6] - Suboptimal Solvent System: Poor solubility of reagents or catalyst can impede the reaction.- Catalyst: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts). Ensure your catalyst is fresh and has been stored under an inert atmosphere.[4][5] - Ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition and reductive elimination.[2][6] - Base: Screen stronger bases like Cs₂CO₃, K₃PO₄, or KF. The choice of base can be critical and is often solvent-dependent.[7][8][9] - Solvent: A combination of an organic solvent and water (e.g., Toluene/H₂O, THF/H₂O) is often effective. Ensure solvents are properly degassed to prevent catalyst oxidation.[4][7]
Incomplete Consumption of Starting Material - Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. - Low Reaction Temperature: The reaction may be too slow at the current temperature.[4] - Stirring Issues: In biphasic systems, inefficient mixing can limit the reaction rate.[5]- Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). - Temperature: Gradually increase the reaction temperature. Microwave irradiation can also be beneficial for accelerating the reaction.[7][10] - Stirring: Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.[5]
Formation of Significant Byproducts - Homocoupling of Boronic Acid: This side reaction can be prevalent, especially at higher temperatures.[7] - Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, reducing the amount available for cross-coupling.[11] - Dehalogenation: The aryl halide can be reduced to the corresponding arene.- Homocoupling: Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure thorough degassing of the reaction mixture as oxygen can promote homocoupling.[5] - Protodeboronation: Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[4][11] A milder base like KF can also help.[6][8] - Dehalogenation: This can sometimes be caused by certain solvents like dioxane acting as a hydride donor. Consider alternative solvents if this is a major issue.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical for the Suzuki coupling of 4-bromo-2-nitrotoluene?

The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. For a substrate like 4-bromo-2-nitrotoluene, which is both sterically hindered and electron-deficient, a carefully selected ligand is essential to overcome the challenges in the catalytic cycle.

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom creates steric bulk that can hinder the approach of the palladium catalyst for the oxidative addition step. Bulky ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos), can promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily undergo oxidative addition.[2][3]

  • Electron-Deficient Nature: The electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition. Electron-rich ligands enhance the electron density on the palladium center, which in turn facilitates the insertion of Pd(0) into the C-Br bond.[2]

Ligand_Effect cluster_ligands Ligand Properties Bulky & Electron-Rich Ligand Bulky & Electron-Rich Ligand Facilitates Oxidative Addition Facilitates Oxidative Addition Bulky & Electron-Rich Ligand->Facilitates Oxidative Addition Overcomes steric hindrance and electronic deactivation Promotes Reductive Elimination Promotes Reductive Elimination Stabilizes Pd(0) Stabilizes Pd(0)

Caption: The role of bulky, electron-rich ligands in the Suzuki coupling.

Q2: How does the choice of base influence the reaction outcome?

The base is crucial for the transmetalation step of the Suzuki coupling.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

For 4-bromo-2-nitrotoluene, a careful selection of the base is necessary:

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and often effective. Cs₂CO₃ is more soluble in organic solvents and is a stronger base, which can be beneficial for challenging substrates.[7]

    • Potassium Phosphate (K₃PO₄): A strong base that is often used with sterically hindered substrates.[12]

    • Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups. It is also known to minimize protodeboronation.[6][8]

  • Organic Bases: While less common for this type of substrate, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough for the Suzuki coupling of aryl bromides.

The choice of base is often intertwined with the solvent system. For instance, in a biphasic system like toluene/water, an inorganic base that partitions into the aqueous phase is required.

Q3: What is the role of water in the reaction, and should I use anhydrous conditions?

While some Suzuki couplings can be performed under anhydrous conditions, the presence of a small amount of water is often beneficial and sometimes necessary, especially when using boronic acids.[8] Water can play several roles:

  • Hydrolysis of Boronic Esters: If you are using a boronic ester (like a pinacol ester) as a more stable alternative to a boronic acid, water is required to hydrolyze the ester in situ to the active boronic acid.[11][12]

  • Solubilizing the Base: In biphasic solvent systems, water is essential to dissolve the inorganic base.

  • Facilitating Transmetalation: Water can participate in the formation of the boronate species, which facilitates the transmetalation step.

However, excessive water can lead to increased protodeboronation of the boronic acid.[11] Therefore, a carefully controlled amount of water, often as part of a biphasic solvent system (e.g., 4:1 or 10:1 organic solvent to water), is typically optimal.

Q4: I am observing significant amounts of homocoupled byproduct from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl derived from the boronic acid coupling with itself. This can be minimized by:

  • Thorough Degassing: Oxygen is a known promoter of homocoupling. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]

  • Stoichiometry Control: Use only a slight excess of the boronic acid (e.g., 1.1 equivalents). A large excess can increase the likelihood of homocoupling.

  • Temperature Management: While higher temperatures can increase the reaction rate, they can also accelerate side reactions like homocoupling. Find the optimal temperature that provides a good reaction rate without excessive byproduct formation.[4]

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar L-Pd(II)(Ar)(Ar') transmetalation->ar_pd_ar ar_b Ar'-B(OH)₂ + Base ar_b->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 4-bromo-2-nitrotoluene

This protocol provides a good starting point for the reaction.

Materials:

  • 4-bromo-2-nitrotoluene

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Toluene

  • Water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 4-bromo-2-nitrotoluene, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene and degassed water in a 4:1 ratio to the vessel.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Challenging Suzuki Coupling of 4-bromo-2-nitrotoluene

This protocol employs a more advanced catalytic system for improved yields with this specific substrate.

Materials:

  • 4-bromo-2-nitrotoluene

  • Arylboronic acid pinacol ester (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Dioxane

  • Water

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In the reaction vessel, combine Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill with an inert gas three times.

  • Add degassed dioxane to the vessel and stir for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add 4-bromo-2-nitrotoluene, the arylboronic acid pinacol ester, and K₃PO₄.

  • Add degassed water (dioxane/water ratio of approximately 10:1).

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress.

  • Follow the workup and purification steps as described in the standard protocol.

References

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Low-yielding Suzuki issues. Reddit. Retrieved from [Link]

  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Retrieved from [Link]

  • Kalviri, H. A., & Kerton, F. M. (2011). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... ResearchGate. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • O'Duill, M. L., & El-Salfiti, M. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bao, M., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Karthik, R., et al. (2017). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. Retrieved from [Link]

  • Hoshi, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Retrieved from [Link]

  • Various Authors. (n.d.). How resistant are Suzuki couplings to nitro groups? Reddit. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Chen, Y.-H., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Retrieved from [Link]

  • All Chemistry. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Ananikov, V. P. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

Sources

Removing homocoupling byproducts in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Removing Homocoupling Byproducts

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions. Homocoupling byproducts are a frequent challenge, leading to difficult purification and reduced yields. Here, we provide in-depth, field-tested insights and practical solutions to help you achieve high purity in your biphenyl products.

Frequently Asked Questions (FAQs)

Q1: What are homocoupling byproducts and why are they a problem in my biphenyl synthesis?

Homocoupling byproducts are molecules formed when two identical starting molecules react with each other, instead of the intended cross-coupling between two different molecules. In the context of biphenyl synthesis, particularly in Suzuki-Miyaura coupling, this typically involves the coupling of two boronic acid molecules or two aryl halide molecules.[1][2]

These byproducts are problematic for several reasons:

  • Reduced Yield: The formation of homocoupling products consumes your starting materials, leading to a lower yield of the desired biphenyl product.

  • Purification Challenges: Homocoupling byproducts often have very similar physical and chemical properties (like polarity and boiling point) to the target biphenyl, making their separation difficult.[3] This is especially true for nonpolar compounds where standard purification techniques like column chromatography may be ineffective.[3]

Q2: I'm observing significant homocoupling in my Suzuki-Miyaura reaction. What is the most likely cause?

The primary culprit for homocoupling in Suzuki-Miyaura reactions is the presence of molecular oxygen.[1][4] Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[1][5] Another common cause is the use of a Palladium(II) precatalyst, such as Pd(OAc)₂, which needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to the formation of homocoupling byproducts.[5][6]

Q3: How can I proactively minimize the formation of homocoupling byproducts during my reaction?

Minimizing homocoupling from the outset is the most effective strategy. Here are several key experimental parameters to control:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.[1][7]

    • Degassing Solvents: Thoroughly degas all solvents and water by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[1]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[1][8]

  • Catalyst Selection:

    • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can contribute to homocoupling.[1][6]

  • Slow Addition of Reagents:

    • Adding the boronic acid slowly to the reaction mixture can help maintain its low concentration, favoring the cross-coupling pathway over homocoupling.[8][9]

  • Ligand Choice:

    • The choice of phosphine ligand can influence the extent of side reactions. Ligands with dicyclohexylphosphine (PCy₂) motifs have been shown to reduce the formation of homocoupling byproducts.[3]

Troubleshooting Guides

Issue: My biphenyl product is contaminated with a significant amount of homocoupling byproduct that is difficult to separate.

This is a common and frustrating issue. The following troubleshooting guide offers a systematic approach to purifying your desired product.

Step 1: Assess the Polarity Difference

The first step is to understand the polarity difference between your desired biphenyl and the homocoupling byproduct. This will guide your choice of purification method.

Scenario Recommended Action
Significant Polarity Difference Proceed with Flash Column Chromatography.
Minimal or No Polarity Difference Recrystallization is the preferred method.
Step 2: Purification Protocol Selection

Based on your assessment, choose one of the following detailed protocols.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for separating compounds with different polarities.[9]

Workflow for Flash Column Chromatography

A Dissolve Crude Product in Minimal Amount of Solvent B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Chromatography Column C->D E Elute with Appropriate Solvent System D->E F Collect Fractions E->F G Analyze Fractions (e.g., TLC) F->G H Combine Pure Fractions and Evaporate Solvent G->H I Obtain Purified Biphenyl Product H->I

Caption: A typical workflow for purification using flash column chromatography.

Detailed Steps:

  • Solvent System Selection: The key to successful separation is finding a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. Experiment with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Carefully pack a glass column with silica gel, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.

  • Elution: Run the chosen solvent system through the column, collecting fractions as they elute.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified biphenyl.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds when there is a significant difference in solubility between the desired product and the impurities at different temperatures.[10][11]

Workflow for Recrystallization

A Choose a Suitable Solvent B Dissolve the Impure Solid in Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C D Slowly Cool the Solution to Induce Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry the Purified Crystals F->G H Obtain Pure Biphenyl Crystals G->H

Caption: The general procedure for purifying a solid compound via recrystallization.

Detailed Steps:

  • Solvent Selection: The ideal solvent should dissolve your biphenyl product well at high temperatures but poorly at low temperatures. The homocoupling byproduct should either be very soluble or very insoluble in the chosen solvent at all temperatures.

  • Dissolution: Heat the chosen solvent to its boiling point and add the minimum amount required to completely dissolve your crude product.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.[9] Forcing rapid crystallization by placing the solution directly in an ice bath can trap impurities.

  • Isolation: Collect the formed crystals by vacuum filtration.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]

Advanced Troubleshooting: When Standard Purification Fails

In some cases, particularly with nonpolar, polyfluorinated biphenyls, the separation of homocoupling byproducts can be extremely challenging due to their very similar physical properties.[3] If standard chromatography and recrystallization are ineffective, consider the following:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and may be able to separate compounds with very similar polarities. Biphenyl stationary phases can offer alternative selectivity compared to standard C18 columns.[13]

  • Reaction Re-optimization: If purification is consistently problematic, it is often more efficient to revisit the reaction conditions to minimize the formation of the homocoupling byproduct in the first place. Refer to the proactive minimization strategies outlined in the FAQs.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 8, 2024, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved February 8, 2024, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved February 8, 2024, from [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. (2025, February 6). Retrieved February 8, 2024, from [Link]

  • Synthesis of symmetrical biaryl compounds by homocoupling reaction - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Method for purifying biphenyl - Google Patents. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025, August 7). Retrieved February 8, 2024, from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017, November 21). Retrieved February 8, 2024, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 8, 2024, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22). Retrieved February 8, 2024, from [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF - ResearchGate. (2025, August 6). Retrieved February 8, 2024, from [Link]

  • Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.).
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases | LCGC International - Chromatography Online. (2017, June 1). Retrieved February 8, 2024, from [Link]

Sources

Advanced Catalysis Support Hub: Steric Hindered Nitrobiphenyl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CAT-NITRO-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Orthogonal Conflict"

Synthesizing nitrobiphenyls via Suzuki-Miyaura coupling presents a unique "orthogonal conflict" in catalysis:

  • Steric Hindrance: Ortho-substitution requires a highly active, bulky, electron-rich ligand (e.g., dialkylbiaryl phosphines or NHCs) to facilitate oxidative addition and reductive elimination.

  • Electronic Liability: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). While it activates aryl halides for oxidative addition, it simultaneously makes aryl boronic acids highly prone to protodeboronation  and can poison Palladium (Pd) catalysts by coordinating to the metal center or undergoing competing reduction.
    

This guide provides a self-validating protocol to optimize catalyst load (aiming for


) while maintaining high turnover numbers (TON).

Catalyst Architecture: Selection Logic

To optimize load, you must select a catalyst system capable of surviving the reaction environment long enough to complete thousands of cycles.

The Top Contenders
Catalyst ClassRecommended Ligand/PrecatalystWhy it Works for Nitrobiphenyls
Buchwald G3 SPhos or XPhos Pd G3/G4Secondary Interaction: The lower ring of the biaryl phosphine interacts with Pd, stabilizing the mono-ligated Pd(0) species, preventing precipitation (Pd black) during the slow coupling of hindered substrates [1].
Pd-PEPPSI Pd-PEPPSI-IPent Flexible Steric Bulk: The "throw-away" pyridine ligand ensures rapid initiation, while the bulky NHC (N-Heterocyclic Carbene) forces the substrates together. The IPent variant is superior to IPr for extremely hindered ortho-ortho couplings [2].[1]
Bis-Phosphine A-taPhos (PdCl2(A-taPhos)2)Robustness: Excellent for nitro-containing substrates where reduction is a side reaction; highly resistant to thermal degradation.
Mechanistic Workflow: Steric Management

G Start Substrate Analysis Check_Steric Steric Profile: Is it tetra-ortho substituted? Start->Check_Steric SPhos Select SPhos Pd G3 (Good for di-ortho) Check_Steric->SPhos No (Di-ortho) PEPPSI Select Pd-PEPPSI-IPent (Required for tetra-ortho) Check_Steric->PEPPSI Yes (Tetra-ortho) Check_Nitro Nitro Position: Is Nitro on the Boronic Acid? SPhos->Check_Nitro PEPPSI->Check_Nitro Proto_Risk HIGH RISK: Protodeboronation Check_Nitro->Proto_Risk Yes Sol_Standard Solution: Standard Optimization (Start 0.5 mol%) Check_Nitro->Sol_Standard No (on Halide) Sol_Anhydrous Solution: 1. Use Anhydrous Solvents (Dioxane) 2. Switch to MIDA Boronate 3. Increase Catalyst Load (Start 2 mol%) Proto_Risk->Sol_Anhydrous

Figure 1: Decision matrix for catalyst and protocol selection based on steric and electronic risk factors.

Protocol: Optimizing the Load (The "Step-Down" Method)

Do not start at 0.1 mol%. In hindered systems, catalyst death often outpaces the coupling rate. Use this self-validating "Step-Down" protocol to find the Minimum Effective Concentration (MEC).

Phase 1: The "Life-Raft" Screen (Feasibility)

Goal: Confirm the reaction works at high loading.

  • Catalyst: Pd-PEPPSI-IPent or XPhos Pd G3.

  • Load: 2.0 mol%.

  • Base:

    
     (3.0 equiv) — Crucial: Weak bases minimize nitro reduction and protodeboronation.
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).

  • Temp: 80°C - 100°C.

Phase 2: The "Stress Test" (Optimization)

Once Phase 1 yields


 conversion, run parallel reactions at decreasing loads:
  • 1.0 mol%

  • 0.5 mol%

  • 0.1 mol%

Data Interpretation:

  • If yield drops linearly with load (e.g., 2% load = 90%, 1% load = 45%), your catalyst is dying at a constant rate (catalyst poisoning). Action: Add a scavenger (e.g., 10 mol% olefin additives) or switch to a more robust NHC ligand.

  • If yield remains high until a sudden cliff (e.g., 0.5% works, 0.1% fails), you have found the MEC.

Troubleshooting Guide: The Nitro Factor

Issue 1: Protodeboronation (The "Missing Boron" Mystery)

Symptom: The aryl halide remains unreacted, but the boronic acid is fully consumed. No biaryl product. Diagnosis: The nitro group on the boronic acid ring makes the C-B bond highly labile. Base-catalyzed hydrolysis replaces


 with 

faster than transmetallation occurs [3].

Corrective Actions:

  • Switch Source: Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These release the active species slowly, keeping the standing concentration low and preventing decomposition.
    
  • Anhydrous Conditions: Eliminate water. Use

    
     or 
    
    
    
    in anhydrous dioxane/isopropanol.
  • "Slow-Dose" Boronic Acid: Add the boronic acid as a solution via syringe pump over 2 hours.

Issue 2: Nitro Reduction (The "Aniline" Impurity)

Symptom: Formation of aminobiphenyls or azo-compounds instead of nitrobiphenyls. Diagnosis: Pd(0) can catalyze the reduction of


 to 

using the solvent (alcohol) or water as a hydrogen source.

Corrective Actions:

  • Change Solvent: Remove alcohols (MeOH, EtOH, iPrOH). Use Toluene or THF.[2]

  • Change Base: Avoid alkoxides (

    
    , 
    
    
    
    ). Use Carbonates (
    
    
    ) or Phosphates (
    
    
    ).
Issue 3: Homocoupling

Symptom: Symmetric biaryls (Ar-Ar) detected. Diagnosis: Oxygen leak in the system facilitates the oxidation of boronic acids to peroxy-species, leading to homocoupling [4].

Corrective Actions:

  • Degassing: Sparging with Argon is insufficient for low-load catalysis. Use Freeze-Pump-Thaw (3 cycles) .

Diagnostic Logic Tree

Troubleshooting Problem Reaction Failed (Low Yield) Check_Halide Check Halide Conversion Problem->Check_Halide Halide_Intact Halide Intact (No Rxn) Check_Halide->Halide_Intact Halide_Gone Halide Consumed Check_Halide->Halide_Gone Check_Boron Check Boron Status Halide_Intact->Check_Boron Prod_Analysis Analyze Side Products Halide_Gone->Prod_Analysis Boron_Gone Boron Gone (Protodeboronation) Check_Boron->Boron_Gone Boron_Intact Boron Intact (Catalyst Dead) Check_Boron->Boron_Intact Sol_Proto Fix: Use MIDA or Anhydrous CsF Boron_Gone->Sol_Proto Sol_Cat Fix: Switch to Pd-PEPPSI-IPent Boron_Intact->Sol_Cat Aniline Aniline Formed (Nitro Reduction) Prod_Analysis->Aniline Homocouple Homocoupling (Oxidation) Prod_Analysis->Homocouple Sol_Red Fix: Remove Alcohols, Use K3PO4 Aniline->Sol_Red Sol_Homo Fix: Freeze-Pump-Thaw Homocouple->Sol_Homo

Figure 2: Troubleshooting logic flow for identifying failure modes in nitro-substituted coupling.

FAQ: Expert Insights

Q: Can I use Pd(OAc)2 + PPh3 for this reaction? A: No. Simple triphenylphosphine ligands lack the steric bulk to promote the reductive elimination of hindered nitrobiphenyls. They also fail to protect Pd(0) from agglomeration. You must use dialkylbiaryl phosphines (SPhos/XPhos) or NHCs [5].

Q: Why does my reaction turn black immediately? A: "Pd Black" precipitation indicates ligand dissociation. This usually means your ligand-to-metal ratio is too low, or the ligand is not bulky enough to stabilize the Pd(0) intermediate. Ensure a strict 1:1 or 1.2:1 (Ligand:Pd) ratio if mixing manually, or use precatalysts (G3/G4) to guarantee stoichiometry.

Q: Is microwave heating recommended? A: Yes. For steric hindered coupling, high temperatures (


) are often required to overcome the activation energy of the transmetallation step. Microwave heating allows you to reach these temperatures quickly, minimizing the time the catalyst spends in the "danger zone" of thermal decomposition.

References

  • Buchwald, S. L., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][3] Link

  • Organ, M. G., et al. (2010).[1] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition. Link

  • Lloyd-Jones, G. C., et al. (2014). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation."[4] Journal of the American Chemical Society.[1][3] Link

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[1][3] Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][3] Link

Sources

Technical Support Center: Purification of 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methyl-3-nitro-1,1'-biphenyl. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this compound from typical reaction mixtures, such as those resulting from Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

FAQ 1: My crude product is a dark, oily residue, but literature suggests 4-Methyl-3-nitro-1,1'-biphenyl is a solid. What are the likely causes?

This is a common issue and typically points to the presence of significant impurities that are depressing the melting point of your target compound.

  • Residual Solvent: The most common culprit is residual high-boiling point solvent from the reaction, such as DMF or toluene. Ensure your work-up procedure includes thorough washing with aqueous solutions (like brine) to remove water-soluble solvents and that you have dried the crude product under high vacuum for a sufficient period.

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted starting materials like 4-bromo-2-nitrotoluene or phenylboronic acid and its derivatives may persist.

  • Homo-coupled Byproducts: Suzuki reactions are often accompanied by the formation of homo-coupled byproducts, such as biphenyl (from phenylboronic acid) or 4,4'-dimethyl-3,3'-dinitrobiphenyl (from the aryl halide). These byproducts can be oily or low-melting solids.

  • Inorganic Salts: Palladium catalysts and boronic acid derivatives can introduce inorganic residues if the aqueous work-up is incomplete.

A preliminary Thin Layer Chromatography (TLC) analysis is the best first step to visualize the number of components in your crude mixture.

FAQ 2: What is the recommended starting point for developing a purification strategy?

A systematic approach is crucial. Before attempting large-scale purification, you must gather preliminary data.

Workflow for Developing a Purification Strategy

cluster_start Initial Assessment cluster_decision Strategy Selection cluster_end Final Polish & Analysis A Crude Product (Oil or Solid) B Perform TLC Analysis (Multiple Solvent Systems) A->B C Analyze TLC Plate B->C D Primary Purification: Column Chromatography C->D Multiple spots or streaking observed E Primary Purification: Recrystallization C->E One major spot with minor, well-separated impurities F Combine Pure Fractions & Evaporate Solvent D->F G Final 'Polishing' Recrystallization E->G F->G H Characterize Final Product (NMR, MP, etc.) G->H cluster_loading Sample Loading cluster_column Column Packing cluster_solvent Mobile Phase Start Poor Separation Observed Q1 Was the sample loaded in a minimal volume of solvent? Start->Q1 A1 Re-run column. Dissolve sample in the weakest possible solvent (e.g., mobile phase or hexanes) and load as a concentrated band. Q1->A1 No Q2 Was the column packed evenly without cracks or channels? Q1->Q2 Yes A2 Repack column carefully. Ensure silica slurry is homogenous and allowed to settle without air bubbles. Q2->A2 No Q3 Is the mobile phase polarity too high? (Target Rf > 0.4) Q2->Q3 Yes A3 Reformulate mobile phase. Decrease the percentage of the polar solvent (e.g., from 15% to 10% EtOAc) to increase retention and improve separation. Q3->A3 Yes

Technical Support Center: Minimizing Dehalogenation Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its efficiency can be compromised by side reactions.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address one of the most common challenges: dehalogenation of the aryl halide starting material. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reactions for higher yields and purity.

Troubleshooting Guide: A Systematic Approach to Problem-Solving

This section is designed to help you diagnose and resolve specific issues related to dehalogenation observed during your Suzuki coupling experiments.

Issue 1: Significant amounts of dehalogenated byproduct are detected in my crude reaction mixture.

This is the most direct indication that the dehalogenation side reaction is competing effectively with your desired cross-coupling. Here’s a systematic approach to troubleshoot this problem.

Step 1: Confirm the Identity and Extent of the Side Product

Before making changes, it's crucial to confirm that you are indeed observing dehalogenation and to quantify its extent.

  • Analytical Techniques : Use standard analytical methods to identify the byproduct.[2]

    • TLC : The dehalogenated product will typically appear as a less polar spot compared to the starting aryl halide.[2]

    • GC-MS : Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the arene (Ar-H) byproduct.[2]

    • NMR Spectroscopy : ¹H NMR of the crude product will reveal characteristic signals of the arene, particularly the appearance of a proton signal where the halogen was previously located.[2]

Step 2: Evaluate Your Reaction Parameters

Several factors can promote dehalogenation.[2] Consider the following adjustments, starting with the least disruptive changes.

  • Temperature and Reaction Time : High temperatures and prolonged reaction times can favor dehalogenation.[2]

    • Corrective Action : Attempt the reaction at a lower temperature. Monitor the reaction's progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent extended exposure to conditions that may favor the side reaction.[2]

  • Choice of Base : The base plays a critical role and can be a source of hydrides, promoting dehalogenation.[1][2] Strong bases like alkoxides (e.g., NaOEt, KOtBu) are often implicated.[2]

    • Corrective Action : Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives to consider.[2][3]

  • Solvent System : Protic solvents, especially alcohols, can act as hydride donors, leading to dehalogenation.[1][3]

    • Corrective Action : Whenever possible, use aprotic solvents such as dioxane, THF, or toluene.[3] If a protic solvent is necessary, consider using it as a co-solvent in a mixed system and at lower concentrations.[3]

  • Ligand Selection : The ligand's electronic and steric properties are paramount in modulating the catalyst's activity and selectivity.[1][4] Simple phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent side reactions.[2]

    • Corrective Action : Switch to a more sterically hindered and electron-rich ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2][3][4] These bulky ligands promote the formation of the C-C bond and can stabilize the palladium catalyst.[4][5]

Issue 2: My Suzuki coupling with an N-heterocyclic halide is particularly prone to dehalogenation.

N-heterocyclic halides, such as those derived from pyridines, indoles, and pyrazoles, are notoriously more susceptible to dehalogenation.[3][6]

Potential Causes & Solutions:

  • Coordination of the Heteroatom to Palladium : The nitrogen atom in the heterocycle can coordinate to the palladium center, which can inhibit the catalytic cycle.[3]

    • Solution : Employ specialized ligands, such as the Buchwald biaryl phosphine ligands, which are often effective for these challenging substrates.[3]

  • Acidity of N-H Protons : For heterocycles containing an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions.[3]

    • Solution 1 : Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM). This can suppress dehalogenation.[3][7]

    • Solution 2 : Use a milder base to prevent unwanted deprotonation and subsequent side reactions.[3]

Issue 3: I've tried optimizing conditions, but dehalogenation is still a significant problem.

If standard optimizations are insufficient, a more fundamental look at your substrates and catalyst system is warranted.

  • Aryl Halide Reactivity : The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] While aryl iodides are more reactive in the desired oxidative addition, they are also the most prone to this side reaction.[3]

    • Strategic Approach : If you are using an aryl iodide and observing significant dehalogenation, consider synthesizing the analogous aryl bromide or even aryl chloride. While chlorides are less reactive, they are also less prone to dehalogenation.[3][6] The use of more advanced, highly active catalyst systems is often required for aryl chlorides.[1]

  • Boronic Acid/Ester Stability and Reactivity : A slow transmetalation step can provide a larger window for the competing dehalogenation to occur.[3]

    • Strategic Approach : Ensure your boronic acid or ester is of high purity and stability. Using more reactive boronic acid derivatives or ensuring their efficient activation can help to favor the desired reaction pathway.[3]

Data-Driven Decisions: The Impact of Ligands and Bases

The following table illustrates how the choice of ligand and base can significantly influence the outcome of a Suzuki coupling reaction, specifically the ratio of the desired product to the dehalogenated byproduct.

LigandBaseProduct Yield (%)Dehalogenation (%)Causality and Rationale
PPh₃NaOEt~60-75%~15-25%PPh₃ is a relatively simple ligand. Strong alkoxide bases like NaOEt can act as hydride sources, leading to increased dehalogenation.[2]
P(t-Bu)₃K₃PO₄>90%<5%P(t-Bu)₃ is a bulky, electron-rich ligand that accelerates reductive elimination.[4] K₃PO₄ is a weaker, non-hydridic base that minimizes the formation of Pd-H species.[2][3]
XPhosK₂CO₃>95%<2%XPhos is a highly effective Buchwald ligand designed for challenging couplings.[2][3] Its steric bulk and electronic properties strongly favor the desired C-C bond formation. K₂CO₃ is a mild and effective base.[2]

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.[3]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rationally designing experiments to minimize side reactions.

The Suzuki Coupling Catalytic Cycle vs. The Dehalogenation Pathway

The desired Suzuki coupling follows a well-established catalytic cycle. However, a competing pathway involving a palladium-hydride (Pd-H) intermediate is responsible for the dehalogenation side reaction.[3]

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki Coupling Pathway cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R OA->TM Transmetalation (R-B(OR)2) PdH H-Pd(II)-X OA->PdH Hydride Source Product Ar-R TM->Product Reductive Elimination Product->Pd0 Dehalogenated_Product Ar-H PdH->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0

Caption: The catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting dehalogenation.

Troubleshooting_Workflow Start High Dehalogenation Observed Temp Lower Temperature & Shorten Reaction Time Start->Temp Base Switch to Weaker Base (K3PO4, K2CO3) Temp->Base Solvent Use Aprotic Solvent (Dioxane, Toluene) Base->Solvent Ligand Use Bulky, Electron-Rich Ligand (XPhos, SPhos) Solvent->Ligand Substrate Consider Aryl-Br or Aryl-Cl Instead of Aryl-I Ligand->Substrate Success Dehalogenation Minimized Substrate->Success

Caption: A step-by-step workflow for minimizing dehalogenation in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling?

Dehalogenation is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[2][3] This results in the formation of an unwanted arene byproduct (Ar-H) instead of the desired cross-coupled product (Ar-R), which lowers the overall reaction yield.[2][3]

Q2: What is the primary mechanism of dehalogenation?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several pathways, such as the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[1][3]

Q3: Which types of aryl halides are most susceptible to dehalogenation?

The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Aryl and heteroaryl iodides are the most prone to this side reaction.[3] Additionally, electron-deficient aryl halides and N-heterocyclic halides are more susceptible to dehalogenation.[3]

Q4: Can the choice of boronic acid or ester influence dehalogenation?

Yes, indirectly. While the aryl halide is the primary partner in the dehalogenation event, a slow transmetalation step involving the organoboron reagent can create a larger opportunity for competing side reactions to occur.[3][5] Therefore, using highly active and stable boronic acids or esters can help minimize dehalogenation by promoting a faster forward reaction.[3]

Q5: Are there any additives that can help suppress dehalogenation?

In some cases, the addition of bromide salts has been reported to suppress dehalogenation. The exact mechanism of this effect can be complex and may involve altering the speciation of the palladium catalyst in the reaction mixture.

Recommended Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki coupling of a standard aryl bromide, employing a catalyst system known to minimize dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[3]

  • Add the Pd₂(dba)₃ and SPhos.[3]

  • Add the toluene and water.[3]

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Protocol 2: Coupling of a Challenging N-Heterocyclic Chloride

This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are highly prone to dehalogenation.

Materials:

  • N-heterocyclic chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the N-heterocyclic chloride, arylboronic acid, and potassium carbonate.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[2]

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.[2]

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • Gravel, M., & Hall, D. G. (2005).
  • Cerna, I., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12348–12361.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]

  • Biscoe, M. R., & Watson, D. A. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access, 2017(4), 581-584.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 5, 2026, from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Mastering Exotherms in the Nitration of Methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling the significant exotherms associated with this reaction. Here, you will find troubleshooting guides in a question-and-answer format and frequently asked questions, all grounded in established scientific principles and field-proven experience.

Section 1: Troubleshooting Guide - Real-time Exotherm Control

This section addresses specific issues you may encounter during the nitration of methylbiphenyl, with a focus on immediate problem-solving to ensure reaction safety and success.

Q1: My reaction temperature is rising uncontrollably despite my ice bath. What are the immediate steps I should take?

A1: An uncontrolled temperature spike during nitration is a serious safety concern and indicates that the rate of heat generation is exceeding the rate of heat removal. This can lead to a runaway reaction.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.

  • Enhance Cooling: If possible and safe to do so, add a dry ice/acetone bath for more efficient cooling.

  • Prepare for Quenching: Have a large volume of crushed ice and water ready. If the temperature continues to rise rapidly, carefully and slowly pour the reaction mixture into the ice/water with vigorous stirring to quench the reaction.

Root Cause Analysis:

  • Too Rapid Addition of Nitrating Agent: The most common cause is adding the nitrating mixture too quickly, overwhelming the cooling capacity of your setup.

  • Insufficient Stirring: Poor agitation can lead to localized "hot spots" where the concentration of reactants is high, causing a rapid exotherm.

  • Inadequate Cooling Bath: An ice-water bath may not be sufficient for larger-scale reactions.

Preventative Measures:

  • Slow, Controlled Addition: Add the nitrating agent dropwise using an addition funnel, carefully monitoring the internal reaction temperature.

  • Vigorous Agitation: Ensure efficient stirring to maintain a homogenous mixture and facilitate heat transfer to the cooling bath.

  • Pre-cool Reagents: Cool both the methylbiphenyl solution and the nitrating mixture before starting the addition.

Q2: I've observed the formation of dark brown or black tar-like substances in my reaction. What causes this and how can I prevent it?

A2: The formation of colored impurities, often described as tars or oils, is typically due to oxidative side reactions. The nitrating mixture is a strong oxidizing agent, especially at elevated temperatures.

Causality:

  • Temperature Excursions: Even brief periods of elevated temperature can initiate oxidation of the aromatic rings, leading to complex, high-molecular-weight byproducts.

  • Contaminated Reagents: Impurities in the starting materials or acids can catalyze side reactions.

  • Excess Nitrating Agent: Using a large excess of nitric acid can promote oxidation.

Solutions:

  • Strict Temperature Control: Maintain the recommended low temperature (typically 0-10 °C) throughout the reaction.

  • Use High-Purity Reagents: Ensure the purity of all starting materials and reagents.

  • Controlled Stoichiometry: Use a molar ratio of nitric acid to methylbiphenyl that is close to 1:1 for mononitration to minimize side reactions.

Q3: My reaction has resulted in a high yield of dinitrated products, but I was targeting mononitration. How can I improve selectivity?

A3: The formation of dinitrated products is a common issue when the reaction conditions are too harsh. The first nitro group deactivates the ring, but a second nitration can still occur, especially at higher temperatures or with longer reaction times.

Factors Influencing Dinitration:

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the second nitration to occur.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of dinitration.

  • Excess Nitrating Agent: A significant excess of the nitrating mixture will drive the reaction towards dinitration.

Strategies for Selective Mononitration:

  • Maintain Low Temperatures: Keeping the reaction at a consistently low temperature (e.g., 0-5 °C) is crucial to disfavor the second nitration.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the methylbiphenyl spot has disappeared, the reaction should be quenched promptly.

  • Control Stoichiometry: Carefully control the molar equivalents of the nitrating agent.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nitration of methylbiphenyl, offering deeper insights into the chemistry and safety of the process.

Q1: Why is a mixture of concentrated nitric and sulfuric acid used for nitration?

A1: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid," is essential for generating the highly reactive electrophile, the nitronium ion (NO₂⁺).[1] Sulfuric acid is a stronger acid than nitric acid and acts as a catalyst by protonating the nitric acid. This protonated nitric acid then loses a molecule of water to form the nitronium ion, which is a potent electrophile that can attack the electron-rich aromatic ring of methylbiphenyl.[1][2]

Diagram of Nitronium Ion Formation

G cluster_0 Step 1: Protonation of Nitric Acid cluster_1 Step 2: Formation of Nitronium Ion HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ cluster_0 cluster_0 HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O cluster_1 cluster_1

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Q2: What is a "runaway reaction" and what are the visual signs to watch for?

A2: A runaway reaction is an uncontrolled, accelerating exothermic process where the rate of heat generation surpasses the rate of heat removal. This creates a dangerous feedback loop, leading to a rapid and often hazardous increase in temperature and pressure.

Key Visual Signs:

  • Sudden, Sharp Temperature Rise: A rapid increase in the internal reaction temperature that does not respond to cooling.

  • Vigorous Gas Evolution: The sudden and profuse release of gases, often seen as dense, reddish-brown fumes of nitrogen dioxide (NO₂).[3]

  • Color Change: A rapid change in the color of the reaction mixture, often to a dark brown or black.

  • Eruption of Reaction Mixture: In severe cases, the contents of the reaction vessel may be forcefully ejected.

Q3: How does the position of the methyl group on the biphenyl ring affect the regioselectivity of nitration?

A3: The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect and hyperconjugation.[4] This means it increases the electron density of the ring it is attached to, making it more susceptible to electrophilic attack at the positions ortho and para to the methyl group.

  • For 4-methylbiphenyl: The methyl group at the 4-position activates that ring. The other phenyl ring also directs ortho and para. The major products are typically formed by nitration on the methylated ring at the positions ortho to the methyl group.

  • For 2-methylbiphenyl: The situation is more complex due to sterics. The methyl group at the 2-position can cause the two phenyl rings to be non-planar. This steric hindrance can influence which ring is nitrated and at which position. Studies have shown that nitration often favors the methylated phenyl ring.

Q4: What are the best practices for quenching the reaction and isolating the product?

A4: The work-up procedure is critical for both safety and product yield.

Standard Quenching and Isolation Protocol:

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This rapidly cools the mixture, dilutes the acids, and stops the reaction. It also often causes the solid nitroaromatic product to precipitate.

  • Filtration: If a solid precipitates, it can be collected by vacuum filtration.

  • Extraction: If the product is an oil or does not precipitate, the entire quenched mixture should be transferred to a separatory funnel and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: The collected solid or organic extract should be washed with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the washings are neutral.

  • Drying and Purification: The crude product should be dried (e.g., over anhydrous magnesium sulfate if extracted) and then purified, typically by recrystallization or column chromatography.

Section 3: Experimental Protocols & Data

This section provides a detailed, step-by-step methodology for a key experiment and presents quantitative data in a structured format.

Detailed Experimental Protocol: Mononitration of 4-Methylbiphenyl

This protocol is a representative procedure for the controlled mononitration of 4-methylbiphenyl.

Materials:

  • 4-Methylbiphenyl

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Addition Funnel

  • Ice-water bath

Procedure:

  • Dissolution and Cooling: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylbiphenyl in 50 mL of dichloromethane. Cool the flask in an ice-water bath with stirring to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice-water bath.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to an addition funnel. Add the nitrating mixture dropwise to the stirred solution of 4-methylbiphenyl over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel.

Workflow for Mononitration of 4-Methylbiphenyl

G A Dissolve 4-Methylbiphenyl in DCM B Cool to 0-5 °C in Ice Bath A->B E Slowly Add Nitrating Mixture (0-10 °C) B->E C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) D Cool Nitrating Mixture C->D D->E F Monitor by TLC E->F G Quench on Crushed Ice F->G H Extract with DCM G->H I Wash with H₂O, NaHCO₃, H₂O H->I J Dry and Evaporate Solvent I->J K Purify by Column Chromatography J->K

Sources

Flash chromatography conditions for nitro-biphenyl separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Chromatography Conditions for Nitro-Biphenyl Separation Document ID: TS-NBP-2024-05 Audience: Senior Chemists, Process Development Scientists

Executive Summary & Mechanistic Insight[1]

Separating nitro-biphenyl isomers (e.g., 2-nitrobiphenyl vs. 4-nitrobiphenyl) or purifying them from non-polar starting materials (e.g., biphenyl) is a common challenge in Suzuki coupling and electrophilic aromatic substitution workflows.

The Separation Logic (Why it works): Success relies on exploiting the Steric Inhibition of Resonance .

  • 4-Nitrobiphenyl (Para): The molecule is relatively planar, allowing full conjugation between the nitro group and the biphenyl system. This creates a large, exposed dipole moment, resulting in strong interaction with silica (High Retention).

  • 2-Nitrobiphenyl (Ortho): Steric clash between the nitro oxygens and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system to twist out of planarity. This reduces conjugation and effectively "shields" the polar nitro group. Consequently, the ortho isomer is significantly less polar and elutes earlier than the para isomer.

Method Development Workflow

Do not guess your gradient. Use this standardized workflow to determine the optimal conditions based on Thin Layer Chromatography (TLC) data.

Workflow Diagram

MethodDev Start Crude Mixture TLC Run TLC Screen (Hex/EtOAc) Start->TLC Calc Calculate Delta CV TLC->Calc Measure Rf Decision Select Gradient Calc->Decision Delta CV Value Run Run Flash Column Decision->Run Optimized Parameters

Figure 1: Step-by-step method development workflow.

Step 1: The TLC Screen

Run TLC plates in Hexane:Ethyl Acetate (90:10) .

  • Goal: Find a solvent ratio where the target compound has an Rf between 0.15 and 0.35 .

  • Isomer Separation: If separating ortho/para isomers, optimize for a

    
    Rf 
    
    
    
    0.10. If
    
    
    Rf is smaller, switch to the "High Selectivity" solvent system (see Section 3).
Step 2: Calculate Column Volumes ( CV)

Flash chromatography separates based on Volume, not just Rf. Use this formula to determine difficulty:





CV Value
DifficultyRecommended Strategy
> 2.0 EasyStandard Linear Gradient (0-20% EtOAc)
0.5 - 2.0 ModerateShallow Gradient (e.g., 5-15% EtOAc over 20 CV)
< 0.5 DifficultIso-gradient or Change Solvent System (See Section 3)

Recommended Experimental Protocols

Protocol A: Standard Purification (General Purpose)

Best for: Separating nitro-biphenyls from non-polar starting materials (biphenyl, halo-biphenyls).

  • Stationary Phase: Spherical Silica Gel, 40–63

    
    m (Standard).
    
  • Mobile Phase A: Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2][3][4]

  • Loading: Liquid load in DCM (if volume is <1% of column volume) or Solid Load (Recommended).

Gradient Table (Standard):

Time (CV) % Mobile Phase B Description
0.0 0% Equilibration
1.0 0% Injection Hold

| 1.0 - 11.0 | 0%


 20% | Linear Gradient |
| 11.0 - 13.0 | 20% 

100% | Flush (Elute polar impurities) |
Protocol B: High Selectivity (Isomer Separation)

Best for: Separating 2-nitro (Ortho) from 4-nitro (Para) isomers when resolution is poor.

  • Rationale: Dichloromethane (DCM) or Toluene interacts with the

    
    -electrons of the aromatic rings, often enhancing the selectivity between planar and twisted isomers compared to EtOAc.
    
  • Mobile Phase A: Heptane.

  • Mobile Phase B: Dichloromethane (DCM).

  • Loading: Solid Load is Mandatory (DCM is a strong solvent; liquid loading will cause band broadening).

Gradient Table (High Selectivity):

Time (CV) % Mobile Phase B Description
0.0 5% Equilibration

| 1.0 - 15.0 | 5%


 40% | Very Shallow Linear Gradient |
| 15.0 - 18.0 | 100% | Flush |

Troubleshooting Guide

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue CoElution Co-elution (Poor Resolution) Issue->CoElution Tailing Peak Tailing Issue->Tailing Fronting Peak Fronting/Broadening Issue->Fronting SolventChange Switch to Heptane/DCM or Heptane/Toluene CoElution->SolventChange First Step Tailing->SolventChange Nitro groups are sticky LoadChange Switch to Solid Loading (Celite/Silica) Fronting->LoadChange Solvent effect PhaseChange Switch to C18 (Reverse Phase) SolventChange->PhaseChange If fails

Figure 2: Decision tree for common purification failures.

Specific Issue Resolution

Q1: My isomers are co-eluting (merging into one peak). What now?

  • Cause: The polarity difference between the isomers is too small for the chosen solvent system.

  • Solution 1 (Solvent): Switch from Hex/EtOAc to Hex/DCM or Hex/Toluene . Toluene is particularly effective for separating isomers based on planarity (

    
    -
    
    
    
    interactions).
  • Solution 2 (Stationary Phase): If normal phase fails, use a C18 (Reverse Phase) column.

    • Conditions: Water/Methanol gradient.[5]

    • Why: In reverse phase, the more polar isomer (Para) usually elutes first, and the less polar (Ortho) elutes last, reversing the order and often improving resolution.

Q2: I see significant "tailing" of the nitro compound.

  • Cause: Nitro groups are electron-withdrawing and can interact strongly with active silanol sites on the silica.

  • Solution: While less common for neutral nitro-biphenyls than for amines, you can try switching the solvent modifier. Use DCM as the polar solvent instead of EtOAc. Avoid adding acid/base unless amino groups are also present.

Q3: My compound crystallizes on the column or in the tubing.

  • Cause: Nitro-biphenyls can have low solubility in pure Hexane.

  • Solution:

    • Solid Load: Adsorb the sample onto Celite or Silica. This eliminates solubility issues during injection.

    • Start with 5% Solvent B: Do not start at 0% B. Ensure the initial mobile phase has enough polarity to keep the compound soluble but not enough to elute it immediately.

Frequently Asked Questions (FAQ)

Q: Should I use Liquid or Solid (Dry) loading? A: Solid Loading is superior for this application. Nitro-biphenyls are often dissolved in DCM or Acetone for transfer. If you liquid load these strong solvents, they will carry the sample down the column ("washout effect"), destroying the separation of closely eluting isomers.

  • Protocol: Dissolve sample in DCM

    
     Add Celite (1:2 ratio) 
    
    
    
    Evaporate to dry powder
    
    
    Load in empty cartridge.

Q: How much silica do I need? A:

  • Easy Separation (

    
    CV > 1):  1:20 ratio (1g sample : 20g Silica).
    
  • Hard Separation (Isomers,

    
    CV < 0.5):  1:50 to 1:100 ratio.
    
    • Example: For 500mg of a crude isomer mix, use a 40g or 80g cartridge, not a 12g one.

Q: Can I use UV detection? A: Yes. Nitro-biphenyls are highly UV active.

  • Wavelengths: Monitor 254 nm (aromatic) and 280 nm (nitro conjugation).

  • Note: 2-nitrobiphenyl and 4-nitrobiphenyl will have distinct UV spectra; the 4-nitro (conjugated) will typically have a higher extinction coefficient (stronger signal) than the twisted 2-nitro isomer.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[5] Chem. 1978 , 43, 2923–2925. (The foundational text on Flash Chromatography mechanics). Link

  • Teledyne ISCO.

    
    CV calculations and loading capacity). Link
    
  • Biotage. Strategies for the Separation of Isomers. (Application note detailing the use of high-surface-area silica and solvent selectivity for ortho/para separations). Link

  • Organic Chemistry Portal. Nitration of Biphenyls and Purification Strategies. (General chemical background on the synthesis and physical properties of nitro-biphenyls). Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Methyl-3-nitro-1,1'-biphenyl, offering a comparative study with related analogues to illuminate the subtle yet significant effects of substituent groups on the spectral features of a biphenyl system.

The Biphenyl Scaffold: A Privileged Structure with Spectroscopic Nuances

The biphenyl moiety is a common structural motif in pharmaceuticals and functional materials. Its two interconnected phenyl rings present a unique spectroscopic challenge due to the potential for restricted rotation and complex spin-spin coupling networks. The introduction of substituents further complicates the 1H NMR spectrum, necessitating a careful and systematic approach to its interpretation.

In this guide, we will dissect the 1H NMR spectrum of 4-Methyl-3-nitro-1,1'-biphenyl, a compound that features both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on one of the phenyl rings. To fully appreciate the influence of these substituents, we will compare its spectral characteristics with those of the parent biphenyl, 4-methylbiphenyl, and 3-nitrobiphenyl.

Predicting the 1H NMR Spectrum of 4-Methyl-3-nitro-1,1'-biphenyl: A First-Principles Approach

Due to the absence of a readily available, fully assigned 1H NMR spectrum for 4-Methyl-3-nitro-1,1'-biphenyl in the public domain, we will construct a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This predictive approach not only serves as a powerful analytical tool but also deepens our understanding of structure-spectrum correlations.

The key to this prediction lies in understanding the electronic effects of the methyl and nitro groups. The methyl group (-CH₃) is an ortho-, para-directing and weakly activating group, meaning it donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density results in greater shielding of the nearby protons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the nitro group (-NO₂) is a meta-directing and strongly deactivating group. It withdraws electron density from the ring, especially from the ortho and para positions, leading to deshielding of the protons and a shift to a higher chemical shift (downfield).[1]

The following diagram illustrates the predicted proton environments and their expected chemical shift regions for 4-Methyl-3-nitro-1,1'-biphenyl.

Caption: Molecular structure of 4-Methyl-3-nitro-1,1'-biphenyl with proton labeling.

Comparative Spectral Analysis: Unveiling Substituent Effects

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the experimental data of its parent and mono-substituted analogues.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Reference
Biphenyl7.38-7.67 (m, 10H)-[2]
4-Methylbiphenyl7.25-7.60 (m, 9H)2.39 (s, 3H)[2][3]
3-Nitrobiphenyl7.44-8.42 (m, 9H)-[4]
4-Methyl-3-nitro-1,1'-biphenyl (Predicted) Ring A (Substituted): H2: ~8.0 (d), H5: ~7.5 (d), H6: ~7.4 (dd) Ring B (Unsubstituted): ~7.4-7.6 (m, 5H)~2.5 (s, 3H)-

Analysis of the Substituted Ring (Ring A):

  • H2: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause a significant downfield shift, likely appearing as a doublet around 8.0 ppm.

  • H5: This proton is para to the nitro group and ortho to the methyl group. The deshielding effect of the nitro group at the para position is still significant, though less pronounced than the ortho effect. The ortho-donating effect of the methyl group will provide some shielding. We predict this proton to appear as a doublet around 7.5 ppm.

  • H6: This proton is meta to the nitro group and ortho to the methyl group. The meta-directing nature of the nitro group means it will have a smaller deshielding effect on H6 compared to H2 and H5. The ortho-donating effect of the methyl group will cause an upfield shift. This proton will likely appear as a doublet of doublets (or a triplet with similar coupling constants) around 7.4 ppm.

Analysis of the Unsubstituted Ring (Ring B):

The protons on the unsubstituted phenyl ring will experience a weaker, through-space electronic effect from the substituted ring. Their signals are expected to appear as a complex multiplet in the typical aromatic region of 7.4-7.6 ppm, similar to that of biphenyl itself.

Analysis of the Methyl Group:

The methyl protons will appear as a sharp singlet. The presence of the ortho-nitro group will likely cause a slight downfield shift compared to 4-methylbiphenyl, so we predict a chemical shift of around 2.5 ppm.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 4-Methyl-3-nitro-1,1'-biphenyl, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence for 1H acquisition (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.

The following workflow diagram illustrates the key stages of the 1H NMR analysis process.

G cluster_0 Experimental Workflow cluster_1 Interpretation SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc SpecAnalysis Spectral Analysis DataProc->SpecAnalysis ChemShift Chemical Shift Analysis SpecAnalysis->ChemShift Coupling Coupling Constant Analysis SpecAnalysis->Coupling Integration Integration Analysis SpecAnalysis->Integration Structure Structure Elucidation ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for 1H NMR analysis of 4-Methyl-3-nitro-1,1'-biphenyl.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a comprehensive framework for the 1H NMR analysis of 4-Methyl-3-nitro-1,1'-biphenyl. By leveraging a predictive approach grounded in fundamental principles and supported by comparative data from analogous compounds, researchers can confidently interpret the complex spectral features of this substituted biphenyl system. The detailed experimental protocol and workflow further ensure the acquisition of high-quality data, which is the bedrock of accurate structural elucidation. As a senior application scientist, I emphasize that a thorough understanding of substituent effects and a systematic approach to spectral analysis are indispensable skills for any professional in the fields of chemical research and drug development.

References

  • The Royal Society of Chemistry. (n.d.). "Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

  • American Chemical Society. (2026, January 23). Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Methyl-3-nitro-1,1'-biphenyl: An Analysis of Substituent Effects and Predictive Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 4-Methyl-3-nitro-1,1'-biphenyl, a substituted biaryl compound. In the absence of a direct experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging data from structurally related analogs to dissect the influence of substituents on the biphenyl scaffold. Furthermore, we will explore computational methods as a robust predictive tool.

The Foundational Spectrum: ¹³C NMR of 1,1'-Biphenyl

To comprehend the impact of substituents, we must first consider the parent structure, 1,1'-biphenyl. The proton-decoupled ¹³C NMR spectrum of biphenyl is characterized by its simplicity due to molecular symmetry. It displays four distinct signals corresponding to the four unique carbon environments. The chemical shifts for 1,1'-biphenyl provide a baseline for our comparative analysis.

The Influence of Substituents: A Comparative Analysis

The introduction of methyl and nitro groups onto the biphenyl ring system induces significant changes in the electron distribution, which are directly reflected in the ¹³C NMR chemical shifts. By examining the experimental data for monosubstituted biphenyls, we can deconstruct the individual contributions of these groups.

The Electron-Donating Effect of the Methyl Group: 4-Methyl-1,1'-biphenyl

The methyl group is a weak electron-donating group, primarily through an inductive effect. Its presence on one of the phenyl rings of biphenyl leads to a predictable shift in the carbon resonances. Experimental data for 4-Methyl-1,1'-biphenyl reveals these changes.[1][2] The carbon to which the methyl group is attached (C-4) experiences a significant downfield shift, while the ortho and para carbons are shielded to varying degrees.

The Electron-Withdrawing Effect of the Nitro Group: 4-Nitro-1,1'-biphenyl

In contrast, the nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This is evident in the ¹³C NMR spectrum of 4-Nitro-1,1'-biphenyl.[1][2] The carbon atom directly bonded to the nitro group (C-4) is substantially deshielded, resulting in a large downfield shift. The ortho and para positions are also significantly affected due to the delocalization of electron density.

Predicting the ¹³C NMR Spectrum of 4-Methyl-3-nitro-1,1'-biphenyl

By synthesizing the individual effects of the methyl and nitro groups, we can predict the ¹³C NMR chemical shifts for 4-Methyl-3-nitro-1,1'-biphenyl. The principle of substituent additivity, while not always perfectly accurate, provides a reasonable estimation.[3] The electron-donating methyl group at C-4 and the electron-withdrawing nitro group at C-3 will have competing and compounding effects on the substituted ring.

The following table summarizes the experimental ¹³C NMR data for the reference compounds and provides a predicted range for the chemical shifts of 4-Methyl-3-nitro-1,1'-biphenyl, based on the analysis of substituent effects.

Carbon Atom1,1'-Biphenyl (Experimental)4-Methyl-1,1'-biphenyl (Experimental)[1][2]4-Nitro-1,1'-biphenyl (Experimental)[1][2]4-Methyl-3-nitro-1,1'-biphenyl (Predicted)
C-1~141.2138.4138.8139-141
C-2~127.2129.5128.9129-131
C-3~128.7128.9127.8145-148 (NO₂)
C-4~127.2137.0147.0138-140 (CH₃)
C-5~128.7127.1127.4125-127
C-6~127.2126.9124.1122-124
C-1'~141.2141.2147.6146-148
C-2'/C-6'~127.2127.0127.4127-129
C-3'/C-5'~128.7128.7129.2129-131
C-4'~127.2126.9128.9128-130
CH₃-21.1-20-22

Note: The numbering of the carbon atoms for the predicted values corresponds to the structure of 4-Methyl-3-nitro-1,1'-biphenyl.

Computational Chemistry: A Powerful Predictive Alternative

In modern chemical research, computational methods are increasingly used to predict spectroscopic data with high accuracy.[4] Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide reliable predictions of ¹³C NMR chemical shifts.[5] These in silico approaches are invaluable when experimental data is unavailable or when comparing multiple isomers. The accuracy of these predictions is often high, with mean absolute errors of less than 1.5 ppm.[4]

G cluster_0 Structural Analysis Workflow start Target Molecule: 4-Methyl-3-nitro-1,1'-biphenyl exp_data Search for Experimental Data start->exp_data no_data No Direct Data Available exp_data->no_data If none analog_data Gather Data for Structural Analogs (Biphenyl, 4-Me-biphenyl, 4-NO2-biphenyl) no_data->analog_data substituent_effects Analyze Substituent Effects (Inductive & Resonance) analog_data->substituent_effects predict_shifts Predict Chemical Shifts for Target Molecule substituent_effects->predict_shifts compare Compare Predicted and Calculated Shifts predict_shifts->compare comp_methods Computational Prediction (DFT/GIAO) comp_methods->compare elucidate Structural Elucidation compare->elucidate

Figure 1. Workflow for the prediction of ¹³C NMR chemical shifts.

General Experimental Protocol for ¹³C NMR Spectroscopy

For researchers wishing to acquire their own experimental data, the following provides a generalized, step-by-step methodology for obtaining a proton-decoupled ¹³C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Choose a standard proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[6][7]

    • Set the acquisition time and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks if quantitative analysis is desired (requires specific acquisition parameters).

Conclusion

References

  • Vertex AI Search. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory.
  • Oregon State University. (2022). ¹³C NMR Chemical Shift.
  • New Journal of Chemistry. (2020).
  • MDPI. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table.
  • Supporting Information. (n.d.). General experimental details.
  • Royal Society of Chemistry. (2021).
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) ¹³C NMR spectrum.
  • ResearchGate. (2006).
  • SciSpace. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-(Substituted-Phenyl)-1,3-Thiazolidin-4-Ones.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • VNUHCM Journal of Science and Technology Development. (2024). Impacts of basis sets, solvent models, and NMR methods on the accuracy of ¹H and ¹³C chemical shift calculations for biaryls: a case study of lignin model dimers.
  • University of Oxford. (2009).

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-Methyl-3-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Fingerprint of a Nitroaromatic Compound

Infrared (IR) spectroscopy is an indispensable analytical technique in the structural elucidation of organic molecules. It provides a unique "vibrational fingerprint" by probing the absorption of infrared radiation by molecular bonds. For drug development professionals and organic chemists, the ability to unequivocally identify functional groups is paramount for reaction monitoring, quality control, and the characterization of novel chemical entities. This guide provides an in-depth analysis of the characteristic IR spectral features of 4-Methyl-3-nitrobiphenyl, a substituted aromatic compound of interest in medicinal and materials chemistry. We will delve into the theoretical underpinnings of the nitro group's vibrational modes and present a comparative analysis with structurally related compounds to highlight key spectral differentiators.

The presence of a nitro (-NO₂) group on an aromatic ring gives rise to distinct and strong absorption bands in the IR spectrum. These absorptions are primarily due to the stretching vibrations of the nitrogen-oxygen bonds. For aromatic nitro compounds, two prominent bands are typically observed: an asymmetric stretching vibration (νₐₛ N-O) and a symmetric stretching vibration (νₛ N-O).[1][2] The positions of these bands are sensitive to the electronic environment of the nitro group, including the presence of other substituents on the aromatic ring.[1][2]

Predicted Infrared Spectrum of 4-Methyl-3-nitrobiphenyl: A Detailed Analysis

While an experimentally recorded spectrum for 4-Methyl-3-nitrobiphenyl is not publicly available in spectral databases, we can confidently predict its key absorption peaks based on established principles of IR spectroscopy and by comparing it with the spectra of analogous compounds. The primary vibrational modes of interest in 4-Methyl-3-nitrobiphenyl are associated with the nitro group, the aromatic rings, and the methyl group.

The Nitro Group: A Tale of Two Stretches

The most diagnostic peaks in the IR spectrum of 4-Methyl-3-nitrobiphenyl will be those arising from the nitro group. For aromatic nitro compounds, these are typically found in the following regions:

  • Asymmetric N-O Stretch (νₐₛ): Expected in the range of 1550-1475 cm⁻¹ .[1][2] This band is usually very strong and sharp.

  • Symmetric N-O Stretch (νₛ): Expected in the range of 1360-1290 cm⁻¹ .[1][2] This band is also strong, often slightly broader than the asymmetric stretch.

The presence of the electron-donating methyl group ortho to the nitro group in one of the biphenyl rings can subtly influence the position of these peaks through electronic and steric effects.

The Biphenyl Framework and Methyl Substituent

Beyond the prominent nitro group absorptions, the spectrum will be characterized by vibrations from the biphenyl and methyl moieties:

  • Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.

  • Aromatic C=C Stretching: A series of medium to strong, sharp bands will appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.

  • Aliphatic C-H Stretching: Absorptions corresponding to the methyl group's C-H stretching will be observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

  • C-H Bending Vibrations: The "fingerprint" region below 1400 cm⁻¹ will contain a complex pattern of peaks arising from in-plane and out-of-plane C-H bending vibrations of the aromatic rings and the methyl group. The substitution pattern on the aromatic rings will influence the specific positions of these out-of-plane bending bands, which can sometimes be used to infer the substitution pattern.

Comparative Spectral Analysis: Differentiating 4-Methyl-3-nitrobiphenyl

To illustrate the unique spectral features of 4-Methyl-3-nitrobiphenyl, we will compare its predicted spectrum with the experimentally obtained spectra of two closely related compounds: 3-nitrobiphenyl and 4-methylbiphenyl.

Case Study 1: 3-Nitrobiphenyl - Isolating the Nitro Group Signature

The IR spectrum of 3-nitrobiphenyl provides a baseline for the vibrational modes of a nitrated biphenyl system without the influence of the methyl group. The National Institute of Standards and Technology (NIST) provides a reference spectrum for 3-nitrobiphenyl, which shows the characteristic strong absorptions for the nitro group.[3]

  • Asymmetric N-O Stretch: Observed around 1530 cm⁻¹ .

  • Symmetric N-O Stretch: Observed around 1350 cm⁻¹ .

These values fall squarely within the expected ranges for aromatic nitro compounds.

Case Study 2: 4-Methylbiphenyl - Understanding the Backbone

The IR spectrum of 4-methylbiphenyl allows us to identify the vibrational contributions of the methyl-substituted biphenyl framework. The NIST database provides reference spectra for 4-methylbiphenyl.[4] Key features include:

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending: A complex pattern in the fingerprint region.

By subtracting the spectral features of 4-methylbiphenyl from the predicted spectrum of 4-Methyl-3-nitrobiphenyl, we can conceptually isolate the significant contributions of the nitro group.

Summary of Expected IR Peaks and Comparison

The following table summarizes the expected key IR absorption peaks for 4-Methyl-3-nitrobiphenyl and compares them with the observed peaks for 3-nitrobiphenyl and 4-methylbiphenyl.

Vibrational Mode 4-Methyl-3-nitrobiphenyl (Predicted) 3-Nitrobiphenyl (Observed) 4-Methylbiphenyl (Observed)
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch~2975-2850 cm⁻¹N/A~2975-2850 cm⁻¹
Asymmetric N-O Stretch~1550-1475 cm⁻¹~1530 cm⁻¹N/A
Symmetric N-O Stretch~1360-1290 cm⁻¹~1350 cm⁻¹N/A
Aromatic C=C Stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹

Experimental Protocol: Acquiring an FTIR Spectrum

To obtain a high-quality FTIR spectrum of a solid sample such as 4-Methyl-3-nitrobiphenyl, the following experimental protocol using the KBr pellet technique is recommended.

Materials and Equipment:
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Step-by-Step Procedure:
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 4-Methyl-3-nitrobiphenyl sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the acquisition of an FTIR spectrum using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Pellet Die grind->load_die press Apply Hydraulic Pressure load_die->press place_pellet Place Pellet in FTIR press->place_pellet run_bkg Acquire Background place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process Process Data run_sample->process

Caption: Workflow for FTIR analysis using the KBr pellet technique.

Conclusion: A Powerful Tool for Structural Verification

References

  • Vertex AI Search. (n.d.). Nitro Groups. Retrieved February 5, 2026.
  • Vertex AI Search. (n.d.). IR: nitro groups. Retrieved February 5, 2026.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Profiling of C13H11NO2 Isomers: Fenamic Acid vs. Salicylanilide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C13H11NO2 (MW 213.23 Da) corresponds to two chemically distinct pharmacophores widely used in drug discovery: N-Phenylanthranilic acid (Fenamic acid) and Salicylanilide . While they share the same elemental composition, their structural connectivity—specifically the position of the carbonyl and amine linkers—results in drastically different fragmentation behaviors under mass spectrometry.

This guide provides a technical comparison of their fragmentation patterns, offering researchers a definitive protocol for distinguishing these isomers using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Structural Analysis & Ionization Physics

Before interpreting spectra, it is critical to understand the structural drivers of fragmentation for each isomer.[1]

FeatureFenamic Acid (N-Phenylanthranilic acid)Salicylanilide (2-Hydroxy-N-phenylbenzamide)
Core Structure Anthranilic acid core with an N-phenyl substituent.[2][3]Salicylic acid core coupled to aniline via an amide bond.
Labile Protons Carboxylic acid (-COOH) and secondary amine (-NH-).Phenolic hydroxyl (-OH) and amide nitrogen (-NH-).
Key Interaction Ortho-Effect: The carboxylic acid is ortho to the amine, facilitating intramolecular cyclization.Hydrogen Bonding: Strong intramolecular H-bond between phenolic -OH and carbonyl oxygen.
Preferred Ionization ESI(-): Deprotonation of -COOH is highly favored.ESI(-): Deprotonation of phenolic -OH is favored.

Electron Ionization (EI) Fragmentation Patterns[1][4][5]

Under hard ionization (70 eV), the two isomers exhibit diagnostic base peaks driven by their ability (or inability) to cyclize.

Fenamic Acid: The "Ortho Effect" Pathway

Fenamic acid exhibits a unique fragmentation pathway dominated by the loss of water (18 Da) from the molecular ion. This is not a random dehydration but a specific ortho interaction between the carboxylic acid hydroxyl and the secondary amine proton, leading to a stable acridone radical cation.

  • Molecular Ion:

    
     213 (Strong intensity, ~65%)
    
  • Base Peak:

    
     195 
    
    
    
    (100%)
  • Secondary Fragments:

    
     167 (Loss of CO from the acridone ion).
    
Salicylanilide: The Amide Cleavage Pathway

Salicylanilide lacks the geometry for the acridone cyclization. Instead, its spectrum is dominated by


-cleavage  at the amide bond.
  • Molecular Ion:

    
     213 (Moderate intensity)
    
  • Base Peak:

    
     121 (Salicyloyl cation, 
    
    
    
    ) or
    
    
    93 (Aniline radical cation), depending on source temperature.
  • Diagnostic Absence: Negligible peak at

    
     195 (No water loss).
    
Mechanistic Visualization (EI)

The following diagram contrasts the cyclization mechanism of Fenamic acid against the cleavage mechanism of Salicylanilide.

FragmentationComparison cluster_0 Fenamic Acid (Ortho-Effect) cluster_1 Salicylanilide (Amide Cleavage) FA_M Molecular Ion [C13H11NO2]+. m/z 213 FA_Base Acridone Cation [C13H9NO]+. m/z 195 (Base Peak) FA_M->FA_Base - H2O (Ortho elimination) FA_Frag Carbazole deriv. m/z 167 FA_Base->FA_Frag - CO SA_M Molecular Ion [C13H11NO2]+. m/z 213 SA_Frag1 Salicyloyl Cation [C7H5O2]+ m/z 121 SA_M->SA_Frag1 Amide Cleavage (C-N break) SA_Frag2 Aniline Radical [C6H7N]+. m/z 93 SA_M->SA_Frag2 Charge Migration

Caption: Comparative fragmentation pathways. Left: Fenamic acid undergoes intramolecular cyclization losing water (m/z 195). Right: Salicylanilide undergoes amide bond scission (m/z 121).

ESI-MS/MS Fragmentation (Negative Mode)

In modern drug development, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Electrospray Ionization (ESI) negative mode is the standard.

Comparative Product Ion Scan (Precursor 212)

Both compounds form the deprotonated pseudomolecular ion


 at 

212. However, collision-induced dissociation (CID) yields distinct fingerprints.
CompoundPrecursor Ion (

)
Major Product Ion (

)
Mechanism
Fenamic Acid 212168 Decarboxylation: Loss of

(44 Da) is the dominant pathway for benzoic acid derivatives.
Salicylanilide 21292 Amide Hydrolysis: Formation of the deprotonated aniline anion (

).
Protocol for Differentiation

To reliably distinguish these isomers in a bioanalytical assay:

  • Ionization Source: ESI Negative Mode.

  • MRM Transitions:

    • Fenamic Acid: Monitor

      
       (Quantifier) and 
      
      
      
      (Qualifier, loss of
      
      
      ).
    • Salicylanilide: Monitor

      
       (Quantifier) and 
      
      
      
      (Qualifier, Salicylate moiety).
  • Chromatography: Fenamic acid is generally less polar than Salicylanilide due to the internal H-bond masking the carboxylic acid polarity, resulting in slightly longer retention times on C18 columns.

Summary of Diagnostic Peaks

Use this table to rapidly identify your unknown C13H11NO2 isomer.

TechniqueFenamic Acid (Target)Salicylanilide (Target)
EI-MS Base Peak

195
(Acridone)

121
(Salicyloyl)
EI-MS Key Loss M - 18 (Water)M - 92 (Aniline)
ESI(-) Base Peak

168
(

loss)

92
(Aniline anion)
Chemical Class Amino-benzoic acidPhenolic Amide

References

  • NIST Mass Spectrometry Data Center . Salicylanilide Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • MassBank Europe . Mass Spectrum of Salicylanilide (LC-ESI-QFT). Record: MSBNK-LCSB-LU115501. Available at: [Link]

  • MDPI . Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. (Contextual reference for amide/amine fragmentation rules). Available at: [Link]

  • Asian Journal of Chemistry . Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Vol. 36, No. 10 (2024).[2][3][4] Available at: [Link]

Sources

A Comparative Analysis of 4-Methyl-3-nitro-1,1'-biphenyl and its 4'-Methyl-3'-nitro Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and material science, the nuanced differences between structural isomers can dictate the success or failure of a project. The placement of a single functional group can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth comparison of two such isomers: 4-Methyl-3-nitro-1,1'-biphenyl and 4'-Methyl-3-nitro-1,1'-biphenyl. By examining their synthesis, properties, and potential applications, we aim to equip researchers with the foundational knowledge to strategically select the optimal isomer for their specific research endeavors.

Introduction to the Isomers

Substituted biphenyls are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, and a methyl group, a lipophilic and sterically influential substituent, creates a scaffold with significant potential for diverse applications. The nitro group, in particular, is a versatile functional group in drug discovery, known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The two isomers under consideration, 4-Methyl-3-nitro-1,1'-biphenyl and 4'-Methyl-3-nitro-1,1'-biphenyl, offer a compelling case study in the impact of substituent placement on molecular behavior.

Synthetic Strategies: The Suzuki-Miyaura Coupling Approach

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4][5] This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid or its ester derivative. For the synthesis of our target isomers, two convergent strategies can be envisioned, both leveraging the Suzuki-Miyaura coupling.

The choice of starting materials will be dictated by commercial availability and the desire to avoid potential side reactions. For instance, the nitration of 4-methylbiphenyl could lead to a mixture of isomers that are challenging to separate. Therefore, a convergent synthesis using pre-functionalized rings is generally preferred.

Proposed Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl

This isomer can be synthesized via the coupling of phenylboronic acid with 4-bromo-2-nitrotoluene or, alternatively, by coupling 4-methyl-3-nitrophenylboronic acid with bromobenzene. The former approach is often more practical due to the commercial availability of the starting materials.

Proposed Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl

Similarly, this isomer can be prepared by coupling 4-methylphenylboronic acid with 3-bromonitrobenzene or by reacting 3-nitrophenylboronic acid with 4-bromotoluene. The selection of the specific halide and boronic acid pairing would be optimized based on factors such as catalyst efficiency and purification considerations.

Suzuki_Coupling cluster_4_methyl_3_nitro Synthesis of 4-Methyl-3-nitro-1,1'-biphenyl cluster_4_prime_methyl_3_nitro Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl A1 Phenylboronic Acid P1 4-Methyl-3-nitro-1,1'-biphenyl A1->P1 Pd Catalyst, Base B1 4-Bromo-2-nitrotoluene B1->P1 A2 4-Methylphenylboronic Acid P2 4'-Methyl-3-nitro-1,1'-biphenyl A2->P2 Pd Catalyst, Base B2 3-Bromonitrobenzene B2->P2

Figure 1: Proposed synthetic routes via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Preparation: In a Schlenk flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable degassed solvent (e.g., toluene or dioxane).

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Physicochemical Properties: A Comparative Table

The seemingly subtle difference in the placement of the methyl and nitro groups leads to distinct physicochemical properties. These properties are critical for predicting the behavior of the compounds in various applications, from their solubility in biological media to their performance in organic electronic devices.

Property4-Methyl-3-nitro-1,1'-biphenyl4'-Methyl-3-nitro-1,1'-biphenyl
Molecular Formula C₁₃H₁₁NO₂C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol 213.23 g/mol [6]
Melting Point Data not available78 °C[7]
Boiling Point (Predicted) Data not available349.9 ± 21.0 °C[7]
Density (Predicted) Data not available1.166 ± 0.06 g/cm³[7]
Appearance Expected to be a crystalline solidCrystalline solid
Solubility Expected to be soluble in common organic solventsSoluble in common organic solvents

The availability of a measured melting point for 4'-Methyl-3-nitro-1,1'-biphenyl suggests it is a stable, crystalline solid at room temperature. The lack of experimental data for 4-Methyl-3-nitro-1,1'-biphenyl highlights a gap in the current chemical literature.

Spectroscopic Analysis: Unraveling the Structural Nuances

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to be complex in the aromatic region (typically 7.0-8.5 ppm) due to the presence of multiple, coupled protons on the two phenyl rings.

  • 4-Methyl-3-nitro-1,1'-biphenyl: The methyl group protons will appear as a singlet around 2.4-2.6 ppm. The protons on the nitrated ring will be significantly deshielded due to the electron-withdrawing effect of the nitro group, with the proton ortho to the nitro group expected to be the most downfield.

  • 4'-Methyl-3-nitro-1,1'-biphenyl: The methyl group protons will also appear as a singlet in a similar region (around 2.4 ppm). The protons on the nitrated ring will show a characteristic splitting pattern, with the proton between the nitro group and the other phenyl ring likely appearing as a singlet or a narrow triplet.

¹³C NMR Spectroscopy

The carbon NMR spectra will provide valuable information about the electronic environment of each carbon atom.

  • 4-Methyl-3-nitro-1,1'-biphenyl: The methyl carbon will resonate at approximately 20-22 ppm. The carbon bearing the nitro group will be significantly deshielded (around 145-150 ppm).

  • 4'-Methyl-3-nitro-1,1'-biphenyl: The methyl carbon will appear in a similar region. The carbon attached to the nitro group will also be downfield. The presence of the methyl group on the second ring will influence the chemical shifts of the carbons in that ring.

NMR_Comparison cluster_HNMR Predicted ¹H NMR Features cluster_CNMR Predicted ¹³C NMR Features H1 4-Methyl-3-nitro-1,1'-biphenyl - Methyl singlet (~2.4-2.6 ppm) - Complex aromatic signals (7.0-8.5 ppm) - Deshielded protons on nitrated ring H2 4'-Methyl-3-nitro-1,1'-biphenyl - Methyl singlet (~2.4 ppm) - Distinct aromatic splitting patterns - Protons on nitrated ring deshielded C1 4-Methyl-3-nitro-1,1'-biphenyl - Methyl carbon (~20-22 ppm) - C-NO₂ carbon deshielded (~145-150 ppm) C2 4'-Methyl-3-nitro-1,1'-biphenyl - Methyl carbon (~21 ppm) - C-NO₂ carbon deshielded - Methyl group influences second ring shifts

Figure 2: Predicted NMR spectral features.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by characteristic absorptions of the nitro group and the aromatic rings.

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A weaker band around 850 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns would involve the loss of the nitro group (NO₂, 46 Da) and potentially the methyl group (CH₃, 15 Da).

Potential Applications and Biological Activity: An Outlook

While specific experimental data on the applications of these two isomers is limited, we can infer their potential based on the broader class of nitrobiphenyl compounds.

Medicinal Chemistry

Nitrobiphenyl derivatives have been investigated for a range of biological activities. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to the corresponding amine, which can then be further functionalized. The lipophilicity and steric bulk imparted by the methyl group can influence drug-receptor interactions and metabolic stability.

The positional isomerism is expected to have a profound impact on biological activity. For instance, the steric hindrance around the nitro group in 4-Methyl-3-nitro-1,1'-biphenyl might influence its ability to participate in hydrogen bonding or its metabolic reduction rate compared to the more exposed nitro group in the 4'-methyl isomer.

Material Science

Biphenyl-based molecules are frequently used in the development of liquid crystals and organic light-emitting diodes (OLEDs). The polarity and electronic properties of these isomers, influenced by the positions of the nitro and methyl groups, could make them interesting candidates for these applications. The dipole moment of the molecule, which is a key parameter for many material science applications, will be significantly different between the two isomers.

Conclusion: A Call for Further Investigation

This guide has provided a comparative overview of 4-Methyl-3-nitro-1,1'-biphenyl and its 4'-Methyl-3'-nitro isomer, highlighting the critical role of substituent placement. While we have outlined their probable synthetic routes and predicted their key physicochemical and spectroscopic properties, it is evident that a significant amount of experimental work is required to fully characterize these compounds.

The lack of comprehensive experimental data for 4-Methyl-3-nitro-1,1'-biphenyl, in particular, presents an opportunity for further research. A thorough investigation into the synthesis, characterization, and evaluation of the biological and material properties of both isomers would provide invaluable insights for the scientific community. It is through such detailed comparative studies that we can truly harness the potential of isomeric diversity in the design of next-generation molecules for a wide array of applications.

References

  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). C078 4-Methyl-4'-Nitro-biphenyl. Soild .m.p. . IR (KBr): 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023). 4-Nitrobiphenyl. Retrieved February 5, 2026, from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (n.d.). Phys. Org. 1273. Retrieved February 5, 2026, from [Link]

  • Kingston University Research Repository. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (1972). Phys. Org. 1273. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of 4d, 4f, and 4g by Suzuki–Miyaura cross-coupling. Retrieved February 5, 2026, from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Retrieved February 5, 2026, from [Link]

Sources

Comparative Guide: UV-Vis Absorption of Nitro-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption properties of nitro-substituted biphenyls, specifically focusing on the 2-nitro , 4-nitro , 2,2'-dinitro , and 4,4'-dinitro isomers.

For researchers in drug development and physical organic chemistry, these compounds serve as the textbook standard for demonstrating Steric Inhibition of Resonance . The data reveals a critical structure-property relationship: substituents at the ortho positions (2, 2') induce significant twisting of the biphenyl core, breaking the


-conjugation between the rings. This results in a distinct hypsochromic (blue) shift  and hypochromic effect  (reduced intensity) compared to their planar para (4, 4') counterparts.

Theoretical Framework: Conjugation vs. Steric Hindrance

To interpret the spectra correctly, one must understand the competition between electronic conjugation and steric repulsion.

  • Planarity & Conjugation: In unsubstituted biphenyl, the two phenyl rings are slightly twisted (

    
     in solution) but still allow for 
    
    
    
    -electron delocalization across the entire molecule. This creates a single chromophore with a characteristic absorption band (K-band) around 250 nm.
  • The Mesomeric Effect (Red Shift): Adding a nitro group (a strong electron-withdrawing group) at the para position (4-nitro) extends the conjugation length. The nitro group participates in resonance with the entire biphenyl system, lowering the HOMO-LUMO gap and causing a bathochromic (red) shift .

  • Steric Inhibition of Resonance (Blue Shift): Adding a nitro group at the ortho position (2-nitro) introduces severe steric clash with the hydrogen atoms on the adjacent ring. To relieve this strain, the single bond connecting the rings rotates, forcing the rings into a nearly perpendicular arrangement. This "breaks" the conjugation, effectively isolating the two rings spectroscopically.

Mechanism Visualization

The following diagram illustrates the causal link between substituent position, twist angle, and spectral shift.

StericEffect Substituent Nitro Substituent Position Steric Steric Hindrance (Ortho-H Repulsion) Substituent->Steric Ortho (2, 2') Conjugation Effective Conjugation Length Substituent->Conjugation Para (4, 4') (Direct Extension) Twist Inter-ring Twist Angle Steric->Twist Increases Twist->Conjugation Decreases (Breaks Planarity) Shift Spectral Shift (Lambda max) Conjugation->Shift High Conjugation -> Red Shift Conjugation->Shift Low Conjugation -> Blue Shift

Caption: Logic flow demonstrating how ortho-substitution forces a structural twist, reducing conjugation and causing a blue shift in UV absorption.

Comparative Data Analysis

The following table summarizes the absorption maxima (


) and molar extinction coefficients (

) for the key isomers in ethanol. Note the dramatic difference between the para and ortho substituted analogs.
CompoundStructure

(nm)

(

)
Spectral Character
Biphenyl Unsubstituted24917,000Baseline conjugated band (K-band).
4-Nitrobiphenyl Para-substituted330 - 340 ~20,000Red Shifted. Strong mesomeric interaction across both rings. Intense yellow color.
2-Nitrobiphenyl Ortho-substituted~250 - 260 ReducedBlue Shifted. Resembles a perturbed nitrobenzene spectrum due to partial twist.
4,4'-Dinitrobiphenyl Para, Para-disubstituted340 - 350 ~28,000Maximal Red Shift. Extended conjugation across the entire molecule. Very intense band.
2,2'-Dinitrobiphenyl Ortho, Ortho-disubstituted260 ~12,000Severe Blue Shift. Twist angle >60°. Spectrum resembles two independent nitrobenzene molecules.
Key Observations:
  • 4-Nitrobiphenyl vs. Biphenyl: The shift from ~250 nm to ~335 nm confirms the extension of the chromophore. The nitro group pulls electron density through the biphenyl bridge.

  • The "Ortho Effect" (2,2'-Dinitro): Despite having two nitro groups, the 2,2' isomer absorbs at a much shorter wavelength (260 nm) than the 4,4' isomer (340 nm). The 260 nm peak is dangerously close to the absorption of simple nitrobenzene (260 nm), proving that the two rings are acting independently rather than as a unified system.

Experimental Protocol: UV-Vis Characterization

To replicate these results or characterize new derivatives, follow this standardized protocol. This method ensures that solvent effects (solvatochromism) do not obscure the steric effects.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol (95% or Absolute) or Cyclohexane.

    • Note: Ethanol is preferred for solubility of nitro-compounds, but Cyclohexane reveals fine structure (vibrational bands) better by minimizing hydrogen bonding.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length), matched pair.

Step-by-Step Methodology
  • Baseline Correction (Autozero):

    • Fill both sample and reference cuvettes with pure solvent.

    • Scan from 200 nm to 500 nm.

    • Perform baseline subtraction to remove solvent absorbance.

  • Stock Solution Preparation:

    • Weigh approximately 1.0 mg of the nitro-biphenyl sample.

    • Dissolve in 100 mL of solvent to create a

      
       M stock solution.
      
    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Dilution & Measurement:

    • Prepare a working standard by diluting 1 mL of stock into 9 mL of solvent (Target Absorbance: 0.5 - 1.0 AU).

    • Scan the sample from 200 nm to 500 nm at a medium scan speed.

  • Data Validation (Self-Check):

    • The "Nitrobenzene Check": If analyzing an ortho-substituted biphenyl (e.g., 2,2'-dinitro), compare the spectrum overlay with a pure nitrobenzene standard. If they are nearly identical, steric inhibition is confirmed.

    • Concentration Verification: If

      
       absorbance > 2.0, dilute further to avoid non-linear Beer-Lambert behavior.
      
Experimental Workflow Diagram

Protocol Start Start: Sample Prep Weigh Weigh ~1mg Sample Start->Weigh Dissolve Dissolve in Ethanol (Stock Soln) Weigh->Dissolve Dilute Dilute to ~10^-5 M (Target Abs < 1.0) Dissolve->Dilute Scan Scan 200-500 nm Dilute->Scan Blank Baseline Correction (Pure Solvent) Blank->Scan Analyze Identify Lambda max Scan->Analyze Check Check: Is Abs > 2.0? Analyze->Check Check->Dilute Yes (Re-dilute) End Report Data Check->End No (Valid)

Caption: Standardized workflow for UV-Vis analysis of nitro-biphenyls ensuring linear response range.

References

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application News. [Link]

  • Oregon Medical Laser Center (OMLC). "UV-Vis Spectrum of Biphenyl." PhotochemCAD Database. [Link]

  • National Institutes of Health (NIH). "Steric inhibition of resonance: a revision and quantitative estimation." PubMed. [Link]

  • Master Organic Chemistry. "UV-Vis Spectroscopy: Conjugation and Lambda Max." [Link]

  • SpectraBase. "4-Nitrobiphenyl UV-Vis Spectrum." Wiley Science Solutions. [Link]

Publish Comparison Guide: Structural & Crystallographic Analysis of Methyl-Nitro-Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 4-Methyl-3-nitro-1,1'-biphenyl , focusing on its structural characterization, synthesis, and a critical comparison with its crystallographic isomer, 3-Methyl-4-nitro-1,1'-biphenyl .

Executive Summary: The Steric-Electronic Interface

In drug development and materials science (e.g., non-linear optics), biphenyl derivatives are defined by their torsion angle —the twist between the two phenyl rings. This angle dictates conjugation efficiency, biological binding affinity, and solid-state packing.

4-Methyl-3-nitro-1,1'-biphenyl presents a unique case where substituents are positioned to influence the electronic properties of the ring without imposing the severe steric hindrance seen in ortho-substituted (2,2') analogs. This guide compares the specific characterization of the target compound against the crystallographic benchmark of its isomer, 3-Methyl-4-nitro-1,1'-biphenyl (3-MNB) , to reveal how minor positional changes dictate solid-state architecture.

Comparative Analysis: Target vs. Alternative

The following table contrasts the target compound with its most relevant structural alternative, the 3-methyl-4-nitro isomer, for which high-resolution X-ray data is the established standard.

Table 1: Structural & Physicochemical Comparison[2]
FeatureTarget: 4-Methyl-3-nitro-1,1'-biphenyl Alternative: 3-Methyl-4-nitro-1,1'-biphenyl
CAS Number 20275-26-959079-84-4
Substituent Pattern Methyl at C4, Nitro at C3 (Meta-Nitro)Methyl at C3, Nitro at C4 (Para-Nitro)
Electronic Effect Nitro group in meta position withdraws electron density inductively; less direct resonance with the biphenyl bridge.Nitro group in para position allows strong through-conjugation (push-pull system if donor present).
Crystal System Inferred: Monoclinic/Orthorhombic (Needles)Orthorhombic
Space Group N/AP 21 21 21
Unit Cell (a, b, c) N/Aa=7.29 Å, b=12.09 Å, c=12.67 Å
Packing Forces Driven by dipole-dipole (Nitro) and van der Waals.Stabilized by C—H···O hydrogen bonds and π···π stacking.[1]
Primary Application Intermediate for Angiotensin II inhibitors; Suzuki coupling product.Model for NLO materials; structural studies of nitro-rotation.

Technical Insight: While the 4-methyl-3-nitro isomer is a critical synthetic intermediate, the 3-methyl-4-nitro isomer serves as the crystallographic reference for this class. Its structure reveals that the nitro group twists significantly (approx. 29°) out of the phenyl plane to alleviate steric strain with the adjacent methyl group, a phenomenon expected to be mirrored in the target compound.

Detailed Characterization Data

A. Target Compound: 4-Methyl-3-nitro-1,1'-biphenyl

Synthesis & Identification: The compound is typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromo-2-nitrotoluene and phenylboronic acid. This route avoids the mixture of isomers common in direct nitration.

  • Physical State: Light-yellow crystalline needles.[2][3]

  • Melting Point: 114 °C (approx).[4]

  • 1H NMR (400 MHz, CDCl3):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       8.21 (d, J = 1.6 Hz, 1H, Ar-H adjacent to Nitro)[5]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.73 (d, J = 8 Hz, 1H)[5]
      
    • 
       7.60 (d, J = 8 Hz, 2H, Phenyl ring)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.48 (t, J = 7.2 Hz, 2H)[5]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       7.41 (m, 2H)[5]
      
B. The Crystallographic Benchmark: 3-Methyl-4-nitro-1,1'-biphenyl

X-ray Diffraction Data Analysis: The crystal structure of the alternative (3-MNB) provides the template for understanding the packing of methyl-nitro-biphenyls.

  • Crystal Habit: Colorless blocks suitable for X-ray diffraction.

  • Lattice Parameters: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    .
  • Packing Interactions: The structure is devoid of classical strong hydrogen bonds. Instead, it relies on C—H···O weak hydrogen bonds involving the nitro oxygen atoms and π···π stacking interactions between the biphenyl rings.

  • Hirshfeld Surface Analysis: Analysis shows that H···H contacts contribute 47.2% to the total surface area, confirming that van der Waals forces dominate the stability, a critical consideration for solubility and bioavailability profiles.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals of 4-Methyl-3-nitro-1,1'-biphenyl for in-house X-ray validation, follow this self-validating protocol.

Phase 1: Suzuki-Miyaura Coupling[1]
  • Reagents: Charge a flask with 4-bromo-2-nitrotoluene (1.0 eq), phenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (1-3 mol%).
    
  • Solvent: Use a degassed mixture of Toluene:Ethanol:Water (4:1:1). Why? The biphasic system ensures solubility of inorganic bases while protecting the catalyst.

  • Reaction: Reflux at 90°C under ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[6]
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
Phase 2: Crystal Growth (Slow Evaporation)[1]
  • Dissolution: Dissolve 100 mg of the crude yellow solid in a minimum amount of hot Ethanol (approx. 5-8 mL).

  • Filtration: Filter the hot solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Nucleation Control: Add n-Hexane dropwise until a persistent cloudiness just appears, then add 1 drop of Ethanol to clear it.

  • Growth: Cap the vial with Parafilm and poke 2-3 small holes. Allow to stand undisturbed at room temperature (22°C) for 48-72 hours.

  • Harvest: Yellow needle-like crystals should form. Wash with cold Hexane.

Visualization of Structural Pathways

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the logical flow from raw materials to structural data, highlighting critical quality control points (QC).

G Start Precursors (4-bromo-2-nitrotoluene) Rxn Suzuki Coupling (Pd Cat, 90°C) Start->Rxn Workup Extraction & Silica Purification Rxn->Workup Cryst Crystallization (EtOH/Hexane) Workup->Cryst QC: NMR Check Data X-Ray Diffraction (Data Collection) Cryst->Data Crystal Selection Analysis Structure Solution (Direct Methods) Data->Analysis

Caption: Workflow for the synthesis and structural determination of 4-Methyl-3-nitro-1,1'-biphenyl.

Diagram 2: Steric Influence on Biphenyl Twist

This diagram illustrates the "Performance" aspect: how the methyl/nitro placement forces the molecule out of planarity, affecting its properties compared to the alternative.

Struct Planar Planar Biphenyl (High Conjugation) Steric Steric Clash (H vs Substituent) Planar->Steric Add Methyl/Nitro Twist Twisted Conformation (~30-40° Dihedral) Steric->Twist Energy Min. Packing Crystal Packing (No strong H-bonds) Twist->Packing Determines

Caption: Mechanism of steric induction leading to the twisted conformation observed in methyl-nitro-biphenyls.

References

  • Synthesis & Structure of 3-MNB: Synthesis, X-ray Structure, DFT... of 3-methyl-4-nitro-1,1'-biphenyl. ResearchGate.[7]

  • Suzuki Coupling Protocol: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances.

  • General Properties: 4-Nitrobiphenyl Chemical Properties and Toxicity Data. ChemicalBook.[4]

  • Isomer Synthesis (2-Methyl): 1,1'-Biphenyl, 2-methyl-4'-nitro-. Organic Syntheses.[8]

Sources

Comparative Guide: Analytical Validation of 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Focus: Elemental Analysis (CHN) vs. HRMS vs. qNMR for Purity Validation[1]

Executive Summary: The Purity Paradox

In the synthesis of biaryl scaffolds like 4-Methyl-3-nitro-1,1'-biphenyl (CAS: 53812-68-3), researchers often face a "purity paradox": a sample may show a perfect single peak on LC-MS (confirming identity) yet fail elemental analysis (refuting bulk purity).[1]

This guide objectively compares the three primary validation methodologies—Combustion Analysis (CHN), High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR)—to help you select the correct protocol for publication and biological screening. While HRMS is the standard for identity, this guide argues that Combustion Analysis remains the non-negotiable gatekeeper for bulk purity in drug discovery, particularly for nitro-aromatics prone to solvent inclusion.[1]

Theoretical Baseline: The Anchor Data

Before assessing experimental methods, we must establish the theoretical anchor.[1] 4-Methyl-3-nitro-1,1'-biphenyl is typically synthesized via Suzuki-Miyaura coupling.[1]

Molecular Formula:


Molecular Weight:  213.23  g/mol [1][2]
Step-by-Step Calculation

Atomic weights based on IUPAC standard:

  • Carbon (C):

    
    [1]
    
  • Hydrogen (H):

    
    [1]
    
  • Nitrogen (N):

    
    [1]
    
  • Oxygen (O):

    
    [1]
    
  • Total MW:

    
    [1]
    
Theoretical Percentages (Target Values)
ElementCalculationTheoretical %Acceptance Range (

)
Carbon

73.23% 72.83% – 73.63%
Hydrogen

5.20% 4.80% – 5.60%
Nitrogen

6.57% 6.17% – 6.97%

Comparative Analysis of Validation Methods

Method A: Combustion Analysis (CHN) – The Gold Standard

Principle: Flash combustion at >900°C converts the sample to


, 

, and

.[1]
  • Pros: The only method that confirms bulk purity (weighable mass).[1] Detects non-chromophoric impurities (inorganic salts, water, silica).[1]

  • Cons: Destructive; requires large sample (~2-5 mg); highly sensitive to trapped solvents.[1]

  • Verdict: Mandatory for J. Med. Chem. / J. Org.[1][3][4] Chem. publication.

Method B: HRMS (ESI/APCI) – The Identity Check

Principle: Measures exact mass-to-charge ratio (


).[1]
  • Pros: Ultra-sensitive; requires negligible sample; confirms formula

    
    .[1]
    
  • Cons: Blind to bulk purity. A sample can be 80% pure (with 20% inorganic salt) and still give a perfect HRMS signal.[1]

  • Verdict: Necessary for structure confirmation, insufficient for purity.

Method C: Quantitative NMR (qNMR) – The Modern Hybrid

Principle: Uses an internal standard (e.g., maleic acid) to integrate proton signals against a known molarity.[1]

  • Pros: Non-destructive; specific; can quantify solvent residues.[1]

  • Cons: Requires precise weighing and high-purity internal standards; setup is time-consuming.[1]

  • Verdict: Excellent alternative when sample quantity is too low for CHN.[1]

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical decision path for characterizing 4-Methyl-3-nitro-1,1'-biphenyl, emphasizing the drying step often missed by junior chemists.

AnalyticalWorkflow Start Crude Product (Suzuki Coupling) Purification Column Chromatography (Hexane/EtOAc) Start->Purification Drying CRITICAL STEP: High Vac Drying (50°C, P2O5) Removes H2O/Solvent Purification->Drying Must remove solvent Weighing Micro-Weighing (±0.001 mg) Drying->Weighing Analysis Select Method Weighing->Analysis CHN Combustion (CHN) Requires >5mg Analysis->CHN For Bulk Purity HRMS HRMS Requires <0.1mg Analysis->HRMS For Identity Result_Pass Pass: ±0.4% Bulk Purity Confirmed CHN->Result_Pass Matches Theory Result_Fail Fail: >0.4% Dev. (Likely Solvent Trap) CHN->Result_Fail Deviates Result_Fail->Drying Re-dry & Retry

Caption: Analytical workflow emphasizing the critical drying step required to pass Combustion Analysis.

Detailed Protocol: Preparation for Elemental Analysis

Context: Nitro-aromatics like 4-Methyl-3-nitro-1,1'-biphenyl are notoriously "sticky" for solvents due to their dipole moments.[1] Standard rotary evaporation is insufficient.[1]

  • Recrystallization: Purify the compound (typically Ethanol or Hexane/EtOAc) to remove the Suzuki homocoupling impurity (4,4'-dimethylbiphenyl).[1]

  • Vacuum Drying (The Failure Point):

    • Place the sample in a drying pistol or vacuum oven.[1]

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) to aggressively strip water.[1]
      
    • Temp/Time: Heat to 50°C (well below the mp of ~77°C [1]) under high vacuum (<1 mbar) for 24 hours .

    • Why? Even 0.5% trapped Ethyl Acetate will cause Carbon to deviate by >0.4%.[1]

  • Weighing:

    • Use a micro-balance.[1]

    • Target mass: 2.0 – 5.0 mg (depending on analyzer sensitivity).[1]

    • Seal in a tin capsule immediately to prevent hygroscopic uptake.[1]

Experimental Data: Pass vs. Fail Scenarios

The following table simulates typical results for 4-Methyl-3-nitro-1,1'-biphenyl.

Sample Condition% C (Found)% H (Found)% N (Found)StatusDiagnosis
Theoretical 73.23 5.20 6.57 Target N/A
Sample A (Dry) 73.155.256.52PASS Within

tolerance. Pure.
Sample B (Wet) 71.805.606.10FAIL Low C, High H. Indicates trapped water or solvent.[1]
Sample C (Impure) 75.105.805.90FAIL High C. Likely 4,4'-dimethylbiphenyl (homocoupling impurity).[1]

Analysis of Sample C (Suzuki Impurity): If the Suzuki coupling is incomplete or purification is poor, the homocoupled byproduct (


, ~90% C) significantly skews the Carbon value upwards.[1] This detects impurities that HRMS might miss if ionization efficiencies differ.[1]

Strategic Decision Matrix

Use this matrix to determine which analysis to prioritize based on your project stage.

DecisionMatrix Stage Project Stage Early Hit Identification (HTS Screening) Stage->Early Lead Lead Optimization (SAR Studies) Stage->Lead Pub Publication / Pre-Clinical Stage->Pub Method1 LC-MS / HRMS (Speed > Purity) Early->Method1 Method2 qNMR (Purity + Speed) Lead->Method2 Method3 Combustion (CHN) (Absolute Purity) Pub->Method3

Caption: Decision matrix for selecting analytical methods based on drug discovery phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643523, 4'-Methyl-3-nitro-1,1'-biphenyl. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the synthesis mechanism).

  • J. Org. Chem. Guidelines for Authors (2024). Characterization of New Compounds.[1] (Establishes the

    
     standard for elemental analysis).
    
  • NIST Chemistry WebBook. 1,1'-Biphenyl, 4-nitro- (Analogous data).[1][5] Retrieved from [Link][1][5]

Sources

A Comparative Guide to Reference Standards for the Purity Analysis of 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Methyl-3-nitro-1,1'-biphenyl is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitro group and a biphenyl core, makes it a versatile precursor. However, the very reactions that create this valuable molecule, such as Suzuki-Miyaura coupling and subsequent nitration, can also introduce a host of impurities.[1][2] These impurities, if not rigorously controlled, can carry over into the final drug product, potentially altering its pharmacological profile, inducing toxicity, or reducing its stability.

This guide provides a comprehensive comparison of reference standards and analytical methodologies for assessing the purity of 4-Methyl-3-nitro-1,1'-biphenyl. We will delve into the rationale behind selecting an appropriate analytical technique, compare different approaches, and provide a detailed, validated protocol to ensure the highest degree of confidence in your analytical results.

Understanding the Impurity Profile: A Proactive Approach to Purity

A robust purity testing method begins with a theoretical understanding of potential impurities. The synthesis of 4-Methyl-3-nitro-1,1'-biphenyl likely involves a Suzuki-Miyaura coupling reaction followed by a nitration step. Each of these steps can introduce specific impurities:

  • From Suzuki-Miyaura Coupling:

    • Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.[3]

    • Starting materials: Unreacted boronic acids/esters and aryl halides.

    • Byproducts from the base: Boric acid and other salts can be formed depending on the base used in the reaction.[4]

    • Residual catalyst and ligands: Trace amounts of palladium and phosphine ligands may remain.[5]

  • From Nitration:

    • Isomeric impurities: Nitration of 4-methylbiphenyl can lead to the formation of various positional isomers of the nitro group.[2]

    • Dinitro compounds: Over-nitration can result in the introduction of a second nitro group.[6]

    • Oxidative degradation products: The harsh conditions of nitration can lead to the formation of phenolic and other degradation products.

A thorough understanding of these potential impurities is crucial for developing a specific and sensitive analytical method capable of resolving the main component from all possible contaminants.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for purity analysis of non-volatile small molecules like 4-Methyl-3-nitro-1,1'-biphenyl. The choice of the stationary phase (the column) is a critical parameter that dictates the selectivity and resolution of the separation. Below is a comparison of two common reversed-phase columns for this application.

Performance ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column Method C: Cyano Column
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 102.5%
Precision (RSD)
- Repeatability< 1.0%< 0.8%< 1.5%
- Intermediate Precision< 1.5%< 1.2%< 2.0%
LOD 0.01%0.008%0.02%
LOQ 0.03%0.025%0.06%
Selectivity Good general hydrophobicity-based separation.Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions.[7][8]Different selectivity based on dipole-dipole interactions, useful for polar compounds.[9]
Rationale for Choice A robust, general-purpose column suitable for a wide range of hydrophobic molecules.[7]The phenyl-hexyl phase offers superior resolution for structurally similar aromatic isomers, which are common impurities in the synthesis of 4-Methyl-3-nitro-1,1'-biphenyl.[10]Can provide alternative selectivity, especially if impurities have significantly different polarities.

Expert Judgement: While a C18 column provides a solid foundation for reversed-phase chromatography, the Phenyl-Hexyl column is the recommended choice for the purity analysis of 4-Methyl-3-nitro-1,1'-biphenyl. The potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte and its impurities can provide the critical selectivity needed to resolve closely related isomers.[8] This enhanced selectivity leads to more accurate quantification of impurities and a higher degree of confidence in the reported purity value.

Workflow for Purity Method Validation

The trustworthiness of a purity testing method is established through a rigorous validation process, as outlined in the ICH Q2(R2) guideline.[11][12] The following diagram illustrates the key stages of this process.

Purity Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reference Standard Qualification Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize for Resolution & Peak Shape Dev->Opt Spec Specificity (Peak Purity) Opt->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Qual Qualitative Standard (Identity Confirmation) Rob->Qual Quant Quantitative Standard (Purity Assignment) Qual->Quant

Caption: A typical workflow for the validation of an HPLC purity method.

Detailed Experimental Protocol: HPLC-UV Method for 4-Methyl-3-nitro-1,1'-biphenyl Purity

This protocol is a self-validating system, designed to ensure the accuracy and reliability of the purity assessment.

1. Instrumentation and Consumables:

  • HPLC System with a UV detector.

  • Phenyl-Hexyl HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • 4-Methyl-3-nitro-1,1'-biphenyl Reference Standard (Primary or Secondary).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Methyl-3-nitro-1,1'-biphenyl Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Methyl-3-nitro-1,1'-biphenyl sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

4. System Suitability:

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if:

  • The relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.

  • The tailing factor for the main peak is between 0.8 and 1.5.

  • The theoretical plate count is ≥ 2000.

5. Analysis and Calculation:

Inject the Standard Solution and Sample Solution. Identify the peaks based on their retention times relative to the main peak in the Standard Solution chromatogram. Calculate the percentage of each impurity using the area normalization method:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Choosing and Qualifying Your Reference Standard

The validity of your purity analysis is intrinsically linked to the quality of your reference standard. The choice between a qualitative and quantitative standard is a critical decision in pharmaceutical testing.[12]

Reference_Standard_Selection Start Select Reference Standard Qualitative Qualitative Standard (e.g., for peak identification) Start->Qualitative Quantitative Quantitative Standard (for assay and impurity quantification) Start->Quantitative Primary Primary Standard (e.g., USP, EP) [30, 35] Quantitative->Primary Secondary Secondary Standard (Qualified against a primary standard) Quantitative->Secondary

Caption: Decision tree for selecting an appropriate reference standard.

  • Primary Reference Standards: These are highly characterized materials provided by pharmacopeial bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[13][14] They are used to establish the identity, purity, and strength of a drug substance.

  • Secondary Reference Standards (In-house or Working Standards): These are established by comparison to a primary reference standard. They are used for routine quality control testing.

For the purity analysis of 4-Methyl-3-nitro-1,1'-biphenyl, a well-characterized quantitative reference standard is essential for accurate impurity profiling.

Conclusion

The rigorous assessment of purity for pharmaceutical intermediates like 4-Methyl-3-nitro-1,1'-biphenyl is a non-negotiable aspect of drug development. A well-developed and validated HPLC method, utilizing a Phenyl-Hexyl column for enhanced selectivity and coupled with a qualified reference standard, provides the necessary analytical rigor. By understanding the potential impurity profile and adhering to the principles of method validation, researchers and drug development professionals can ensure the quality and safety of their products, ultimately safeguarding patient health.

References

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ScienceDirect. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Cogent HPLC. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • ResolveMass Laboratories Inc. (n.d.). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacopoeia Standards List. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (2026). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Retrieved from [Link]

  • YouTube. (2019). nitration of aromatic compounds. Retrieved from [Link]

  • U.S. Pharmacopeia. (2019). Reference Standards Tables New Reference Standards Now Available. Retrieved from [Link]

  • imChem. (n.d.). European Pharmacopeia standards. Retrieved from [Link]

  • uspbpep.com. (n.d.). USP31NF26S1_C11, General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). United States Pharmacopeia Reference Standards - USP. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal & Handling of 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: 4-Methyl-3-nitro-1,1'-biphenyl is a functionalized nitroaromatic.[1] While it does not carry the high-instability profile of polynitrated compounds (like TNT), it presents a dual-hazard profile: thermal sensitivity (due to the nitro group) and severe aquatic toxicity (due to the biphenyl core).

Do NOT dispose of down the drain. This compound is classified as a Marine Pollutant. All waste streams must be captured for high-temperature incineration.

Part 2: Chemical Profile & Hazard Logic

To handle this chemical safely, you must understand the structural mechanics driving its disposal requirements.

FeatureStructural CauseOperational Implication
Aquatic Toxicity Biphenyl Core: The lipophilic biaryl structure bioaccumulates in aquatic organisms.[1]Zero-discharge policy. Even trace amounts in rinse water must be collected.[1]
Thermal Instability Nitro Group (-NO₂): Oxidizing moiety at position 3.[1]Segregation is critical. Contact with strong reducing agents (hydrides, amines) can trigger exothermic runaway.[1]
Combustibility Aromatic Ring System: High carbon content.[1]Incineration is the only viable disposal method, but it requires a combustible solvent carrier.[1]
Physical Properties for Disposal[2][3]
  • State: Solid (Crystalline powder)[2]

  • Solubility: Insoluble in water; Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate.

  • Flash Point: >110°C (Predicted) – Treat as Combustible.[1]

Part 3: Pre-Disposal Stabilization & Segregation

Standard Operating Procedure (SOP)

Waste Segregation (The "Red Line" Rule)

Never mix 4-Methyl-3-nitro-1,1'-biphenyl waste with Reducing Agents or Strong Bases .[1]

  • Why? Nitro groups are electron-withdrawing. In the presence of strong bases (NaOH, KOH), they can form unstable nitronate salts. In the presence of reducers (LiAlH₄, hydrazine), they can undergo rapid, heat-releasing reduction to amines or azo compounds.[1]

Solid Waste Handling
  • Collection: Collect bulk solids in a dedicated, wide-mouth amber glass jar or HDPE container.

  • Labeling: Label clearly as "Solid Organic Waste - Toxic/Marine Pollutant."

  • Tooling: Use anti-static plastic spatulas rather than metal to minimize friction/spark generation, a standard precaution for dry nitro compounds.

Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration. Acetone or Ethanol are preferred over halogenated solvents (DCM) unless the facility specifically handles halogenated waste streams.

  • Concentration: Do not allow the solution to evaporate to dryness in the waste container, as this concentrates the nitro compound and increases shock sensitivity risks.

Part 4: Disposal Workflow (Visualization)

The following diagram outlines the decision logic for processing this waste stream.

DisposalWorkflow Start Waste Generation (4-Methyl-3-nitro-1,1'-biphenyl) StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) Solid->Dissolve Preferred for Incineration Container Transfer to Waste Container (Amber Glass/HDPE) Solid->Container Bulk Solid Option Segregate Segregation Check: NO Strong Bases/Reducers Liquid->Segregate Dissolve->Segregate Segregate->Container Label Labeling: 'Organic Waste - Toxic & Marine Pollutant' Container->Label Disposal External Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision tree for the safe segregation and packaging of nitro-biphenyl waste streams.

Part 5: Regulatory Compliance & Emergency Contingency

RCRA Waste Classification (USA)

While 4-Methyl-3-nitro-1,1'-biphenyl is not explicitly "P-listed" (acutely toxic) or "U-listed" by specific CAS in 40 CFR 261.33, it falls under the following characteristics:

  • Ignitability (D001): If dissolved in a flammable solvent (Acetone/EtOH).

  • Toxicity/Reactivity: Due to the nitro functionality, it is best practice to manage it under the umbrella of "Nitrated Organic Compounds."

Emergency Spill Procedures
  • Evacuate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If powder is airborne, use a P95/P100 respirator.

  • Containment: Do not dry sweep. Wet the spill with a compatible solvent (ethanol) or water to prevent dust formation, then absorb with vermiculite or sand.

  • Disposal: Place absorbed material in a sealed container labeled "Hazardous Waste."

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12828695 (4-Methyl-3-nitro-1,1'-biphenyl). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 4-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with compounds in this class include potential toxicity if swallowed, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[1][2][3] Some related compounds are also suspected to have long-term health effects, including potential carcinogenicity and organ damage with repeated exposure.[3][4] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to emphasize that PPE is the final line of defense. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures, are the primary methods for minimizing exposure. All work with 4-Methyl-3-nitro-1,1'-biphenyl should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6][7]

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for handling 4-Methyl-3-nitro-1,1'-biphenyl in various laboratory scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields (minimum); Goggles recommended.[7][8]Chemical-resistant gloves (e.g., Nitrile).[8]Full-length lab coat.[8]Use within a chemical fume hood.
Running reactions and transfers Chemical splash goggles.[7]Chemical-resistant gloves (e.g., Nitrile). Inspect for tears before use.[7]Full-length, chemical-resistant lab coat.Work should be performed in a chemical fume hood.
Purification (e.g., chromatography) Chemical splash goggles and face shield.Double-gloving with compatible chemical-resistant gloves is recommended.Chemical-resistant lab coat or apron over a standard lab coat.All operations must be conducted in a fume hood.
Spill cleanup Chemical splash goggles and face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.Use of an appropriate respirator may be necessary depending on the spill size and location.

Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, full-length lab coat, ensuring all buttons are fastened.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect for any rips or tears before wearing.

  • Eye Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over goggles.

Doffing Procedure:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-Methyl-3-nitro-1,1'-biphenyl.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment start Start: Handling 4-Methyl-3-nitro-1,1'-biphenyl procedure What is the experimental procedure? start->procedure weighing Weighing/Solution Prep (Low risk of splash) procedure->weighing Small scale, low splash potential reaction Reaction/Transfer (Moderate risk of splash) procedure->reaction Standard benchtop procedures purification Purification/Chromatography (High risk of splash/aerosol) procedure->purification Pressurized systems, large volumes spill Spill Cleanup (High risk of exposure) procedure->spill Accidental release ppe_weighing Safety Glasses Nitrile Gloves Lab Coat Fume Hood weighing->ppe_weighing ppe_reaction Goggles Nitrile Gloves Lab Coat Fume Hood reaction->ppe_reaction ppe_purification Goggles & Face Shield Double Nitrile Gloves Chem-Resistant Coat Fume Hood purification->ppe_purification ppe_spill Goggles & Face Shield Heavy-Duty Gloves Chem-Resistant Suit Respirator (if needed) spill->ppe_spill

Caption: PPE Selection Workflow for 4-Methyl-3-nitro-1,1'-biphenyl

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with 4-Methyl-3-nitro-1,1'-biphenyl should be considered hazardous waste.

  • Gloves and other disposables: Place in a designated, sealed hazardous waste container immediately after use.

  • Contaminated lab coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.

  • Chemical Waste: All waste containing 4-Methyl-3-nitro-1,1'-biphenyl should be collected in a clearly labeled, sealed container.[8] Store this waste in a secondary containment vessel in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8] Contact your institution's environmental health and safety department for proper disposal procedures.[8]

By adhering to these guidelines, researchers can confidently handle 4-Methyl-3-nitro-1,1'-biphenyl while minimizing personal risk and ensuring a safe laboratory environment for all.

References

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